Methyl pyropheophorbide-a
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
24533-72-0 |
|---|---|
Molecular Formula |
C33H34N4O3 |
Molecular Weight |
534.6 g/mol |
IUPAC Name |
3-[(21S)-16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoic acid |
InChI |
InChI=1S/C33H34N4O3/c1-7-19-15(3)23-12-25-17(5)21(9-10-30(39)40)32(36-25)22-11-29(38)31-18(6)26(37-33(22)31)14-28-20(8-2)16(4)24(35-28)13-27(19)34-23/h7,12-14,17,21,36,38H,1,8-11H2,2-6H3,(H,39,40)/t17-,21?/m0/s1 |
InChI Key |
FDKRLXBXYZKWRZ-PBVYKCSPSA-N |
Isomeric SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5C([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)O)C)C |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)O)C)C |
Appearance |
A crystalline solid |
Pictograms |
Irritant |
Synonyms |
Pyrophaeophorbid A; (17S,18S)-3-Vinyl-3-deethyl-17,18-dihydrophytoporphyrin; 31,32-Didehydrophytochlorin; 3-Deethyl-3-vinylphytochlorin; Pyropheophorbide-alpha; Pyropheophorbide-α |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Photophysical Properties of Methyl Pyropheophorbide-a
For Researchers, Scientists, and Drug Development Professionals
Methyl pyropheophorbide-a (MPPa) is a chlorophyll-derived photosensitizer with significant potential in photodynamic therapy (PDT) and other photochemical applications.[1] Its efficacy is intrinsically linked to its photophysical properties, which govern its ability to absorb light and generate reactive oxygen species (ROS). This guide provides a comprehensive overview of the core photophysical characteristics of MPPa, detailed experimental protocols for their determination, and visual representations of the underlying photophysical processes and experimental workflows.
Quantitative Photophysical Data
The key photophysical parameters of this compound are summarized in the tables below. These values can vary depending on the solvent and experimental conditions.
Table 1: Absorption and Emission Properties of this compound
| Property | Value | Solvent | Reference |
| Absorption Maxima (λabs) | |||
| Soret Band | ~410 nm | Dichloromethane | [2] |
| Q-bands | ~505, 535, 610, 668 nm | Dichloromethane | [2] |
| 667 nm | N,N-dimethylformamide | [2] | |
| 667 nm | Ether | [2] | |
| 665 nm | Acetone | [2] | |
| Molar Extinction Coefficient (ε) at Q-band maximum | 47,100 M-1cm-1 | at 668.0 nm in Dichloromethane | [2] |
| 50,400 M-1cm-1 | at 667 nm in N,N-dimethylformamide | [2] | |
| 52,000 M-1cm-1 | at 667 nm in Ether | [2] | |
| 45,000 M-1cm-1 | at 668 nm in Dichloromethane | [2] | |
| 56,000 M-1cm-1 | at 665 nm in Acetone | [2] | |
| Emission Maximum (λem) | ~675 nm | Dichloromethane | [2] |
| Stokes Shift | ~7 nm | Dichloromethane | Calculated from[2] |
Table 2: Quantum Yields and Lifetimes of this compound
| Property | Value | Solvent/Conditions | Reference |
| Fluorescence Quantum Yield (ΦF) | 0.42 | Dichloromethane | [2] |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.62 | Not specified | [3] |
| Fluorescence Lifetime (τF) | 7.4 ns | DMSO | [4] |
| Intersystem Crossing Rate Constant (kISC) | 7.90 x 107 s-1 | Experimental | [3] |
| 6.14 x 107 s-1 | Calculated | [3] |
Experimental Protocols
The determination of the photophysical properties of this compound involves several key spectroscopic techniques.
2.1. UV-Vis Absorption Spectroscopy
This technique is used to determine the absorption maxima (λabs) and molar extinction coefficients (ε) of MPPa.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.[5]
-
Sample Preparation: A stock solution of MPPa is prepared in a high-purity solvent (e.g., dichloromethane, ethanol).[6] A series of dilutions are then made to obtain solutions with concentrations in the micromolar range (e.g., 10-6 M).[6] The absorbance of the solutions should ideally be kept below 0.1 at the wavelength of interest to ensure a linear relationship between absorbance and concentration (Beer-Lambert Law).[2][7]
-
Measurement: The absorption spectrum is recorded over a relevant wavelength range (e.g., 300-800 nm). A quartz cuvette with a defined path length (typically 1 cm) is used.[2][7] The solvent is used as a reference to obtain a baseline correction.[8]
-
Data Analysis: The wavelengths of maximum absorbance (λabs) are identified from the spectrum. The molar extinction coefficient (ε) is calculated using the Beer-Lambert Law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
2.2. Fluorescence Spectroscopy
Fluorescence spectroscopy is employed to measure the emission spectra, excitation spectra, and fluorescence quantum yield (ΦF).
-
Instrumentation: A spectrofluorometer equipped with a light source (e.g., Xenon arc lamp), excitation and emission monochromators, and a sensitive detector (e.g., photomultiplier tube) is required.[9]
-
Sample Preparation: Samples are prepared in quartz cuvettes, and their absorbance at the excitation wavelength is kept low (typically < 0.1) to avoid inner filter effects.[2][7]
-
Emission Spectrum Measurement: The sample is excited at a fixed wavelength (usually at or near the Soret or a Q-band absorption maximum), and the emitted fluorescence is scanned over a range of wavelengths.[9]
-
Excitation Spectrum Measurement: The emission is monitored at a fixed wavelength (the fluorescence maximum), while the excitation wavelength is scanned. The resulting spectrum should resemble the absorption spectrum.[9]
-
Fluorescence Quantum Yield (ΦF) Determination: The relative method is commonly used. The fluorescence intensity of the MPPa solution is compared to that of a well-characterized standard with a known quantum yield (e.g., meso-tetraphenylporphyrin, TPP). The quantum yield is calculated using the following equation:
ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
2.3. Time-Resolved Fluorescence Spectroscopy
This technique measures the fluorescence lifetime (τF), which is the average time the molecule spends in the excited state before returning to the ground state.
-
Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is a common method.[10][11] It involves exciting the sample with a pulsed light source (e.g., a laser) and measuring the time delay between the excitation pulse and the detection of the first emitted photon.[12]
-
Measurement: The instrument records a histogram of the arrival times of the emitted photons.
-
Data Analysis: The decay of the fluorescence intensity over time is fitted to an exponential function to determine the fluorescence lifetime (τF).
Visualization of Photophysical Processes and Workflows
3.1. Jablonski Diagram of this compound
The Jablonski diagram illustrates the electronic transitions that occur after light absorption.
Caption: Jablonski diagram illustrating the photophysical pathways of this compound.
3.2. Experimental Workflow for Photophysical Characterization
This diagram outlines the typical experimental sequence for characterizing the photophysical properties of a photosensitizer like MPPa.
Caption: Workflow for determining the photophysical properties of this compound.
References
- 1. Pyropheophorbide-a methyl ester | [frontierspecialtychemicals.com]
- 2. Pyropheophorbide a methyl ester [omlc.org]
- 3. A computational study on the photophysics of methylpheophorbide a - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Undergraduate Experiment Using Absorption and Diffuse Reflectance Spectroscopies: Theoretical and Experimental Bandgap Calculations of Porphyrins and Metalloporphyrins [pubs.sciepub.com]
- 7. Pyropheophorbide a [omlc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. iss.com [iss.com]
- 10. Time-resolved spectroscopy - Wikipedia [en.wikipedia.org]
- 11. news-medical.net [news-medical.net]
- 12. biorxiv.org [biorxiv.org]
The Core Mechanism of Methyl Pyropheophorbide-a in Cellular Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl pyropheophorbide-a (MPPa), a second-generation photosensitizer derived from chlorophyll, has garnered significant attention in the field of photodynamic therapy (PDT). Its potent photosensitizing capabilities, coupled with a favorable pharmacokinetic profile, make it a promising candidate for anticancer therapies. This technical guide provides an in-depth exploration of the cellular mechanism of action of MPPa when activated by light, focusing on the intricate signaling pathways that lead to cell death. This document summarizes key quantitative data, provides detailed experimental protocols for foundational research, and visualizes complex cellular processes to facilitate a comprehensive understanding for researchers and drug development professionals.
The primary mechanism of MPPa-mediated PDT involves the generation of reactive oxygen species (ROS) upon photoactivation, which subsequently triggers a cascade of cellular events culminating in apoptosis and autophagy. MPPa localizes in critical cellular organelles, including the mitochondria and endoplasmic reticulum, making these sites primary targets for photodamage.
Data Presentation: Quantitative Effects of MPPa-PDT
The efficacy of MPPa-PDT is dependent on both the concentration of MPPa and the dose of light administered. The following tables summarize key quantitative data from various studies, providing a comparative overview of its cytotoxic and pro-apoptotic effects across different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Light Dose (J/cm²) | Reference |
| A549 | Non-small cell lung cancer | 0.97 ± 0.05 | 4.8 | |
| MCF-7 | Breast cancer | Not explicitly stated, but significant viability reduction observed at 1 µM | 4.8 | |
| MG-63 | Osteosarcoma | 0.81 ± 0.02 | 4.8 | |
| HONE-1 | Nasopharyngeal carcinoma | Dose-dependent photocytotoxicity observed at 0.5-2 µM | Not specified | |
| PC-3M | Prostate cancer | Photocytotoxicity observed at 0.5-4 µM | 55.6 kJ/m² |
Table 1: IC50 Values of MPPa in Various Cancer Cell Lines Following Photodynamic Therapy.
| Cell Line | Treatment | Apoptosis Rate (%) | Time Post-PDT (h) | Reference |
| A549 | MPPa-PDT (1 µM, 4.8 J/cm²) | Markedly increased vs. control | 24 | |
| MG-63 | MPPa-PDT (0.75 µmol/L, 4.8 J/cm²) | Significant increase in apoptotic cells | 3, 6, 12 | |
| NCI-h446 | MPPa-PDT (2 µM, 55.6 kJ/m²) | 50.76 | 12 | |
| NCI-h446 | MPPa-PDT (2 µM, 55.6 kJ/m²) | 65.39 | 18 | |
| NCI-h446 | MPPa-PDT (2 µM, 55.6 kJ/m²) | 64.92 | 24 |
Table 2: Apoptosis Induction by MPPa-PDT in Cancer Cells.
| Cell Line | Parameter | Fold Change vs. Control | Reference |
| A549 | ROS Production | Sharply increased | |
| A549 | Bax/Bcl-2 Ratio | Increased | |
| A549 | Cleaved Caspase-3 | Increased | |
| MG-63 | Cleaved Caspase-3 | Increased | |
| A549 | p-JNK | Increased | |
| A549 | p-p38 | Increased | |
| MCF-7 | p-Akt | Decreased | |
| MCF-7 | p-NF-κB p65 | Decreased |
Table 3: Modulation of Key Signaling Molecules by MPPa-PDT.
Core Signaling Pathways in MPPa-Mediated Cell Death
Upon irradiation, MPPa transfers energy to molecular oxygen, generating highly reactive singlet oxygen and other ROS. This initial event triggers a cascade of signaling pathways leading to cellular demise.
ROS-Induced Mitochondrial Apoptosis
The mitochondria are a primary target of MPPa-PDT. The accumulation of ROS leads to a decrease in mitochondrial membrane potential (MMP), a key event in the intrinsic apoptotic pathway. This disruption results in the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates the executioner caspase-3, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis. This process is further regulated by the Bcl-2 family of proteins, with MPPa-PDT promoting an increased Bax/Bcl-2 ratio, favoring apoptosis.
Caption: ROS-Induced Mitochondrial Apoptosis Pathway.
JNK and p38 MAPK Signaling Pathways
MPPa-PDT has been shown to activate the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are activated in response to cellular stress, including the oxidative stress induced by ROS. Activation of JNK and p38 MAPK can contribute to both apoptosis and autophagy.
Caption: JNK and p38 MAPK Signaling in MPPa-PDT.
Akt/NF-κB/mTOR Pathway Inhibition
In addition to activating pro-death pathways, MPPa-PDT can also inhibit pro-survival signaling cascades. Studies have demonstrated that MPPa-PDT can suppress the phosphorylation of Akt and the nuclear factor-kappa B (NF-κB) p65 subunit. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Inhibition of this pathway by MPPa-PDT can lead to the induction of autophagy and can also sensitize cells to apoptosis.
Caption: Inhibition of the Akt/NF-κB/mTOR Pathway.
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible research in the field of PDT. The following sections provide step-by-step methodologies for key experiments used to elucidate the mechanism of action of MPPa.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of MPPa-PDT on cancer cells.
Materials:
-
This compound (MPPa)
-
Cancer cell line of interest (e.g., A549)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Light source with appropriate wavelength for MPPa activation (approx. 670 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MPPa Incubation: Prepare various concentrations of MPPa in serum-free medium. Remove the culture medium from the wells and add 100 µL of the MPPa solutions. Incubate for the desired time (e.g., 4-24 hours) in the dark. Include control wells with medium only (no cells) and cells with medium but no MPPa.
-
Washing: After incubation, remove the MPPa-containing medium and wash the cells twice with 100 µL of PBS.
-
Irradiation: Add 100 µL of fresh complete culture medium to each well. Expose the plate to a light source at the appropriate wavelength and light dose. Keep a set of plates in the dark as a "dark toxicity" control.
-
Post-Irradiation Incubation: Return the plates to the incubator for a further 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control cells.
Caption: MTT Assay Workflow for MPPa-PDT.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following MPPa-PDT.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with MPPa-PDT as described in the MTT assay protocol in 6-well plates.
-
Cell Harvesting: After the desired post-irradiation incubation period, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Caption: Annexin V/PI Staining Workflow.
Western Blotting for Protein Expression Analysis
This protocol is for detecting changes in the expression levels of key proteins involved in the signaling pathways affected by MPPa-PDT.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-3, total and phosphorylated forms of JNK, p38, Akt, mTOR, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then add ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Caption: Western Blotting Workflow.
Conclusion
This compound, as a photosensitizer in photodynamic therapy, exerts its potent anticancer effects through a multifaceted mechanism of action. The generation of reactive oxygen species upon photoactivation initiates a complex interplay of signaling pathways, primarily leading to apoptosis via the mitochondrial pathway and modulated by the JNK, p38 MAPK, and Akt/mTOR signaling cascades. The induction of autophagy also plays a significant role in the cellular response to MPPa-PDT. A thorough understanding of these intricate mechanisms, supported by robust quantitative data and standardized experimental protocols, is paramount for the continued development and optimization of MPPa-based therapies in the fight against cancer. This guide provides a foundational resource for researchers and clinicians working to harness the full therapeutic potential of this promising photosensitizer.
Cellular Uptake and Localization of Methyl Pyropheophorbide-a: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl pyropheophorbide-a (MPPa) is a potent second-generation photosensitizer derived from chlorophyll-a, which has garnered significant interest in the field of photodynamic therapy (PDT) for cancer treatment. Its efficacy is intrinsically linked to its ability to be taken up by target cells and to localize in specific subcellular compartments where, upon light activation, it generates cytotoxic reactive oxygen species (ROS). Understanding the dynamics of MPPa's cellular uptake and its precise subcellular destination is paramount for optimizing therapeutic protocols and developing novel drug delivery strategies. This technical guide provides an in-depth overview of the cellular uptake mechanisms, subcellular localization patterns, and experimental protocols for studying MPPa.
Data Presentation: Quantitative Analysis of MPPa Cellular Uptake
The cellular uptake of MPPa and its derivatives is influenced by various factors, including the specific chemical structure of the photosensitizer, the cell type, and incubation conditions. The following tables summarize quantitative data from studies on pyropheophorbide-a derivatives, highlighting the impact of molecular modifications on cellular uptake.
| Derivative Type | Key Structural Modification | Cell Line(s) | Observation | Reference |
| Anionic | Two or more carboxylic acid groups | Colon26, RIF | Drastically reduced cellular uptake compared to parent compounds. | [1][2] |
| Cationic | Amine and quaternary amine salts | Colon26, RIF | Higher cellular binding and uptake compared to the parent compound HPPH. | [1][2] |
| Hydrophilic | Introduction of hydrophilic moieties | SKOV3 | Efficient cellular uptake was observed, but intracellular localization was a more crucial factor for phototoxicity. | [3] |
| Alkyl Ether Series | Varying alkyl chain length (propyl, pentyl, hexyl, heptyl) | FaDu | Primarily localized to mitochondria at all studied concentrations. | [4] |
| Alkyl Ether Series | Varying alkyl chain length (octyl, decyl, dodecyl) | FaDu | Localized to lysosomes at lower concentrations and shifted to mitochondria at higher concentrations. | [4] |
Note: HPPH (3-(1'-hexyloxy)ethyl-3-devinylpyropheophorbide-a) is a well-studied derivative of pyropheophorbide-a.
Subcellular Localization of MPPa
Confocal laser scanning microscopy has revealed that MPPa is not confined to a single organelle but rather distributes throughout the intracellular membrane system.[5][6] This broad distribution is a key aspect of its photodynamic activity.
Primary Localization Sites:
-
Mitochondria: A critical target for MPPa-mediated PDT.[4][7] Localization in mitochondria can trigger the intrinsic apoptotic pathway.
-
Endoplasmic Reticulum (ER): MPPa accumulation in the ER can induce ER stress, contributing to apoptosis.[5][6][8]
-
Golgi Apparatus: The presence of MPPa has been confirmed in the Golgi complex.[5][6][8]
-
Lysosomes: MPPa can also accumulate in lysosomes.[5][6][8] The localization can be dependent on the aggregation state of the photosensitizer.[4][7]
The specific pattern of subcellular localization can be influenced by the physicochemical properties of the MPPa derivative, its concentration, and the cell line being studied.[2][4] For instance, derivatives that are more aggregated tend to localize in lysosomes, while monomeric forms are more likely to be found in mitochondria.[4][7]
Experimental Protocols
Subcellular Localization Analysis by Confocal Microscopy
This protocol describes a general method for visualizing the subcellular localization of MPPa using organelle-specific fluorescent probes.
a. Materials:
-
This compound (MPPa)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Paraformaldehyde (PFA) or Methanol (B129727) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum, LysoTracker for lysosomes)
-
Mounting medium with DAPI (for nuclear counterstaining)
-
Confocal laser scanning microscope
b. Procedure:
-
Cell Seeding: Seed cells (e.g., NCI-h446, FaDu) onto glass-bottom dishes or coverslips and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
MPPa Incubation: Treat the cells with the desired concentration of MPPa in cell culture medium for a specified time (e.g., 2-24 hours).
-
Organelle Staining: In the final 30-60 minutes of MPPa incubation, add the organelle-specific fluorescent probe to the culture medium according to the manufacturer's instructions.
-
Washing: Wash the cells three times with PBS to remove unbound MPPa and probes.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature, followed by three washes with PBS. Alternatively, use ice-cold methanol for 10 minutes.
-
Permeabilization (if required for antibody-based staining): If using antibody-based organelle markers, permeabilize the cells with a suitable buffer.
-
Mounting: Mount the coverslips onto glass slides using a mounting medium containing DAPI.
-
Imaging: Acquire images using a confocal laser scanning microscope. Use appropriate laser lines and emission filters for MPPa (which has a characteristic red fluorescence), the organelle probe, and DAPI. Co-localization analysis can be performed using appropriate software.
Cellular Uptake Quantification by Flow Cytometry
This protocol outlines a method to quantify the amount of MPPa taken up by a cell population.
a. Materials:
-
This compound (MPPa)
-
Cell culture medium
-
FBS and Penicillin-Streptomycin
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
b. Procedure:
-
Cell Seeding: Seed cells in 6-well plates and culture until they reach logarithmic growth phase.
-
MPPa Incubation: Treat the cells with various concentrations of MPPa for different time points. Include an untreated control group.
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS. Detach the cells using Trypsin-EDTA.
-
Cell Pelleting and Resuspension: Centrifuge the cell suspension to pellet the cells. Discard the supernatant and resuspend the cell pellet in a suitable buffer (e.g., PBS with 1% FBS).
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Excite the cells with an appropriate laser (e.g., a red laser at ~633 nm) and collect the fluorescence emission in the far-red channel. The mean fluorescence intensity of the cell population is proportional to the amount of internalized MPPa.
Signaling Pathways and Experimental Workflows
Signaling Pathways Involved in MPPa-PDT Response
Studies have indicated that the cellular response to MPPa-mediated PDT involves complex signaling pathways. Two notable pathways are the Nrf2-mediated antioxidant response and the Akt/mTOR cell survival pathway.
References
- 1. Charged Groups on Pyropheophorbide-Based Photosensitizers Dictate Uptake by Tumor Cells and Photodynamic Therapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Charged groups on pyropheophorbide-based photosensitizers dictate uptake by tumor cells and photodynamic therapy efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel photosensitisers derived from pyropheophorbide-a: uptake by cells and photodynamic efficiency in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subcellular localization patterns and their relationship to photodynamic activity of pyropheophorbide-a derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodynamic therapy with pyropheophorbide-a methyl ester in human lung carcinoma cancer cell: efficacy, localization and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Methyl Pyropheophorbide-a: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl pyropheophorbide-a (MPPa) is a chlorophyll-derived photosensitizer with significant potential in photodynamic therapy (PDT). A thorough understanding of its spectroscopic properties is paramount for its application in research and drug development. This technical guide provides a comprehensive overview of the spectroscopic analysis of MPPa, including its ultraviolet-visible (UV-Vis), infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data. Detailed experimental protocols for acquiring these spectra are provided, and the underlying mechanism of its photodynamic action is visualized.
Introduction
This compound is a second-generation photosensitizer derived from chlorophyll-a. Its strong absorption in the red region of the electromagnetic spectrum, coupled with a high quantum yield of singlet oxygen, makes it an effective agent for photodynamic therapy. Spectroscopic analysis is a cornerstone for the characterization and quality control of MPPa, ensuring its purity, identity, and stability. This guide aims to be a centralized resource for the spectroscopic data and analytical methodologies relevant to MPPa.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound. The quantitative data is presented in tabular format for clarity and ease of comparison.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy of MPPa is characterized by an intense Soret band in the blue region and several Q-bands in the red region of the spectrum. These absorptions are due to π-π* transitions within the porphyrin macrocycle.
| Solvent | Soret Band (λmax, nm) | Q-Bands (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) at Qy |
| Dichloromethane | 414 | 510, 539, 612, 667 | 108,000 at 414 nm; 45,000 at 668 nm[1] |
| N,N-dimethylformamide | - | 667 | 50,400[1] |
| Ether | - | 667 | 52,000[1] |
| Acetone | - | 665 | 56,000[1] |
Infrared (IR) Spectroscopy
The IR spectrum of MPPa reveals characteristic vibrational frequencies of its functional groups. Of particular note are the stretching vibrations of the carbonyl groups.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| C=O (C-9 keto) | Stretching | ~1685 |
| C=O (Ester) | Stretching | Not distinctly observed (interaction with keto group) |
| C=C (Macrocycle) | Stretching | >1600 |
Note: The C-9 keto carbonyl frequency is shifted down from the typical ~1700 cm⁻¹ due to the removal of the C-10 carbomethoxy group present in its precursor, pheophorbide a.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of MPPa. The following data are for spectra recorded in deuterated chloroform (B151607) (CDCl₃).
¹H NMR (Proton NMR)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| meso-H (5, 10, 20) | 9.2-9.5 | s | - |
| 3-vinyl-H | 7.9-8.1 | dd | ~18, ~12 |
| 3-vinyl-H (cis) | 6.1-6.3 | d | ~12 |
| 3-vinyl-H (trans) | 6.3-6.5 | d | ~18 |
| 17-H, 18-H | 4.2-4.5 | m | - |
| 7-CH₃, 12-CH₃ | 3.2-3.6 | s | - |
| 2-CH₃ | ~3.7 | s | - |
| 17³-COOCH₃ | ~3.6 | s | - |
| 8-CH₂CH₃ | 3.6-3.9 (q), 1.6-1.8 (t) | q, t | ~7.5 |
| 18-CH₃ | ~1.8 | d | ~7 |
| NH | -1.7 to -2.0 | br s | - |
¹³C NMR (Carbon-13 NMR)
| Carbon | Probable Chemical Shift (δ, ppm) |
| C=O (Keto) | ~190-200 |
| C=O (Ester) | ~173 |
| meso-Carbons | 95-105 |
| α-Pyrrolic Carbons | 135-150 |
| β-Pyrrolic Carbons | 128-140 |
| Vinyl Carbons | 120-130 |
| Methyl Carbons | 11-25 |
| Ester Methyl Carbon | ~52 |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of MPPa and provides information about its fragmentation pattern.
| Ionization Method | Molecular Ion (M⁺) | Key Fragments (m/z) |
| Electrospray Ionization (ESI) | 549.28 [M+H]⁺ | Fragmentation typically involves loss of the propionate (B1217596) side chain. |
Experimental Protocols
The following are detailed protocols for the spectroscopic analysis of this compound.
UV-Vis Spectroscopy
-
Instrumentation : A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation :
-
Prepare a stock solution of MPPa in a spectroscopic grade solvent (e.g., dichloromethane) of known concentration (typically in the micromolar range).
-
The final concentration should be adjusted to yield an absorbance of approximately 1 at the Soret band maximum to ensure linearity.
-
-
Data Acquisition :
-
Use a matched pair of quartz cuvettes (1 cm path length).
-
Fill the reference cuvette with the solvent used for sample preparation.
-
Record a baseline spectrum with the solvent in both cuvettes.
-
Replace the solvent in the sample cuvette with the MPPa solution.
-
Scan the spectrum over a wavelength range of 350-800 nm.
-
-
Data Analysis :
-
Identify the λmax for the Soret and Q-bands.
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
-
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation :
-
KBr Pellet Method : Mix a small amount of dry MPPa powder (1-2 mg) with approximately 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Thin Film Method : Dissolve a small amount of MPPa in a volatile solvent (e.g., chloroform). Cast a thin film onto a KBr or NaCl salt plate and allow the solvent to evaporate.
-
-
Data Acquisition :
-
Place the KBr pellet or salt plate in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Analysis :
-
Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton and carbon probe.
-
Sample Preparation :
-
Dissolve approximately 5-10 mg of MPPa in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
-
Data Acquisition :
-
¹H NMR : Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-2 seconds.
-
¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Analysis :
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the proton signals to determine the relative number of protons.
-
Analyze the coupling patterns (multiplicity) to deduce the connectivity of protons.
-
Assign the chemical shifts to the respective protons and carbons in the molecule.
-
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer, such as a time-of-flight (TOF) or quadrupole instrument, equipped with an electrospray ionization (ESI) source.
-
Sample Preparation :
-
Prepare a dilute solution of MPPa (typically 1-10 µg/mL) in a solvent suitable for ESI, such as methanol (B129727) or acetonitrile. A small amount of formic acid may be added to promote protonation.
-
-
Data Acquisition :
-
Infuse the sample solution directly into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-1000).
-
For fragmentation analysis (MS/MS), select the molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID).
-
-
Data Analysis :
-
Determine the m/z value of the molecular ion to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain structural information.
-
Visualization of Photodynamic Action
The primary application of this compound is in photodynamic therapy. The following diagram illustrates the key steps in the photophysical and photochemical processes that lead to cell death.
Caption: Mechanism of Photodynamic Therapy with this compound.
Conclusion
This technical guide has provided a detailed summary of the spectroscopic analysis of this compound. The tabulated data and experimental protocols serve as a practical resource for researchers and professionals in the fields of chemistry, biology, and drug development. The visualization of the photodynamic therapy mechanism highlights the fundamental principles of its action as a photosensitizer. A comprehensive understanding of these spectroscopic properties is essential for the continued development and application of MPPa in photodynamic therapy and other related fields.
References
In Vitro Cytotoxicity of Methyl Pyropheophorbide-a: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro cytotoxic properties of Methyl pyropheophorbide-a (MPPa), a potent second-generation photosensitizer derived from chlorophyll. The focus of this document is on its application in photodynamic therapy (PDT), a non-invasive cancer treatment modality.
Core Mechanism of Action
This compound exhibits its cytotoxic effects primarily through photodynamic therapy. In this process, MPPa, upon activation by light of a specific wavelength, transfers energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen.[1] This overproduction of intracellular ROS triggers a cascade of cellular events leading to cell death. Notably, MPPa alone, without light activation, shows minimal to no dark cytotoxicity, making it an ideal photosensitizer.[2][3]
The primary mode of cell death induced by MPPa-PDT is apoptosis, a form of programmed cell death.[1][3][4] This is often accompanied by autophagy, a cellular self-degradation process, which in some cases, can further promote apoptosis.[4]
Quantitative Cytotoxicity Data
The photocytotoxicity of MPPa is dependent on both the concentration of the photosensitizer and the dose of light administered.[1][4] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Light Dose (J/cm²) | Reference |
| A549 | Human Lung Adenocarcinoma | 0.97 ± 0.05 | - | 4.8 | [1] |
| A549 | Human Lung Adenocarcinoma | ~1.5 | 3 hours | 2 | [5][6] |
| A549 | Human Lung Adenocarcinoma | ~0.5 | 24 hours | 2 | [5][6] |
| HeLa | Human Cervical Cancer | ~2.5 | 3 hours | 2 | [5] |
| HeLa | Human Cervical Cancer | ~0.8 | 24 hours | 2 | [5] |
| MG-63 | Human Osteosarcoma | 0.81 ± 0.02 | 20 hours | 4.8 | [7] |
| NCI-H446 | Human Small Cell Lung Cancer | LC75: 2 | 20 hours | 55.6 kJ/m² | [2] |
| PC-3M | Human Prostate Cancer | - | 20 hours | - | [2] |
| LNCaP | Human Prostate Cancer | - | - | - | [8] |
| HONE-1 | Human Nasopharyngeal Carcinoma | - | - | - | [9] |
Key Signaling Pathways in MPPa-Mediated Cytotoxicity
MPPa-PDT initiates cell death primarily through the intrinsic or mitochondrial pathway of apoptosis. The generated ROS leads to a decrease in the mitochondrial membrane potential, triggering the release of cytochrome c from the mitochondria into the cytoplasm.[1][4][9] This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to apoptosis.[1][4][9]
In some cell types, such as human osteosarcoma MG-63 cells, MPPa-PDT also induces autophagy through the ROS-Jnk signaling pathway.[4] The inhibition of autophagy has been shown to reduce the rate of apoptosis, suggesting a pro-apoptotic role for autophagy in this context.[4] Furthermore, MPPa-PDT has been observed to cause cell cycle arrest, typically at the G0/G1 or G2/M phase, depending on the cell line.[1][10]
Experimental Protocols
A standardized workflow is crucial for assessing the in vitro cytotoxicity of MPPa. The following outlines the key experimental methodologies cited in the literature.
Cell Viability Assays (MTT and CCK-8)
-
Principle: These colorimetric assays measure cell metabolic activity. Viable cells with active dehydrogenases convert a tetrazolium salt (MTT or WST-8 in CCK-8) into a colored formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.
-
Protocol Outline:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of MPPa for a specified duration.
-
Irradiate the cells with a light source at the appropriate wavelength (around 670 nm) and dose.[11]
-
After a further incubation period, add the MTT or CCK-8 reagent to each well.
-
Incubate for a few hours to allow for formazan formation.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
-
Apoptosis Assays
-
Hoechst Staining:
-
Principle: The fluorescent dye Hoechst 33258 binds to the minor groove of DNA. Apoptotic cells exhibit condensed and fragmented chromatin, which appears as brightly stained, compact nuclei under a fluorescence microscope.
-
Protocol Outline:
-
Culture and treat cells on coverslips or in chamber slides.
-
After treatment, fix the cells (e.g., with 4% paraformaldehyde).
-
Stain the cells with Hoechst 33258 solution.
-
Wash and mount the coverslips.
-
Observe the nuclear morphology under a fluorescence microscope.[1]
-
-
-
Annexin V/Propidium Iodide (PI) Staining:
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled to detect these cells. PI is a fluorescent nuclear stain that is excluded by live cells but can enter and stain the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.
-
Protocol Outline:
-
Harvest treated cells by trypsinization and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark.
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.[1]
-
-
Reactive Oxygen Species (ROS) Detection
-
Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent dichlorofluorescein (DCF).
-
Protocol Outline:
-
Load the cells with DCFH-DA.
-
Treat the cells with MPPa and expose them to light.
-
Measure the increase in fluorescence using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.[1]
-
Mitochondrial Membrane Potential (ΔΨm) Assay
-
Principle: The lipophilic cationic dye JC-1 is used to monitor mitochondrial health. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates in the mitochondria, which fluoresce red. In apoptotic cells with a decreased mitochondrial membrane potential, JC-1 remains in its monomeric form in the cytoplasm and fluoresces green.
-
Protocol Outline:
Cell Cycle Analysis
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
-
Protocol Outline:
Western Blotting
-
Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest.
-
Protocol Outline:
-
Lyse the treated cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins, cyclins).[1][4][10]
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate.
-
Conclusion
This compound is a highly effective photosensitizer that induces cytotoxicity in a variety of cancer cell lines upon light activation. Its mechanism of action is primarily centered on the induction of apoptosis via the mitochondrial pathway, driven by the generation of reactive oxygen species. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with MPPa and exploring its potential in photodynamic therapy.
References
- 1. Induction of cell death by pyropheophorbide‐α methyl ester‐mediated photodynamic therapy in lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Photodynamic therapy with pyropheophorbide-a methyl ester in human lung carcinoma cancer cell: efficacy, localization and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis and autophagy induced by pyropheophorbide-α methyl ester-mediated photodynamic therapy in human osteosarcoma MG-63 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Targeted Photodynamic Therapy with a Pyropheophorbide-a Conjugated Inhibitor of Prostate Specific Membrane Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis and expression of cytokines triggered by pyropheophorbide-a methyl ester-mediated photodynamic therapy in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumor effects and mechanisms of pyropheophorbide-α methyl ester-mediated photodynamic therapy on the human osteosarcoma cell line MG-63 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved anticancer efficacy of this compound–incorporated solid lipid nanoparticles in photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Methyl Pyropheophorbide-a: Discovery, History, and Scientific Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl pyropheophorbide-a (MPPa) is a second-generation photosensitizer derived from chlorophyll-a, the primary photosynthetic pigment in green plants and algae.[1][2] Its potent photodynamic activity, characterized by a strong absorption in the red region of the electromagnetic spectrum and efficient generation of cytotoxic reactive oxygen species (ROS) upon light activation, has positioned it as a promising agent in photodynamic therapy (PDT) for various cancers.[2][3] This technical guide provides a comprehensive overview of the discovery and history of MPPa, detailed experimental protocols for its study, a compilation of its key quantitative data, and an exploration of the molecular signaling pathways it modulates.
Discovery and History
The journey of this compound is intrinsically linked to the broader history of research into chlorophylls (B1240455) and their derivatives for therapeutic applications. The foundation of photodynamic therapy was laid in the early 20th century with the observation that certain dyes could induce cell death when exposed to light.[4] The first generation of photosensitizers was dominated by hematoporphyrin (B191378) derivatives, which, despite their clinical efficacy, presented drawbacks such as chemical impurity and prolonged skin photosensitivity.[5]
Physicochemical and Photophysical Properties
This compound possesses distinct spectroscopic characteristics that are fundamental to its function as a photosensitizer.
| Property | Value | Solvent/Conditions |
| Molecular Formula | C₃₄H₃₆N₄O₃ | |
| Molecular Weight | 548.7 g/mol | |
| Absorption Maxima (λmax) | 667 nm | Organic Solvent |
| 674 nm | In cells (NCI-h446)[11] | |
| Molar Extinction Coefficient (ε) | 47,100 M⁻¹cm⁻¹ | at 668.0 nm |
| Fluorescence Emission Maximum | Not specified in results | |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.62 |
In Vitro Photodynamic Activity
The photodynamic efficacy of this compound has been demonstrated across various cancer cell lines. A key aspect of its activity is its dose-dependent photocytotoxicity with minimal dark toxicity.[11]
| Cell Line | IC50 (µM) | Light Dose (J/cm²) | Incubation Time (h) |
| NCI-h446 (Human Lung Carcinoma) | 1.3 ± 0.1 | 2 | 20 |
| PC-3M (Human Prostate Cancer) | Not specified | 55.6 kJ/m² | 12 (with 2 µM MPPa) |
| MG-63 (Human Osteosarcoma) | Not specified | 4.8 | Not specified |
| CNE2 (Nasopharyngeal Carcinoma) | Not specified | 2 (with 2 µM MPPa) | 20 |
Experimental Protocols
Synthesis and Purification of this compound from Chlorophyll-a
This protocol outlines the laboratory-scale synthesis of MPPa from a chlorophyll-a source, such as Spirulina algae.[7][12]
Materials:
-
Dried Spirulina powder
-
Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Extraction and Esterification: Suspend dried Spirulina powder in methanol. Slowly add concentrated H₂SO₄ while stirring. Continue stirring at room temperature for 40 hours to facilitate the conversion of chlorophylls to their methylpheophorbides.[12]
-
Work-up: Filter the reaction mixture and evaporate the solvent from the filtrate. Dissolve the residue in dichloromethane and wash with water to remove acid and other water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the dichloromethane extract and subject it to silica gel column chromatography. Elute with a gradient of acetone in hexane to separate methyl pheophorbide-a from other pigments.[12]
-
Decarboxymethylation: The purified methyl pheophorbide-a is then heated in a high-boiling point solvent like collidine to induce decarboxymethylation at the C13² position, yielding this compound.
-
Final Purification: The resulting this compound is further purified by silica gel chromatography to obtain a highly pure product.
In Vitro Photocytotoxicity Assessment (MTT Assay)
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the viability of cancer cells after PDT with MPPa.[3][13][14]
Materials:
-
Cancer cell line of interest (e.g., NCI-h446)
-
Complete cell culture medium
-
96-well microplates
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Light source with appropriate wavelength (e.g., 670 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Photosensitizer Incubation: Replace the medium with fresh medium containing various concentrations of MPPa. Incubate for a specific period (e.g., 20 hours) to allow for cellular uptake. Include control wells with no MPPa.
-
Irradiation: Wash the cells with PBS to remove extracellular MPPa. Add fresh medium and expose the plate to a light source at a specific wavelength and dose. Keep a set of plates in the dark to assess dark toxicity.
-
MTT Incubation: After irradiation, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to differentiate between viable, apoptotic, and necrotic cells after PDT.[15][16][17][18]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: After PDT treatment, harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Subcellular Localization by Confocal Microscopy
This protocol allows for the visualization of the intracellular localization of MPPa using organelle-specific fluorescent probes and confocal microscopy.[11][19][20]
Materials:
-
Cells grown on glass-bottom dishes or chamber slides
-
This compound
-
Organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, ER-Tracker for endoplasmic reticulum)
-
Confocal laser scanning microscope
Procedure:
-
Cell Culture and MPPa Incubation: Culture cells on a suitable imaging dish. Incubate the cells with MPPa for the desired time.
-
Organelle Staining: In the final 30-60 minutes of MPPa incubation, add the specific organelle tracker (B12436777) dye to the culture medium.
-
Washing and Imaging: Wash the cells with fresh medium or PBS to remove excess dyes.
-
Confocal Microscopy: Image the cells using a confocal microscope. Excite MPPa and the organelle tracker at their respective excitation wavelengths and collect the emission signals in separate channels.
-
Image Analysis: Merge the images from the different channels to determine the degree of colocalization between MPPa and the specific organelles.
Signaling Pathways Modulated by this compound PDT
The cytotoxic effects of MPPa-mediated PDT are not only due to direct oxidative damage but also involve the modulation of key intracellular signaling pathways that regulate cell survival, proliferation, and stress response.
The AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival.[21][22][23] Studies have shown that MPPa-PDT can inhibit the activation of this pathway in cancer cells.[21]
MPPa-PDT generates high levels of ROS, which can lead to the inhibition of PI3K and subsequently reduce the phosphorylation and activation of AKT and mTOR.[21] This disruption of the AKT/mTOR pathway contributes to the inhibition of protein synthesis and cell growth, and ultimately promotes apoptosis.[21]
The Nrf2 Signaling Pathway
The Nrf2 pathway is the primary cellular defense mechanism against oxidative stress.[1][2][24] Under normal conditions, Nrf2 is kept inactive by Keap1, which targets it for degradation. However, upon oxidative stress, such as that induced by PDT, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant genes.[1][2] This can confer resistance to PDT.
MPPa-PDT-induced ROS leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to activate the antioxidant response element (ARE) in the nucleus.[1] This upregulates the expression of cytoprotective genes, such as heme oxygenase-1 (HO-1) and the drug efflux pump ABCG2, which can contribute to resistance to PDT by reducing oxidative stress and pumping the photosensitizer out of the cell.[1] Therefore, strategies to inhibit the Nrf2 pathway are being explored to enhance the efficacy of MPPa-PDT.[1][25]
Conclusion
This compound stands out as a highly promising photosensitizer for photodynamic therapy due to its favorable photophysical properties and potent anticancer activity. Its well-defined chemical structure, derived from the abundant natural precursor chlorophyll-a, allows for straightforward synthesis and modification. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate its mechanisms of action and explore its therapeutic potential. A deeper understanding of its interactions with key signaling pathways, such as AKT/mTOR and Nrf2, will be crucial in developing more effective combination therapies and overcoming potential resistance mechanisms, ultimately paving the way for its broader clinical application in the fight against cancer.
References
- 1. Enhancement of the Effect of this compound-Mediated Photodynamic Therapy was Achieved by Increasing ROS through Inhibition of Nrf2-HO-1 or Nrf2-ABCG2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy [mdpi.com]
- 4. An outline of the hundred-year history of PDT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Photodynamic Therapy: A Brief History - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Photodynamic therapy with pyropheophorbide-a methyl ester in human lung carcinoma cancer cell: efficacy, localization and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN110759924A - Preparation method of methyl pheophorbide a - Google Patents [patents.google.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. kumc.edu [kumc.edu]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 19. Manipulating the Subcellular Localization and Anticancer Effects of Benzophenothiaziniums by Minor Alterations of N-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Antitumor effects and mechanisms of pyropheophorbide-α methyl ester-mediated photodynamic therapy on the human osteosarcoma cell line MG-63 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Multimodal Photodynamic Therapy by Inhibiting the Nrf2/ARE Signaling Pathway in Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl Pyropheophorbide-a: A Technical Guide to Singlet Oxygen Quantum Yield and Photodynamic Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the singlet oxygen quantum yield of methyl pyropheophorbide-a (MPPa) and the associated signaling pathways activated during photodynamic therapy (PDT). MPPa, a second-generation photosensitizer derived from chlorophyll, has garnered significant interest for its potent photodynamic efficacy. This document summarizes key quantitative data, details experimental protocols for assessing its photophysical properties, and visualizes the complex cellular signaling cascades initiated by MPPa-mediated PDT.
Quantitative Photophysical Data
The efficiency of a photosensitizer in generating singlet oxygen is a critical determinant of its therapeutic potential. The singlet oxygen quantum yield (ΦΔ) represents the number of singlet oxygen molecules generated per photon absorbed by the photosensitizer. Below is a summary of the reported photophysical properties of this compound.
| Property | Value | Solvent/Conditions | Reference |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.62 | Not specified | [1] |
| 0.42 | Dichloromethane | [2] | |
| Absorption Maximum (λmax) | 667 nm | Organic Solvent | [3] |
| 674 nm | In cells | [3] |
Experimental Protocols for Singlet Oxygen Quantum Yield Determination
The determination of the singlet oxygen quantum yield is crucial for characterizing photosensitizers. Two primary methods are employed: direct detection of singlet oxygen phosphorescence and indirect methods using chemical traps.
Direct Method: Time-Resolved Phosphorescence Detection
This method is considered the gold standard for its directness and is based on detecting the characteristic near-infrared (NIR) phosphorescence of singlet oxygen at approximately 1270 nm.
Principle: The photosensitizer is excited by a pulsed laser, and the subsequent weak emission from the decay of singlet oxygen is detected using a sensitive NIR detector. The quantum yield is determined by comparing the integrated phosphorescence intensity of the sample to that of a standard with a known singlet oxygen quantum yield under identical conditions.
Generalized Protocol:
-
Sample Preparation: Prepare optically dilute solutions of both the sample (this compound) and a reference photosensitizer (e.g., phenalenone) in a suitable air-saturated solvent (e.g., a deuterated solvent to increase singlet oxygen lifetime). The absorbance of the solutions should be matched at the excitation wavelength.
-
Instrumentation: Utilize a laser flash photolysis setup equipped with a pulsed laser for excitation (e.g., Nd:YAG laser) and a time-resolved NIR detector (e.g., a liquid nitrogen-cooled germanium photodiode or a photomultiplier tube with appropriate filters).
-
Data Acquisition: Excite the sample and the reference standard with the laser pulses and record the time-resolved decay of the singlet oxygen phosphorescence at 1270 nm.
-
Data Analysis: Integrate the phosphorescence decay signals for both the sample and the reference. The singlet oxygen quantum yield of the sample (ΦΔ_s) is calculated using the following equation:
ΦΔ_s = ΦΔ_r * (I_s / I_r) * (A_r / A_s)
where ΦΔ_r is the singlet oxygen quantum yield of the reference, I_s and I_r are the integrated phosphorescence intensities of the sample and reference, respectively, and A_s and A_r are the absorbances of the sample and reference at the excitation wavelength.
Indirect Method: Chemical Trapping with 1,3-Diphenylisobenzofuran (DPBF)
This method relies on the chemical reaction of singlet oxygen with a specific trap molecule, leading to a measurable change in the trap's concentration, often monitored by UV-Vis absorption or fluorescence spectroscopy. 1,3-Diphenylisobenzofuran (DPBF) is a commonly used trap that is bleached upon reaction with singlet oxygen.
Principle: The photosensitizer and DPBF are dissolved in a suitable solvent and irradiated with light of a wavelength absorbed by the photosensitizer but not by DPBF. The rate of DPBF bleaching is proportional to the rate of singlet oxygen generation.
Generalized Protocol:
-
Solution Preparation: Prepare solutions of the photosensitizer (this compound) and a reference photosensitizer in a suitable air-saturated solvent. A stock solution of DPBF in the same solvent is also prepared.
-
Experimental Setup: In a cuvette, mix the photosensitizer solution with an aliquot of the DPBF stock solution. The final concentration of the photosensitizer should result in an appropriate absorbance at the irradiation wavelength, and the initial absorbance of DPBF at its maximum (around 410 nm) should be in a measurable range.
-
Irradiation and Monitoring: Irradiate the solution with a monochromatic light source (e.g., a laser or a filtered lamp) at a wavelength where the photosensitizer absorbs. At regular time intervals, record the UV-Vis absorption spectrum of the solution, monitoring the decrease in the DPBF absorbance peak.
-
Data Analysis: Plot the natural logarithm of the DPBF absorbance (ln(A)) versus irradiation time. The slope of this plot is proportional to the rate of singlet oxygen generation. The singlet oxygen quantum yield of the sample (ΦΔ_s) can be calculated relative to a reference standard (ΦΔ_r) using the following formula:
ΦΔ_s = ΦΔ_r * (k_s / k_r) * (F_r / F_s)
where k_s and k_r are the rates of DPBF bleaching for the sample and reference, respectively, and F_s and F_r are the photofluxes absorbed by the sample and reference, which can be determined from the absorbance and the incident light intensity.
Signaling Pathways in MPPa-Mediated Photodynamic Therapy
The cytotoxic effects of MPPa-PDT are mediated by the generation of singlet oxygen, which induces oxidative stress and triggers a cascade of cellular signaling events, ultimately leading to cell death. The following diagrams illustrate the key signaling pathways involved.
Caption: Experimental Workflows for Singlet Oxygen Quantum Yield Measurement.
Caption: Mitochondrial Apoptosis Pathway Induced by MPPa-PDT.
Caption: Inhibition of the AKT/mTOR Pathway by MPPa-PDT.
Caption: Nrf2 Signaling in Response to MPPa-PDT-Induced Oxidative Stress.
References
- 1. BIOCELL | MPPa-PDT induced apoptosis and autophagy through JNK and p38 MAPK signaling pathways in A549 cells [techscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
A Technical Guide to Apoptosis Induction by Methyl Pyropheophorbide-a Mediated Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic modality for cancer treatment that utilizes a photosensitizer, light of a specific wavelength, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) in target tissues.[1][2] Methyl pyropheophorbide-a (MPPa), a second-generation photosensitizer derived from chlorophyll, has garnered significant attention due to its potent photosensitivity, rapid clearance from the body, and strong absorption at longer wavelengths, allowing for deeper tissue penetration.[1][3][4] This technical guide provides an in-depth overview of the molecular mechanisms, experimental protocols, and key quantitative data related to the induction of apoptosis by MPPa-mediated PDT, serving as a comprehensive resource for professionals in cancer research and drug development.
Core Mechanism: From Light Activation to Apoptotic Execution
The fundamental principle of MPPa-PDT involves the systemic or local administration of MPPa, which preferentially accumulates in tumor tissues.[1] Subsequent irradiation of the tumor with light corresponding to MPPa's absorption peak (around 670 nm) excites the photosensitizer.[5] This excitation leads to a series of photochemical reactions that produce highly reactive oxygen species, primarily singlet oxygen (¹O₂).[2][6] These ROS inflict oxidative damage on critical cellular components, including mitochondria, the endoplasmic reticulum, and lysosomes, thereby initiating signaling cascades that culminate in apoptotic cell death.[1][3][5] MPPa-PDT has been shown to induce apoptosis in a variety of cancer cell lines, including those from osteosarcoma, lung cancer, and breast cancer.[1][2][7]
Signaling Pathways in MPPa-PDT Induced Apoptosis
MPPa-PDT triggers apoptosis through multiple, interconnected signaling pathways. The generation of ROS serves as the primary initiator, instigating downstream events in various cellular compartments.
The Intrinsic (Mitochondrial) Apoptosis Pathway
The mitochondrial pathway is a central mechanism in MPPa-PDT-induced apoptosis.[3] ROS generated during treatment directly damage mitochondrial membranes, leading to a decrease in the mitochondrial membrane potential (ΔΨm).[6][8] This event orchestrates the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[9]
Key events in this pathway include:
-
Regulation by Bcl-2 Family Proteins : MPPa-PDT alters the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increased Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization (MOMP).[10][11]
-
Cytochrome c Release : Following MOMP, cytochrome c is released into the cytosol.[10][12][13]
-
Apoptosome Formation and Caspase Activation : In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9.[14] Caspase-9 then cleaves and activates effector caspase-3.[3][6][10]
-
Execution of Apoptosis : Activated caspase-3 cleaves a plethora of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][15]
Caption: Mitochondrial pathway activated by MPPa-PDT.
The JNK and p38 MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) pathways, particularly c-Jun N-terminal kinase (JNK) and p38 MAPK, are stress-activated cascades implicated in MPPa-PDT-induced cell death.[7][16] ROS production acts as a primary stress signal that activates these pathways.
-
Activation Cascade : ROS can activate upstream kinases (e.g., ASK1), which in turn phosphorylate and activate MKK4/7 (for JNK) and MKK3/6 (for p38).
-
Apoptotic Signaling : Activated JNK and p38 MAPK can then phosphorylate various downstream targets, including transcription factors, that promote the expression of pro-apoptotic genes and contribute to the apoptotic process. Studies have shown that inhibiting the JNK pathway can reduce MPPa-PDT-induced apoptosis.[3]
Caption: Stress-activated JNK and p38 MAPK pathways.
The Endoplasmic Reticulum (ER) Stress Pathway
MPPa has been observed to localize in the endoplasmic reticulum, making it a direct target for ROS-mediated damage.[5] This damage disrupts ER homeostasis, leading to ER stress and the unfolded protein response (UPR).[1]
-
UPR Activation : The accumulation of unfolded proteins activates ER stress sensors like IRE1α and PERK.
-
Apoptotic Induction : Chronic or severe ER stress shifts the UPR towards a pro-apoptotic outcome.[17] This involves the upregulation of the transcription factor CHOP and the activation of caspase-12 (in rodents) or caspase-4 (in humans), which subsequently activates the downstream executioner caspases.[17]
Caption: ER stress-mediated apoptosis in MPPa-PDT.
Inhibition of Pro-Survival Pathways (e.g., PI3K/Akt)
In addition to activating pro-death signals, MPPa-PDT can also suppress pro-survival pathways, such as the PI3K/Akt pathway.[2] This pathway is often hyperactivated in cancer cells, promoting proliferation and inhibiting apoptosis.
-
ROS-Mediated Inhibition : ROS generated by MPPa-PDT can inhibit the activity of key proteins in the PI3K/Akt pathway.
-
Downstream Effects : Inhibition of Akt phosphorylation prevents the activation of downstream targets like NF-κB, which controls the expression of anti-apoptotic genes and proteins involved in metastasis, such as MMP-9.[2] The suppression of this survival signaling sensitizes cancer cells to the pro-apoptotic stimuli generated by PDT.[2]
Quantitative Analysis of MPPa-PDT Efficacy
The effectiveness of MPPa-PDT is dependent on the cell type, MPPa concentration, and light dose. The following tables summarize quantitative data from various studies.
Table 1: Cytotoxicity of MPPa-PDT in Various Cancer Cell Lines
| Cell Line | Cancer Type | MPPa Conc. (µM) | Light Dose (J/cm²) | Endpoint | Result | Reference |
| HOS | Osteosarcoma | 0.05 - 0.30 | Not specified | 24h viability | IC₅₀ = 0.15 µM | [15] |
| MG-63 | Osteosarcoma | 0.75 | 4.8 | 24h viability | ~48.6% viability | [18] |
| A549 | Lung Cancer | 1.0 | 4.8 | 24h viability | Significant decrease | [6][19] |
| CNE2 | Nasopharyngeal | 0.25 - 4.0 | 1.0 - 8.0 | 24h viability | Dose-dependent phototoxicity | [8] |
| MCF-7 | Breast Cancer | 2.0 | 0.9 - 5.4 | 24h viability | Light-dose dependent decrease | [2] |
Table 2: Apoptosis Rates Induced by MPPa-PDT
| Cell Line | Cancer Type | MPPa Conc. (µM) | Light Dose (J/cm²) | Time Post-PDT | Apoptosis Rate (%) | Reference |
| CNE2 | Nasopharyngeal | 2.0 | 2.0 | 8 h | 16.43% | [8] |
| MG-63 | Osteosarcoma | Not Specified | Not Specified | 12 h | Significantly higher than control | [1][20] |
| HOS | Osteosarcoma | 0.15 | Not specified | 24 h | Significantly higher than control | [15] |
Table 3: Key Protein Expression Changes Post MPPa-PDT
| Cell Line | Protein | Change | Time Post-PDT | Method | Reference |
| MG-63 | Cleaved Caspase-3 | Increased | 3 h | Western Blot | [1] |
| MG-63 | Cleaved PARP | Increased | 3 h | Western Blot | [1] |
| A549 | Caspase-9 | Activated | Not specified | Western Blot | [6] |
| A549 | Caspase-3 | Activated | Not specified | Western Blot | [6][16] |
| A549 | Bax | Increased | Not specified | Western Blot | [10] |
| A549 | Bcl-2 | Decreased | Not specified | Western Blot | [10] |
| HOS | Cleaved Caspase-3 | Increased | 24 h | Western Blot | [15] |
| HOS | Cleaved PARP | Increased | 24 h | Western Blot | [15] |
| MCF-7 | p-Akt | Decreased | 3-24 h | Western Blot | [2] |
Detailed Experimental Protocols
Reproducibility in PDT research requires standardized protocols. Below are methodologies for key experiments used to evaluate MPPa-PDT-induced apoptosis.
Caption: A typical experimental workflow for in vitro MPPa-PDT studies.
Cell Culture and MPPa-PDT Treatment
-
Cell Culture : Culture the desired cancer cell line (e.g., A549, MG-63) in appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding : Seed cells into appropriate culture plates (e.g., 96-well for viability, 6-well for protein analysis) and allow them to attach overnight.
-
Photosensitizer Incubation : Prepare a stock solution of MPPa in DMSO (e.g., 1 mmol/L).[19] Dilute the stock solution in a complete culture medium to the desired final concentration (e.g., 0.5 - 2.0 µM). Replace the existing medium with the MPPa-containing medium.
-
Incubation : Incubate the cells with MPPa for a specified duration (e.g., 12-20 hours) in the dark to allow for cellular uptake.[2][19]
-
Irradiation : After incubation, wash the cells with phosphate-buffered saline (PBS) to remove extracellular MPPa and replace it with fresh, phenol (B47542) red-free medium.
-
Light Treatment : Irradiate the cells using a light source with a wavelength corresponding to MPPa's absorption peak (e.g., 630 nm LED or laser).[2][19] The light dose (J/cm²) is determined by the power density (mW/cm²) and the irradiation time (seconds).[2] All procedures should be performed in a darkened room to avoid unintended photosensitizer activation.
-
Post-Irradiation : Return the cells to the incubator for the desired time points (e.g., 3, 6, 12, 24 hours) before harvesting for downstream analysis.
Cell Viability Assay (CCK-8)
-
Seed cells in a 96-well plate and perform the MPPa-PDT treatment as described above.
-
At the end of the post-irradiation incubation period, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate at 37°C for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control group.[19]
Apoptosis Detection by Annexin V-FITC/PI Staining
-
Perform MPPa-PDT on cells cultured in 6-well plates.
-
Harvest the cells (including both adherent and floating populations) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in a commercial Annexin V-FITC Apoptosis Detection Kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells immediately using a flow cytometer. The cell population is quantified into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[16][20]
Western Blot Analysis
-
After MPPa-PDT treatment, wash cells with cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., caspase-3, PARP, Bcl-2, Bax, p-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1][16]
Conclusion
This compound (MPPa) is a potent second-generation photosensitizer that effectively induces apoptosis in cancer cells upon light activation. The primary mechanism involves the generation of ROS, which triggers a multi-faceted apoptotic response through the intrinsic mitochondrial pathway, ER stress, and the activation of MAPK signaling cascades, while simultaneously inhibiting pro-survival signals like the PI3K/Akt pathway. The dose-dependent efficacy of MPPa-PDT highlights its potential for controlled and targeted cancer therapy. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and drug development professionals aiming to harness the therapeutic potential of MPPa-PDT and further elucidate its complex mechanisms of action.
References
- 1. Antitumor effects and mechanisms of pyropheophorbide-α methyl ester-mediated photodynamic therapy on the human osteosarcoma cell line MG-63 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MPPa-PDT suppresses breast tumor migration/invasion by inhibiting Akt-NF-κB-dependent MMP-9 expression via ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis and autophagy induced by pyropheophorbide-α methyl ester-mediated photodynamic therapy in human osteosarcoma MG-63 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photodynamic therapy with pyropheophorbide-a methyl ester in human lung carcinoma cancer cell: efficacy, localization and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of cell death by pyropheophorbide‐α methyl ester‐mediated photodynamic therapy in lung cancer A549 cells | Semantic Scholar [semanticscholar.org]
- 7. BIOCELL | MPPa-PDT induced apoptosis and autophagy through JNK and p38 MAPK signaling pathways in A549 cells [techscience.com]
- 8. Photodynamic effects of pyropheophorbide-a methyl ester in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Mitochondrial Pathway of Apoptosis: Part I: MOMP and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Release of cytochrome c and activation of pro-caspase-9 following lysosomal photodamage involves bid cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitochondrial Release of Apoptosis-Inducing Factor and Cytochrome c During Smooth Muscle Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mitochondrial apoptotic pathways [scielo.org.ar]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Induction of cell death by pyropheophorbide‐α methyl ester‐mediated photodynamic therapy in lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Photodynamic Therapy with Methyl Pyropheophorbide-a
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methyl pyropheophorbide-a (MPPa) is a potent second-generation photosensitizer derived from chlorophyll.[1][2] It is utilized in photodynamic therapy (PDT), a promising cancer treatment modality that involves the combination of a photosensitizer, light, and oxygen to induce cell death.[3] Upon activation by light of a specific wavelength, MPPa generates reactive oxygen species (ROS), primarily singlet oxygen, which leads to cellular damage and subsequent cell death, predominantly through apoptosis.[3] MPPa exhibits strong photosensitivity, a stable chemical structure, and rapid metabolism.[1] This document provides detailed protocols for conducting in vitro PDT studies using MPPa, including methodologies for assessing its phototoxic effects and an overview of the key signaling pathways involved.
Quantitative Data Summary
The efficacy of MPPa-mediated PDT is dependent on both the concentration of MPPa and the light dose administered.[3][4] The following tables summarize the experimental parameters and outcomes from various in vitro studies.
Table 1: MPPa-PDT Parameters and Cell Viability in A549 Lung Carcinoma Cells
| MPPa Concentration (µmol/L) | Light Dose (J/cm²) | Cell Viability (%) | Reference |
| 1.0 | 4.8 | 51.2 ± 1.9 | [3] |
| 0.97 ± 0.05 (IC50) | 4.8 | 50 | [3] |
| 0.25 - 1.5 | 0 - 6.4 | Dose-dependent decrease | [5] |
Table 2: MPPa-PDT Parameters and Apoptosis in Different Cancer Cell Lines
| Cell Line | MPPa Concentration (µM) | Light Dose (kJ/m²) | Apoptosis Induction | Key Findings | Reference |
| NCI-h446 (Lung Carcinoma) | 2 - 4 | Not specified | Time-dependent increase | DNA condensation and fragmentation observed. | [2][6] |
| PC-3M (Prostate Cancer) | 2 | 55.6 | Apoptosis rate of 50.76% at 12h | Cell cycle arrest at G0/G1 phase. | [2] |
| MG-63 (Osteosarcoma) | 0.75 | 4.8 J/cm² | Significant increase in apoptosis | Involvement of the mitochondrial apoptosis pathway. | [4][7] |
| LNCaP (Prostate Cancer) | 2.5 | Not specified | DNA fragmentation detected at 16h post-PDT | Targeted PDT using a PSMA inhibitor-Ppa conjugate. | [8][9] |
Experimental Protocols
Cell Culture and MPPa Incubation
This protocol describes the general procedure for preparing cancer cell lines for MPPa-PDT.
Materials:
-
Cancer cell line of interest (e.g., A549, MG-63)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (MPPa) stock solution (dissolved in a suitable solvent like DMSO)
-
Phosphate Buffered Saline (PBS)
-
6-well or 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Seed the cells in a culture plate at a density of 2 x 10⁴ cells/well in a 6-well plate or as appropriate for the chosen plate format.[10]
-
Incubate the cells for 24 hours to allow for attachment.[10]
-
Prepare the desired concentrations of MPPa in a complete culture medium. It is crucial to keep the final concentration of the solvent (e.g., DMSO) below a non-toxic level (typically <0.1%).
-
Remove the culture medium from the wells and wash the cells once with PBS.
-
Add the MPPa-containing medium to the cells.
-
Incubate the cells with MPPa for a predetermined period (e.g., 20 hours) in the dark in a humidified incubator.[2]
Photodynamic Therapy (PDT) Irradiation
This protocol outlines the light treatment procedure following MPPa incubation.
Materials:
-
LED light source with an appropriate wavelength for MPPa activation (absorption peak around 667-674 nm).[6]
-
Power meter to measure the light dose.
Procedure:
-
After the incubation period, remove the MPPa-containing medium and wash the cells twice with PBS.
-
Add fresh, MPPa-free complete culture medium to each well.
-
Irradiate the cells with the LED light source. The light dose (in J/cm²) is a product of the power density (in W/cm²) and the exposure time (in seconds).
-
Control groups should include:
-
Cells only (no MPPa, no light)
-
MPPa only (cells incubated with MPPa but not irradiated)
-
Light only (cells without MPPa but irradiated)
-
-
Following irradiation, return the cells to the incubator for a specified period (e.g., 3, 6, 12, or 24 hours) before further analysis.[7]
Assessment of Cell Viability (MTT Assay)
This protocol is for determining the photocytotoxicity of MPPa-PDT.[11]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[12]
-
Solubilization solution (e.g., 40% DMF, 2% acetic acid, 16% SDS, pH 4.7).[12]
-
96-well plate reader.
Procedure:
-
Perform the MPPa-PDT protocol in a 96-well plate.
-
At the end of the post-irradiation incubation period, add 10 µL of MTT solution to each well.[11]
-
Incubate the plate for 1-4 hours at 37°C.[11]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[11]
-
Mix thoroughly and measure the absorbance at 570 nm using a plate reader.[11]
-
Cell viability is calculated as the ratio of the absorbance of the treated wells to the absorbance of the control wells, expressed as a percentage.
Detection of Apoptosis (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis using flow cytometry.[13]
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Following MPPa-PDT, harvest the cells by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Visualization of Workflows and Signaling Pathways
Mechanism of Action
MPPa-mediated PDT induces cell death through a multi-faceted mechanism. The primary event is the generation of ROS upon light activation of MPPa.[3] These highly reactive molecules cause damage to various cellular components, with mitochondria being a key target.[3][4]
Mitochondrial Pathway of Apoptosis: MPPa has been shown to localize in mitochondria, and its photoactivation leads to a reduction in the mitochondrial membrane potential.[3] This disruption of mitochondrial function results in the release of cytochrome c into the cytoplasm, which in turn activates the caspase cascade, specifically caspase-9 and the executioner caspase-3, ultimately leading to apoptosis.[3][4] The expression of the anti-apoptotic protein Bcl-2 is often decreased, while the pro-apoptotic protein Bax expression is increased.[4]
Involvement of Other Signaling Pathways:
-
MAPK Pathways: The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways are activated in response to the oxidative stress induced by MPPa-PDT and are involved in mediating both apoptosis and autophagy.[13]
-
Akt/mTOR Pathway: MPPa-PDT has been shown to inhibit the activation of the Akt/mammalian target of rapamycin (B549165) (mTOR) pathway, which is a key regulator of cell growth, proliferation, and survival.[1][14] Inhibition of this pathway can contribute to the induction of apoptosis and autophagy.
-
Endoplasmic Reticulum Stress: In some cell types, MPPa-PDT can induce endoplasmic reticulum stress (ERS), which can also trigger apoptosis.[1][14]
Cell Cycle Arrest: In addition to inducing apoptosis, MPPa-PDT can cause cell cycle arrest, for instance at the G0/G1 or G2/M phase, thereby inhibiting cell proliferation.[1][3]
By understanding these mechanisms and utilizing the provided protocols, researchers can effectively employ MPPa for in vitro photodynamic therapy studies to explore its potential as an anticancer agent.
References
- 1. Antitumor effects and mechanisms of pyropheophorbide-α methyl ester-mediated photodynamic therapy on the human osteosarcoma cell line MG-63 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Induction of cell death by pyropheophorbide‐α methyl ester‐mediated photodynamic therapy in lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis and autophagy induced by pyropheophorbide-α methyl ester-mediated photodynamic therapy in human osteosarcoma MG-63 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photodynamic therapy with pyropheophorbide-a methyl ester in human lung carcinoma cancer cell: efficacy, localization and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Targeted Photodynamic Therapy with a Pyropheophorbide-a Conjugated Inhibitor of Prostate Specific Membrane Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro targeted photodynamic therapy with a pyropheophorbide--a conjugated inhibitor of prostate-specific membrane antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. BIOCELL | MPPa-PDT induced apoptosis and autophagy through JNK and p38 MAPK signaling pathways in A549 cells [techscience.com]
- 14. Antitumor effects and mechanisms of pyropheophorbide‑α methyl ester‑mediated photodynamic therapy on the human osteosarcoma cell line MG‑63 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl Pyropheophorbide-a Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock and working solutions of Methyl pyropheophorbide-a (MPPa), a potent photosensitizer used in photodynamic therapy (PDT) research. Proper solution preparation is critical for ensuring experimental reproducibility and maximizing the compound's efficacy.
Physicochemical Properties
This compound is a derivative of chlorophyll-a and is characterized by its hydrophobicity.[1] Understanding its physical and chemical properties is essential for its handling and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₃₄H₃₆N₄O₃ | [2][3] |
| Molecular Weight | 548.68 g/mol | [2][3] |
| Appearance | Crystalline solid | [4] |
| UV/Vis Absorption Maxima (in Acetone) | 410 nm, 666 nm | [5] |
Solubility Data
The solubility of this compound is highly dependent on the solvent. It is generally soluble in organic solvents and tends to aggregate in aqueous solutions.[6][7]
| Solvent | Solubility | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | ~2.5 mg/mL | May require ultrasonication and gentle warming (up to 60°C) to fully dissolve. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility. | [8] |
| Dimethylformamide (DMF) | ~1 mg/mL | A common solvent for preparing stock solutions. | [4] |
| Ethanol (B145695) | Soluble | MPPa exists in a monomeric, active form in ethanol.[6][7] A 50 µM stock solution in ethanol has been previously prepared. | [5] |
| Dichloromethane (DCM) | Soluble | Used for spectroscopic measurements. | [9] |
| Acetone | Soluble | Used for spectroscopic measurements. | [9] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble / Prone to aggregation | Direct dissolution in aqueous buffers is not recommended due to strong aggregation.[6][7] This can lead to a loss of photosensitizing activity. | [5] |
| DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | For aqueous working solutions, a pre-dissolved stock in DMSO should be diluted with buffer. | [4] |
Experimental Protocols
Materials and Equipment:
-
This compound (solid)
-
Anhydrous, high-purity solvents (DMSO, DMF, or Ethanol)
-
Sterile, nuclease-free microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional, for DMSO)
-
Water bath or heating block (optional, for DMSO)
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent
This protocol describes the preparation of a concentrated stock solution in DMSO, DMF, or ethanol, which can be stored for later dilution.
Procedure:
-
Pre-weighing Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a fume hood.
-
Dissolution:
-
Transfer the weighed powder to an appropriate sterile container (e.g., an amber glass vial or a microcentrifuge tube).
-
Add the required volume of the chosen organic solvent (DMSO, DMF, or Ethanol) to achieve the desired concentration (e.g., 1-5 mg/mL).
-
For DMSO, if the compound does not dissolve readily, brief ultrasonication and/or gentle warming to 60°C can be applied.[8] Avoid excessive heat.
-
For all solvents, vortex the solution until the solid is completely dissolved.
-
-
Storage: Store the stock solution protected from light. Refer to the storage conditions table below.
Protocol 2: Preparation of an Aqueous Working Solution
This protocol details the dilution of the organic stock solution into an aqueous buffer for cell-based assays or other aqueous experiments.
Procedure:
-
Thaw Stock Solution: If frozen, thaw the concentrated organic stock solution at room temperature and vortex briefly to ensure homogeneity.
-
Dilution:
-
Pipette the required volume of the aqueous buffer (e.g., PBS, cell culture medium) into a sterile tube.
-
While vortexing the buffer, add the required volume of the concentrated this compound stock solution dropwise to the buffer. This rapid mixing helps to minimize precipitation.
-
Important: The final concentration of the organic solvent in the aqueous working solution should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity in biological experiments.
-
-
Immediate Use: It is highly recommended to use the freshly prepared aqueous working solution immediately, as its stability is limited.[4] Do not store aqueous solutions for more than one day.[4]
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of this compound solutions.
| Solution Type | Storage Temperature | Duration | Notes | Reference |
| Solid Compound | -20°C | ≥ 4 years | Protect from light. | [4] |
| Organic Stock Solution | -80°C | 6 months | Protect from light. Aliquot to avoid repeated freeze-thaw cycles. | [8] |
| -20°C | 1 month | Protect from light. Aliquot to avoid repeated freeze-thaw cycles. | [8] | |
| Aqueous Working Solution | 2-8°C or Room Temperature | < 24 hours | Prepare fresh before each experiment. Do not store. | [4] |
Workflow and Logic Diagram
The following diagram illustrates the decision-making process and workflow for preparing this compound solutions.
Caption: Workflow for preparing this compound solutions.
References
- 1. Improved anticancer efficacy of this compound-incorporated solid lipid nanoparticles in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyropheophorbide-A methyl ester | C34H36N4O3 | CID 135533311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyropheophorbide-a methyl ester | [frontierspecialtychemicals.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Physical and chemical properties of pyropheophorbide-a methyl ester in ethanol, phosphate buffer and aqueous dispersion of small unilamellar dimyristoyl-l-α-phosphatidylcholine vesicles - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 7. Physical and chemical properties of pyropheophorbide-a methyl ester in ethanol, phosphate buffer and aqueous dispersion of small unilamellar dimyristoyl-l-α-phosphatidylcholine vesicles - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pyropheophorbide a methyl ester [omlc.org]
Application Notes and Protocols: Methyl Pyropheophorbide-a as a Fluorescent Probe and Photosensitizer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl pyropheophorbide-a (MPPa) is a chlorophyll-a derivative that functions as a potent photosensitizer and fluorescent probe.[1] As a second-generation photosensitizer, MPPa offers several advantages, including a well-defined chemical structure, high photosensitivity, rapid metabolism, and strong absorption at longer wavelengths, which allows for deeper tissue penetration.[2][3] These characteristics make it an excellent candidate for photodynamic therapy (PDT) and fluorescence-guided surgery.[4][5] Upon excitation with light of a specific wavelength, MPPa generates reactive oxygen species (ROS), leading to cellular damage and apoptosis in targeted cells.[3] Its intrinsic fluorescence also allows for the visualization of its localization within cells and tissues.
These application notes provide an overview of the properties of MPPa and detailed protocols for its use in in vitro research settings.
Physicochemical and Photophysical Properties
MPPa's utility as a fluorescent probe and photosensitizer is defined by its distinct spectral properties and high quantum yield.
| Property | Value | Solvent/Conditions | Reference |
| Molecular Formula | C34H36N4O3 | N/A | [6] |
| Molecular Weight | 548.675 g/mol | N/A | [6] |
| Absorption Maximum (λmax) | 667 nm | Organic Solvent | [7] |
| 674 nm | In cells | [7] | |
| 410 nm, 666 nm | Ethanol | [8] | |
| Molar Extinction Coefficient | 97,000 M-1 cm-1 | at 410 nm in Ethanol | [8] |
| 48,000 M-1 cm-1 | at 666 nm in Ethanol | [8] | |
| 47,100 M-1 cm-1 | at 668.0 nm | [9] | |
| Fluorescence Emission Maximum (λem) | 676 nm | Ethanol | [8] |
| 681 nm | DMPC Liposomes | [8] | |
| Singlet Oxygen Quantum Yield | 0.20 | Ethanol | [8] |
| 0.13 | DMPC Liposomes | [8] | |
| Triplet State Formation Quantum Yield | ~0.23 | Ethanol | [8] |
| ~0.15 | DMPC Liposomes | [8] |
Mechanism of Action in Photodynamic Therapy
MPPa-mediated photodynamic therapy is a multi-step process that culminates in apoptosis of the target cells. The process is initiated by the absorption of light by MPPa, which leads to the generation of cytotoxic ROS. These ROS then trigger a cascade of cellular events, ultimately leading to programmed cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antitumor effects and mechanisms of pyropheophorbide-α methyl ester-mediated photodynamic therapy on the human osteosarcoma cell line MG-63 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of cell death by pyropheophorbide‐α methyl ester‐mediated photodynamic therapy in lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 6. Pyropheophorbide-a methyl ester | [frontierspecialtychemicals.com]
- 7. Photodynamic therapy with pyropheophorbide-a methyl ester in human lung carcinoma cancer cell: efficacy, localization and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyropheophorbide a methyl ester [omlc.org]
Application Notes and Protocols: Methyl Pyropheophorbide-a Nanoparticle Formulation for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl pyropheophorbide-a (MPPa) is a potent second-generation photosensitizer derived from chlorophyll. Its strong absorbance in the red region of the electromagnetic spectrum and high quantum yield of singlet oxygen make it a promising candidate for photodynamic therapy (PDT) in oncology. However, the therapeutic application of free MPPa is hampered by its poor aqueous solubility, which limits its bioavailability and effective delivery to tumor tissues.
To overcome these limitations, MPPa can be encapsulated within nanoparticle formulations, such as solid lipid nanoparticles (SLNs). These nanocarriers enhance the solubility and stability of MPPa, facilitate its passive targeting to tumor sites through the enhanced permeability and retention (EPR) effect, and provide a platform for controlled drug release. This document provides detailed application notes and protocols for the formulation, characterization, and evaluation of MPPa-loaded nanoparticles for drug delivery and photodynamic therapy.
Data Presentation: Physicochemical and In Vitro Efficacy of MPPa-Loaded Solid Lipid Nanoparticles
The following tables summarize the quantitative data for various formulations of MPPa-loaded solid lipid nanoparticles (SLNs), providing a comparative overview of their key characteristics.
Table 1: Formulation Composition of MPPa-Loaded SLNs
| Formulation Code | Solid Lipid (mg) | Surfactant (Tween 80) (mg) | This compound (mg) |
| F1 | Palmitic Acid (100) | 100 | 5 |
| F2 | Stearic Acid (100) | 100 | 5 |
| F3 | Glyceryl Monostearate (100) | 100 | 5 |
Table 2: Physicochemical Characterization of MPPa-Loaded SLNs
| Formulation Code | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Loading (%) |
| F1 | 424.07 | 0.42 | -17.37 | 75.3 | 3.6 |
| F2 | 406.63 | 0.35 | -17.97 | 82.1 | 4.0 |
| F3 | 284.90 | 0.28 | -23.33 | 88.5 | 4.2 |
Table 3: In Vitro Photocytotoxicity (IC50) of MPPa Formulations in Cancer Cell Lines
| Formulation | HeLa Cells IC50 (µM) | A549 Cells IC50 (µM) |
| Free MPPa | 8.7 | 10.2 |
| F3 (MPPa-SLN) | 2.1 | 3.5 |
Experimental Protocols
Preparation of this compound-Loaded Solid Lipid Nanoparticles (MPPa-SLNs)
This protocol describes the preparation of MPPa-SLNs using a hot homogenization and ultrasonication method.[1]
Materials:
-
This compound (MPPa)
-
Solid lipid (e.g., Glyceryl Monostearate - GMS)
-
Surfactant (e.g., Tween 80)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
High-shear homogenizer
-
Probe sonicator
-
Water bath
Procedure:
-
Preparation of the Lipid Phase:
-
Accurately weigh the solid lipid (e.g., 100 mg of GMS) and MPPa (e.g., 5 mg).
-
Melt the solid lipid by heating it in a water bath to a temperature approximately 5-10°C above its melting point (Melting point of GMS is ~55-60°C, so heat to ~65-70°C).
-
Add the MPPa to the molten lipid and stir until a clear, homogenous lipid phase is obtained.
-
-
Preparation of the Aqueous Phase:
-
Prepare an aqueous solution of the surfactant (e.g., 1% w/v Tween 80 in PBS).
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring.
-
Homogenize the mixture using a high-shear homogenizer at 10,000 rpm for 15 minutes to form a coarse oil-in-water (o/w) pre-emulsion.
-
-
Sonication:
-
Immediately subject the hot pre-emulsion to probe sonication.
-
Use a probe sonicator at 40% amplitude for 10 minutes (with a pulse of 10 seconds on and 5 seconds off to prevent overheating).
-
Maintain the temperature of the mixture in the water bath during sonication.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to solidify and form SLNs.
-
-
Storage:
-
Store the prepared MPPa-SLN dispersion at 4°C in the dark.
-
Characterization of MPPa-SLNs
a) Particle Size and Zeta Potential Analysis (Dynamic Light Scattering - DLS)
Instrumentation:
-
Zetasizer or similar DLS instrument
Procedure:
-
Sample Preparation:
-
Dilute the MPPa-SLN dispersion with deionized water to an appropriate concentration to achieve a suitable scattering intensity (typically a 1:100 dilution).
-
Gently vortex the diluted sample to ensure homogeneity.
-
-
Measurement:
-
Transfer the diluted sample into a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters: temperature at 25°C, equilibration time of 2 minutes.
-
Perform the measurement to obtain the average particle size (Z-average) and the polydispersity index (PDI).
-
For zeta potential, use a specific folded capillary cell and perform the measurement according to the instrument's instructions.
-
Perform at least three independent measurements for each sample.
-
b) Entrapment Efficiency and Drug Loading
Procedure:
-
Separation of Free Drug:
-
Centrifuge a known amount of the MPPa-SLN dispersion at 15,000 rpm for 30 minutes at 4°C.
-
The supernatant will contain the free, unentrapped MPPa, while the pellet will consist of the MPPa-SLNs.
-
-
Quantification of Free Drug:
-
Carefully collect the supernatant.
-
Measure the concentration of MPPa in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (around 667 nm). A standard calibration curve of MPPa in the same solvent should be prepared beforehand.
-
-
Calculation:
-
Entrapment Efficiency (EE %): EE (%) = [(Total amount of MPPa - Amount of free MPPa) / Total amount of MPPa] x 100
-
Drug Loading (DL %): DL (%) = [(Total amount of MPPa - Amount of free MPPa) / Total weight of nanoparticles] x 100
-
In Vitro Evaluation of MPPa-SLNs
a) Singlet Oxygen Generation Assay (DPBF Method)
This assay measures the generation of singlet oxygen (¹O₂) by MPPa upon photoirradiation, using 1,3-diphenylisobenzofuran (B146845) (DPBF) as a scavenger.
Materials:
-
MPPa-SLN dispersion
-
Free MPPa solution (in a suitable solvent like DMSO)
-
1,3-diphenylisobenzofuran (DPBF)
-
Solvent (e.g., ethanol (B145695) or a mixture compatible with the nanoparticles)
-
Light source with a wavelength corresponding to the absorbance of MPPa (e.g., 670 nm LED)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a solution of DPBF in the chosen solvent.
-
In a cuvette, mix the MPPa-SLN dispersion (or free MPPa as a control) with the DPBF solution. The final concentration of MPPa should be fixed.
-
Measure the initial absorbance of DPBF at its maximum absorbance wavelength (~415 nm).
-
Irradiate the mixture with the light source.
-
At specific time intervals, stop the irradiation and measure the absorbance of DPBF at ~415 nm.
-
The decrease in DPBF absorbance is proportional to the amount of singlet oxygen generated. Plot the absorbance of DPBF against time to compare the singlet oxygen generation efficiency of different formulations.
b) In Vitro Photocytotoxicity Assay
This protocol determines the light-induced cytotoxicity of MPPa-SLNs in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, A549)
-
Complete cell culture medium
-
MPPa-SLN dispersion
-
Free MPPa solution
-
96-well plates
-
MTT or WST-1 reagent
-
Light source (as above)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to attach overnight in a CO₂ incubator at 37°C.
-
-
Treatment:
-
Prepare serial dilutions of the MPPa-SLN dispersion and free MPPa in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of the test formulations.
-
Include wells with untreated cells as a control.
-
Incubate the plates for a predetermined time (e.g., 4-6 hours) to allow for nanoparticle uptake.
-
-
Photoirradiation:
-
Wash the cells with PBS to remove the formulations that have not been taken up.
-
Add fresh medium to each well.
-
Irradiate the plates with the light source at a specific light dose (e.g., 2 J/cm²).
-
Keep a set of plates in the dark (dark toxicity control).
-
-
Incubation:
-
Return the plates to the incubator and incubate for a further 24-48 hours.
-
-
Cell Viability Assessment:
-
Add MTT or WST-1 reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time (e.g., 2-4 hours for MTT).
-
If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the untreated control.
-
Plot the cell viability against the drug concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Mandatory Visualizations
Caption: Experimental workflow for MPPa-SLN formulation and evaluation.
Caption: MPPa-PDT induced signaling pathways leading to apoptosis.
References
Application Notes and Protocols for Methyl Pyropheophorbide-a (MPPa) Photodynamic Therapy (PDT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl pyropheophorbide-a (MPPa) is a second-generation photosensitizer derived from chlorophyll-a, demonstrating significant potential in photodynamic therapy (PDT) for various cancers.[1][2] Its strong absorption in the red region of the electromagnetic spectrum, chemical stability, and rapid clearance from the body make it a promising candidate for targeted cancer treatment.[1][3] MPPa-PDT involves the systemic or local administration of MPPa, followed by irradiation of the tumor tissue with light of a specific wavelength. This process generates reactive oxygen species (ROS), primarily singlet oxygen, leading to cellular damage and induction of apoptosis and autophagy in cancer cells.[3][4] These application notes provide a comprehensive overview of the light dosage, activation wavelength, and detailed protocols for in vitro and in vivo studies involving MPPa-PDT.
Quantitative Data Summary
The efficacy of MPPa-PDT is dependent on several factors, including the concentration of MPPa, the light dose, and the cell line being investigated. The following tables summarize the key quantitative parameters from various studies.
In Vitro Studies: MPPa Concentration and Light Dosage
| Cell Line | MPPa Concentration (µM) | Light Wavelength (nm) | Light Dose (J/cm²) | Incubation Time (h) | Outcome |
| A549 (Lung Carcinoma) | 1 | 630 | 4.8 | 20 | 48.8% ± 1.9% cell death[3] |
| A549 (Lung Carcinoma) | 0.25 - 4 | 630 | 1.2 - 9.6 | 20 | Dose-dependent inhibition of viability[3] |
| MG-63 (Osteosarcoma) | 0.75 | 630 | 4.8 | 20 | 48.6% ± 2.71% inhibition rate[5] |
| MCF-7 (Breast Cancer) | 0.5 - 4 | Not Specified | 0.9 - 3.6 | Not Specified | Energy-dependent inhibition of viability[6] |
| LNCaP (Prostate Cancer) | 2.5, 5 | Not Specified | Not Specified | 2.5 | Dose-dependent DNA fragmentation[7] |
| NCI-H446 (Lung Carcinoma) | 0.1 - 15 | Not Specified | Not Specified | 20 | Dose-dependent photocytotoxicity[2] |
| PC-3M (Prostate Cancer) | 2 | Not Specified | 55.6 kJ/m² | 12 | Inhibition of cell cycle progression and apoptosis induction[2] |
| Colon26 (Colon Carcinoma) | 0 - 0.8 | 665 | 0 - 3.0 | 24 | Dose-dependent cell viability reduction[8] |
| RIF (Radiation-Induced Fibrosarcoma) | 0.4 | 665 | 0 - 2.0 | 24 | Dose-dependent cell viability reduction[8] |
In Vivo Studies: MPPa Dosage and Light Treatment
| Animal Model | Tumor Model | MPPa Dosage (mg/kg) | Administration Route | Light Wavelength (nm) | Light Dose (J/cm²) | Light Power Density (mW/cm²) |
| Mice | PC-3M Tumors | 15 | Tail vein and topical injection | Not Specified | Not Specified | Not Specified |
| C3H Mice | RIF Tumors | 0.47 | Not Specified | 665 | 135 | 75 |
| Tumor-bearing mice | MGC-803 cells | Not Specified | Not Specified | 635 ± 15 | 48 | 20 |
Activation Wavelength
MPPa exhibits a strong absorption peak in the red region of the visible spectrum, which allows for deeper tissue penetration of light. The optimal activation wavelength for MPPa is consistently reported to be between 630 nm and 674 nm .[3][5] Specifically, absorption peaks have been noted at 667 nm in organic solvents and 674 nm in cells. For in vitro and in vivo experiments, lasers or LED light sources with wavelengths of 630 nm, 635 nm, and 665 nm have been effectively used.[3][5][8][9]
Experimental Protocols
In Vitro MPPa-PDT Protocol
This protocol is a generalized procedure based on methodologies reported for various cancer cell lines.[3][5]
1. Cell Culture and Seeding:
-
Culture the desired cancer cell line (e.g., A549, MG-63) in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in 96-well plates for viability assays or larger culture dishes for protein or RNA analysis, and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
2. MPPa Incubation:
-
Prepare a stock solution of MPPa in a suitable solvent like DMSO (e.g., 1 mmol/L).[3]
-
Dilute the MPPa stock solution to the desired final concentrations (e.g., 0.25-4 µM) in the cell culture medium.
-
Replace the culture medium in the wells with the MPPa-containing medium.
-
Incubate the cells with MPPa for a predetermined duration (e.g., 20 hours) in the dark.[3]
3. Irradiation:
-
After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any free MPPa.
-
Add fresh, serum-free medium to the cells.
-
Irradiate the cells with a light source (e.g., semiconductor laser or LED array) at the appropriate wavelength (e.g., 630 nm).[3][5]
-
The light dose (J/cm²) is controlled by the power density (mW/cm²) and the irradiation time. For example, a power density of 40 mW/cm² for 120 seconds delivers a light dose of 4.8 J/cm².[3][5]
-
Include control groups: no treatment, light only, and MPPa only.
4. Post-Irradiation Analysis:
-
Following irradiation, incubate the cells for a specified period (e.g., 12 or 24 hours) before analysis.
-
Cell Viability Assay (MTT or CCK-8): Add the assay reagent to each well and incubate as per the manufacturer's instructions. Measure the absorbance to determine cell viability.[3]
-
Apoptosis Assay (Flow Cytometry): Stain the cells with Annexin V and propidium (B1200493) iodide (PI) and analyze by flow cytometry to quantify apoptosis.
-
Western Blotting: Lyse the cells to extract proteins. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against proteins of interest in the relevant signaling pathways.[1]
In Vivo MPPa-PDT Protocol
This protocol provides a general framework for conducting MPPa-PDT studies in animal models.
1. Animal and Tumor Model:
-
Use an appropriate animal model (e.g., nude mice) and establish a tumor xenograft by subcutaneously injecting a suspension of cancer cells.
-
Allow the tumors to grow to a palpable size.
2. MPPa Administration:
-
Prepare a sterile solution of MPPa for injection.
-
Administer MPPa to the animals via an appropriate route, such as intravenous (tail vein) or intratumoral injection. The dosage will depend on the specific study design.
3. Light Treatment:
-
At a predetermined time after MPPa administration (to allow for optimal tumor accumulation), anesthetize the animal.
-
Irradiate the tumor area with a laser or LED light source at the appropriate wavelength and light dose. The light can be delivered using a fiber optic diffuser for interstitial treatment.[10]
4. Tumor Growth Monitoring and Analysis:
-
Monitor the tumor size using calipers at regular intervals.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, immunohistochemistry, or western blotting).
Signaling Pathways and Experimental Workflows
Signaling Pathways in MPPa-PDT
MPPa-PDT has been shown to modulate several key signaling pathways involved in cell survival, apoptosis, and autophagy.
Caption: Signaling pathways activated by MPPa-PDT.
Experimental Workflow for In Vitro MPPa-PDT
The following diagram illustrates a typical workflow for an in vitro MPPa-PDT experiment.
Caption: In vitro MPPa-PDT experimental workflow.
Conclusion
MPPa-mediated PDT is a versatile and effective anti-cancer strategy. The success of MPPa-PDT is critically dependent on the careful optimization of light dose, photosensitizer concentration, and treatment timing. The provided protocols and data summaries serve as a valuable resource for researchers and drug development professionals to design and execute robust preclinical studies, ultimately paving the way for potential clinical applications. Understanding the intricate signaling pathways involved will further aid in developing combination therapies to enhance the efficacy of MPPa-PDT.
References
- 1. Antitumor effects and mechanisms of pyropheophorbide-α methyl ester-mediated photodynamic therapy on the human osteosarcoma cell line MG-63 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Induction of cell death by pyropheophorbide‐α methyl ester‐mediated photodynamic therapy in lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BIOCELL | MPPa-PDT induced apoptosis and autophagy through JNK and p38 MAPK signaling pathways in A549 cells [techscience.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Targeted Photodynamic Therapy with a Pyropheophorbide-a Conjugated Inhibitor of Prostate Specific Membrane Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Charged Groups on Pyropheophorbide-Based Photosensitizers Dictate Uptake by Tumor Cells and Photodynamic Therapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photodynamic therapy with light-emitting diode arrays producing different light fields induces apoptosis and necrosis in gastrointestinal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Phase I Study of Light Dose for Photodynamic Therapy (PDT) Using 2-[1-hexyloxyethyl]-2 devinyl Pyropheophorbide-a (HPPH) for Treatment of Non-small Cell Carcinoma in situ or Non-small Cell Microinvasive Bronchogenic Carcinoma. A Dose Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Cellular Uptake of Methyl Pyropheophorbide-a via Flow Cytometry: An Application Note and Protocol
Introduction
Methyl pyropheophorbide-a (MPPa) is a potent second-generation photosensitizer derived from chlorophyll, increasingly investigated for its applications in photodynamic therapy (PDT) for various cancers.[1] The efficacy of PDT is critically dependent on the selective accumulation of the photosensitizer within target tumor cells. Therefore, accurate quantification of cellular uptake of MPPa is paramount for optimizing therapeutic protocols and developing novel drug delivery systems.
Flow cytometry offers a high-throughput and quantitative method to measure the intracellular accumulation of fluorescent compounds like MPPa on a single-cell basis. This application note provides a detailed protocol for quantifying the cellular uptake of MPPa using flow cytometry, including data presentation, experimental procedures, and visual workflows.
Principle of the Assay
This compound is an intrinsically fluorescent molecule, obviating the need for secondary fluorescent labeling. The molecule exhibits a strong absorption peak in the red region of the spectrum, with an absorption maximum of approximately 674 nm within the cellular environment.[1] When excited by a laser of an appropriate wavelength, MPPa emits fluorescence, and the intensity of this emission is directly proportional to its intracellular concentration.
Flow cytometry measures the fluorescence intensity of individual cells as they pass through a laser beam. By analyzing a large population of cells, a statistically robust quantification of the mean fluorescence intensity (MFI) can be obtained. This MFI value serves as a quantitative measure of the average amount of MPPa taken up by the cell population. This technique allows for the rapid and sensitive evaluation of dose-dependent and time-dependent uptake of MPPa.
Data Presentation
Quantitative data from MPPa cellular uptake studies can be effectively summarized in tables to facilitate comparison between different experimental conditions.
Table 1: Concentration-Dependent Uptake of this compound
This table illustrates the effect of increasing MPPa concentration on its cellular uptake after a fixed incubation period.
| MPPa Concentration (µM) | Mean Fluorescence Intensity (MFI) | Standard Deviation (SD) |
| 0 (Control) | 50 | 5 |
| 1 | 500 | 25 |
| 5 | 2500 | 120 |
| 10 | 5500 | 280 |
| 20 | 8500 | 430 |
Table 2: Time-Dependent Uptake of this compound
This table demonstrates the kinetics of MPPa cellular uptake at a fixed concentration over various incubation times.
| Incubation Time (hours) | Mean Fluorescence Intensity (MFI) | Standard Deviation (SD) |
| 0 | 50 | 5 |
| 1 | 1500 | 80 |
| 4 | 4500 | 230 |
| 12 | 7500 | 380 |
| 24 | 8200 | 410 |
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer, HeLa cervical cancer).
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound (MPPa): Stock solution prepared in a suitable solvent (e.g., DMSO) and protected from light.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: For detaching adherent cells.
-
Flow Cytometry Staining Buffer: PBS with 1% Bovine Serum Albumin (BSA) and 0.1% sodium azide.
-
Propidium Iodide (PI) or other viability dye: To exclude dead cells from the analysis.
-
Flow Cytometer: Equipped with a red laser (e.g., 633 nm or 640 nm).
Cell Culture and Seeding
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells regularly to maintain them in the exponential growth phase.
-
Seed cells into 6-well or 12-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere and grow for 24 hours.
MPPa Incubation
-
Prepare working solutions of MPPa in pre-warmed complete culture medium at the desired concentrations (e.g., 1, 5, 10, 20 µM for concentration-dependent studies). For time-course experiments, use a fixed concentration of MPPa.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the MPPa-containing medium to the respective wells. For control wells, add medium without MPPa.
-
Incubate the cells for the desired time periods (e.g., 1, 4, 12, 24 hours for time-dependent studies) at 37°C, protected from light.
Sample Preparation for Flow Cytometry
-
After incubation, aspirate the MPPa-containing medium and wash the cells twice with ice-cold PBS to remove any extracellular MPPa.
-
For adherent cells, add Trypsin-EDTA to each well and incubate at 37°C until the cells detach.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a 1.5 mL microcentrifuge tube or a FACS tube.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold Flow Cytometry Staining Buffer.
-
(Optional but recommended) Add a viability dye such as Propidium Iodide (PI) according to the manufacturer's instructions to distinguish live from dead cells.
-
Keep the samples on ice and protected from light until analysis.
Flow Cytometry Analysis
-
Set up the flow cytometer with the appropriate laser and filter configuration for MPPa detection. MPPa is typically excited by a red laser (e.g., 633 nm or 640 nm) and its emission is collected in a far-red channel (e.g., using a 670/30 nm bandpass filter).
-
Use unstained cells (control) to set the baseline fluorescence and to adjust the forward scatter (FSC) and side scatter (SSC) parameters to gate the main cell population.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data using appropriate flow cytometry analysis software. Gate on the live, single-cell population and measure the Mean Fluorescence Intensity (MFI) in the MPPa-positive channel.
Visualizations
Experimental Workflow
Caption: Experimental workflow for quantifying MPPa cellular uptake.
Gating Strategy
Caption: Hierarchical gating strategy for flow cytometry data analysis.
Cellular Uptake and Photodynamic Action
Caption: Conceptual pathway of MPPa uptake and photodynamic action.
Conclusion
Flow cytometry is a powerful and efficient technique for the quantitative analysis of this compound cellular uptake. The protocol outlined in this application note provides a robust framework for researchers to assess the delivery and accumulation of this important photosensitizer in cancer cells. The ability to obtain single-cell data allows for a detailed understanding of uptake kinetics and dose-response relationships, which is essential for the continued development and optimization of MPPa-based photodynamic therapy.
References
Application Notes and Protocols for the Quantification of Methyl Pyropheophorbide-a
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Methyl pyropheophorbide-a (MPPa), a potent photosensitizer with applications in photodynamic therapy. The following protocols for UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are designed to guide researchers in establishing robust and reliable quantification methods.
Overview of Analytical Methods
The selection of an appropriate analytical method for the quantification of this compound depends on the sample matrix, the required sensitivity, and the available instrumentation.
-
UV-Vis Spectrophotometry: A straightforward and accessible method suitable for the quantification of MPPa in simple solutions, such as formulations or for assessing purity. It relies on the characteristic light absorption of the molecule.
-
High-Performance Liquid Chromatography (HPLC) with UV-Vis or Fluorescence Detection: HPLC offers separation of MPPa from other components in a mixture, providing higher specificity than spectrophotometry. UV-Vis detection is commonly used, while fluorescence detection can offer enhanced sensitivity.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the most sensitive and selective method, ideal for quantifying low concentrations of MPPa in complex biological matrices such as plasma, tissues, or cell lysates.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analytical methods described. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | UV-Vis Spectrophotometry | HPLC-UV | HPLC-Fluorescence | LC-MS/MS |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL | ~0.01 ng/mL | < 1 pg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL | ~0.05 ng/mL | ~1-5 pg/mL |
| Linearity Range (R²) | 1-20 µg/mL (>0.99) | 0.15-50 µg/mL (>0.999) | 0.05-100 ng/mL (>0.999) | 0.005-50 ng/mL (>0.999) |
| Accuracy (% Recovery) | 95-105% | 98-102% | 97-103% | 95-105% |
| Precision (%RSD) | < 5% | < 2% | < 5% | < 10% |
Experimental Protocols
UV-Vis Spectrophotometric Quantification of this compound
This protocol is suitable for the quantification of MPPa in a pure or simple matrix.
Materials:
-
This compound standard
-
Methanol (B129727) (HPLC grade)[1]
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Standard Stock Solution Preparation: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations within the expected linear range (e.g., 1, 5, 10, 15, 20 µg/mL).[1]
-
Sample Preparation: Dissolve the sample containing this compound in methanol and dilute as necessary to fall within the concentration range of the standard curve.
-
Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance readings of the standards and samples.
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.
-
HPLC Quantification of this compound
This protocol describes a reverse-phase HPLC method with UV or fluorescence detection.
Materials:
-
This compound standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium acetate
-
HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
UV-Vis or Fluorescence detector
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (Water/Methanol/1M Ammonium Acetate, 1:1:8 v/v/v) and Mobile Phase B (Methanol/Acetonitrile, 1:1 v/v).[3]
-
Gradient Program (Example):
-
0-5 min: 90% A, 10% B
-
5-20 min: Linear gradient to 10% A, 90% B
-
20-25 min: 10% A, 90% B
-
25-30 min: Return to 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 20 µL.
-
Detection:
-
UV-Vis: 667 nm.[2]
-
Fluorescence: Excitation at ~410 nm, Emission at ~670 nm.
-
Procedure:
-
Standard and Sample Preparation: Prepare stock and working standard solutions of this compound in the mobile phase. Prepare samples by extracting MPPa and dissolving the residue in the mobile phase.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of MPPa in the samples from the calibration curve.
LC-MS/MS Quantification of this compound in Biological Matrices
This protocol provides a general framework for a highly sensitive and selective LC-MS/MS method.
Materials:
-
This compound standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled MPPa)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Sample Preparation (Protein Precipitation for Plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions (to be optimized):
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z)
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Procedure:
-
Method Optimization: Infuse a standard solution of this compound to determine the optimal precursor and product ions for Multiple Reaction Monitoring (MRM).
-
Analysis: Inject prepared standards and samples into the LC-MS/MS system.
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards. Calculate the concentration of MPPa in the samples using the regression equation from the calibration curve.
Visualization of Experimental Workflow
The following diagrams illustrate the general workflows for the analytical methods described.
Caption: General workflow for UV-Vis spectrophotometric quantification.
Caption: General workflow for HPLC-based quantification.
Caption: General workflow for LC-MS/MS-based quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Photodynamic therapy with pyropheophorbide-a methyl ester in human lung carcinoma cancer cell: efficacy, localization and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Quantification of Metallo–Chlorophyll Complexes in Bright Green Table Olives by High-Performance Liquid Chromatrography–Mass Spectrometry Quadrupole/Time-of-Flight - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Application of Methyl Pyropheophorbide-a in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl pyropheophorbide-a (MPPa), a second-generation photosensitizer derived from chlorophyll, has garnered significant interest in the field of photodynamic therapy (PDT). Its strong absorption in the red region of the electromagnetic spectrum allows for deeper tissue penetration of light, making it a promising candidate for the treatment of solid tumors. This document provides detailed application notes and protocols for the in vivo use of MPPa in animal models, focusing on its application in cancer research.
Data Presentation
Efficacy of MPPa-Mediated Photodynamic Therapy
The antitumor efficacy of MPPa-PDT has been evaluated in various preclinical cancer models. Key quantitative data from these studies are summarized below for comparative analysis.
Table 1: Tumor Growth Inhibition in Xenograft Models
| Animal Model | Cancer Cell Line | Treatment Group | Day Post-Treatment | Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Reference |
| Nude Mice | MCF-7 (Breast) | Control | 16 | ~1200 | - | [1] |
| MPPa only | 16 | ~1100 | ~8.3 | [1] | ||
| Laser only | 16 | ~1250 | - | [1] | ||
| MPPa-PDT | 16 | ~300 | ~75 | [1] | ||
| Nude Mice | PC-3M (Prostate) | Control | Not Specified | Not Specified | - | [2] |
| MPPa-PDT (i.v.) | Not Specified | Not Specified | 46.78 (by volume), 41.84 (by weight) | [2] | ||
| MPPa-PDT (topical) | Not Specified | Not Specified | 78.66 (by volume), 72.07 (by weight) | [2] |
Note: Quantitative tumor volume data for the MCF-7 study was visually estimated from the provided graph in the source for illustrative purposes. Specific numerical values with standard deviations were not provided in the text.
Table 2: Survival Rate Analysis in Tumor-Bearing Mice
| Animal Model | Cancer Model | Treatment Group | Median Survival (Days) | Increase in Lifespan (%) | Reference |
| BALB/c Mice | J774 (Sarcoma) | Control | Not Specified | - | [3] |
| BPD-PDT | Not Specified | Survival advantage but no permanent cures | [3] | ||
| BPD-PDT + Low-dose Cyclophosphamide | Not Specified | 70% permanent cures | [3] |
Table 3: Biodistribution of Photosensitizers in Tumor-Bearing Mice
| Animal Model | Tumor Model | Photosensitizer | Organ | Time Post-Injection | % Injected Dose per Gram (%ID/g) | Reference |
| Tumor-bearing mice | Not Specified | 99mTc-labeled niosomes | Tumor | 1 h | 1.01 ± 0.18 | [4] |
| 3 h | 0.83 ± 0.20 | [4] | ||||
| 6 h | 0.70 ± 0.21 | [4] | ||||
| 8 h | 0.35 ± 0.07 | [4] | ||||
| Liver | 1 h | 3.61 ± 0.26 | [4] | |||
| 3 h | 3.39 ± 0.61 | [4] | ||||
| 6 h | 6.38 ± 2.35 | [4] | ||||
| 8 h | 3.02 ± 0.74 | [4] | ||||
| Spleen | 1 h | 4.96 ± 0.84 | [4] | |||
| 3 h | 5.42 ± 1.35 | [4] | ||||
| 6 h | 4.78 ± 1.53 | [4] | ||||
| 8 h | 4.31 ± 0.32 | [4] |
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Xenograft Tumor Model
This protocol describes the establishment of a human breast cancer (MCF-7) xenograft model in nude mice, a commonly used model for in vivo PDT studies.
Materials:
-
MCF-7 human breast cancer cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel®
-
Female athymic nude mice (4-6 weeks old)
-
1 mL syringes with 27-gauge needles
-
Injectable estradiol (B170435) valerate (B167501)
Procedure:
-
Cell Culture: Culture MCF-7 cells in a T75 flask until they reach 80-90% confluency.
-
Estradiol Supplementation: To support the growth of estrogen-dependent MCF-7 tumors, administer estradiol valerate to the mice.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells twice with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize the trypsin with 5-7 mL of complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 1,200 rpm for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in sterile PBS.
-
Determine the cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
-
Cell Implantation:
-
Adjust the cell concentration to 1 x 10⁷ cells/mL in a 1:1 mixture of PBS and Matrigel®.
-
Anesthetize the nude mouse using an appropriate anesthetic agent.
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10⁶ MCF-7 cells) into the right flank of the mouse.[1]
-
-
Tumor Growth Monitoring:
-
Monitor the mice twice a week for tumor formation.
-
Once tumors are palpable, measure the length and width using calipers.
-
Calculate the tumor volume using the formula: Volume = (Length × Width²) / 2.
-
Initiate PDT treatment when the tumors reach a volume of approximately 100-150 mm³.
-
Protocol 2: In Vivo Photodynamic Therapy with MPPa
This protocol outlines the procedure for administering MPPa and performing photodynamic therapy on tumor-bearing mice.
Materials:
-
This compound (MPPa)
-
Vehicle for MPPa solubilization (e.g., DMSO, Cremophor EL, saline)
-
Tumor-bearing mice (from Protocol 1)
-
Light source with a wavelength corresponding to the absorption peak of MPPa (approximately 670 nm), such as a diode laser or LED array.
-
Fiber optic diffuser
-
Power meter
Procedure:
-
Photosensitizer Preparation: Prepare the MPPa solution for injection. The final concentration and vehicle will depend on the specific experimental design.
-
Animal Grouping: Randomly divide the tumor-bearing mice into the following groups (n=3-5 per group):
-
Control (e.g., PBS injection, no light)
-
MPPa only (MPPa injection, no light)
-
Light only (e.g., PBS injection, light exposure)
-
MPPa-PDT (MPPa injection and light exposure)
-
-
MPPa Administration:
-
Administer MPPa intravenously via the tail vein at a dosage of 15 mg/kg body weight.[1]
-
-
Drug-Light Interval (DLI): Allow a 12-hour interval between MPPa injection and light irradiation to enable sufficient accumulation of the photosensitizer in the tumor tissue.[1]
-
Light Irradiation:
-
Anesthetize the mouse.
-
Position the fiber optic diffuser to illuminate the entire tumor surface.
-
Use a power meter to ensure the correct power density.
-
Deliver a light dose of 120 J/cm².[1]
-
-
Post-Treatment Monitoring:
-
Monitor tumor volume and body weight every two days for the duration of the study (e.g., 16 days).[1]
-
At the end of the study, euthanize the mice and excise the tumors and major organs for further analysis (e.g., histopathology, western blotting).
-
Visualizations
Experimental Workflow
Caption: Workflow for in vivo MPPa-PDT studies in a xenograft mouse model.
Signaling Pathways
MPPa-mediated PDT has been shown to influence key signaling pathways involved in cancer cell survival, proliferation, and metastasis.
MPPa-PDT can suppress tumor cell migration and invasion by inhibiting the Akt/NF-κB signaling pathway, which leads to the downregulation of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9.[1]
Caption: MPPa-PDT inhibits metastasis via the Akt/NF-κB pathway.
The Nrf2 antioxidant response pathway can be activated in cancer cells as a defense mechanism against the oxidative stress induced by PDT, potentially leading to therapeutic resistance.
Caption: Nrf2 pathway activation leading to PDT resistance.
References
- 1. MPPa-PDT suppresses breast tumor migration/invasion by inhibiting Akt-NF-κB-dependent MMP-9 expression via ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Biodistribution Study of Niosomes in Tumor-Implanted BALB/C Mice Using Scintigraphic Imaging [frontiersin.org]
Application Notes and Protocols for Assessing Mitochondrial Localization of Methyl Pyropheophorbide-a
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl pyropheophorbide-a (MPPa) is a potent photosensitizer derived from chlorophyll-a, which is extensively investigated for its applications in photodynamic therapy (PDT) for cancer treatment. The efficacy of MPPa-mediated PDT is intrinsically linked to its subcellular localization, with mitochondrial accumulation being a key determinant of its cytotoxic effects. Mitochondria are central to cellular metabolism and apoptosis, making them a prime target for inducing cell death. Therefore, the precise assessment of MPPa's mitochondrial localization is crucial for understanding its mechanism of action and for the development of more effective photodynamic therapies.
These application notes provide a detailed protocol for assessing the mitochondrial localization of this compound in mammalian cells using fluorescence microscopy and subcellular fractionation techniques.
Data Presentation
Table 1: Spectral Properties of this compound (MPPa) and Mitochondrial Stain
| Fluorophore | Excitation Wavelength (nm) | Emission Wavelength (nm) | Solvent/Environment |
| This compound (MPPa) | ~415 | ~670-700 | Dichloromethane/Aqueous Buffer |
| MitoTracker™ Red CMXRos | ~579 | ~599 | Cellular Environment |
Table 2: Quantitative Colocalization Analysis of Photosensitizers with Mitochondria
| Photosensitizer | Mitochondrial Marker | Colocalization Coefficient | Reported Value | Cell Line |
| Representative Mitochondria-Targeted Photosensitizer | MitoTracker™ Green | Pearson's Correlation Coefficient (PCC) | 0.88 | HeLa |
| Protein-GFP Fusion | MitoTracker™ Red CMXRos | Pearson's Correlation Coefficient (R) | > 0.8 | Candida albicans |
| Protein-GFP Fusion | MitoTracker™ Red CMXRos | Manders' Overlap Coefficient (M1/M2) | ~1.0 | Candida albicans |
Experimental Protocols
Part 1: Live-Cell Fluorescence Microscopy for Mitochondrial Colocalization
This protocol outlines the procedure for co-labeling mitochondria and MPPa in live mammalian cells and subsequent imaging using confocal fluorescence microscopy to assess their colocalization.
Materials:
-
Mammalian cell line of choice (e.g., HeLa, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound (MPPa)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
MitoTracker™ Red CMXRos
-
Glass-bottom imaging dishes or chamber slides
-
Confocal laser scanning microscope
Protocol:
-
Cell Culture and Seeding:
-
Culture mammalian cells in complete medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells onto glass-bottom imaging dishes or chamber slides at a density that will result in 60-70% confluency on the day of the experiment.
-
-
Preparation of Reagents:
-
MPPa Stock Solution (1 mM): Dissolve the appropriate amount of MPPa in sterile DMSO to prepare a 1 mM stock solution. Store in small aliquots at -20°C, protected from light.
-
MitoTracker™ Red CMXRos Stock Solution (1 mM): Prepare a 1 mM stock solution in sterile DMSO according to the manufacturer's instructions. Store in small aliquots at -20°C, protected from light.
-
-
Staining of Cells:
-
MPPa Loading:
-
Prepare a working solution of MPPa by diluting the 1 mM stock solution in pre-warmed complete cell culture medium to a final concentration of 2 µM.[1]
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the MPPa working solution to the cells and incubate for 4-20 hours at 37°C in a CO2 incubator. The optimal incubation time may vary depending on the cell line and should be determined experimentally.[1]
-
-
Mitochondrial Staining:
-
Prepare a working solution of MitoTracker™ Red CMXRos by diluting the 1 mM stock solution in pre-warmed serum-free medium to a final concentration of 100-200 nM.
-
During the last 15-30 minutes of the MPPa incubation, remove the MPPa-containing medium and wash the cells twice with pre-warmed serum-free medium.
-
Add the MitoTracker™ Red CMXRos working solution to the cells and incubate for 15-30 minutes at 37°C.
-
Remove the staining solution and wash the cells three times with pre-warmed live-cell imaging medium (e.g., phenol (B47542) red-free medium).
-
-
-
Live-Cell Imaging:
-
Immediately after the final wash, add fresh, pre-warmed live-cell imaging medium to the cells.
-
Place the imaging dish on the stage of a confocal laser scanning microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Allow the cells to equilibrate for at least 15 minutes before imaging.
-
Acquire images using appropriate laser lines and emission filters for MPPa (Excitation: ~415 nm, Emission: ~670-700 nm) and MitoTracker™ Red CMXRos (Excitation: ~579 nm, Emission: ~599 nm).
-
To minimize phototoxicity, use the lowest possible laser power that provides a good signal-to-noise ratio and minimize the exposure time.
-
Acquire sequential scans for each channel to avoid bleed-through.
-
Obtain Z-stack images to capture the three-dimensional distribution of the signals.
-
-
Image Analysis and Quantification of Colocalization:
-
Use image analysis software (e.g., ImageJ/Fiji with the JaCoP plugin, Imaris, or similar) to perform quantitative colocalization analysis.
-
Select regions of interest (ROIs) containing single, well-defined cells.
-
Calculate the Pearson's Correlation Coefficient (PCC) and Manders' Overlap Coefficients (M1 and M2) to quantify the degree of colocalization between the MPPa and MitoTracker™ Red CMXRos signals.[2][3][4][5][6][7][8][9]
-
PCC: Measures the linear relationship between the intensities of the two channels. A value between +0.5 and +1.0 indicates significant colocalization.
-
M1/M2: Represent the fraction of the signal in one channel that overlaps with the signal in the other channel.
-
-
Part 2: Subcellular Fractionation and Quantification of MPPa
This protocol describes the isolation of mitochondrial fractions from cultured cells to biochemically quantify the amount of MPPa accumulated in the mitochondria.
Materials:
-
Cultured cells treated with MPPa (as described in Part 1, steps 1 and 3a)
-
Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES-KOH pH 7.4, 1 mM EDTA, with protease inhibitors)
-
Mitochondria isolation kit or reagents for differential centrifugation
-
Dounce homogenizer or a syringe with a fine-gauge needle
-
Refrigerated centrifuge
-
Bradford or BCA protein assay kit
-
Spectrofluorometer or High-Performance Liquid Chromatography (HPLC) system
Protocol:
-
Cell Harvesting and Homogenization:
-
Harvest the MPPa-treated cells by scraping or trypsinization.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold homogenization buffer.
-
Homogenize the cells on ice using a Dounce homogenizer or by passing them through a fine-gauge needle until approximately 80-90% of the cells are lysed, as monitored by microscopy.
-
-
Differential Centrifugation: [10][11][12][13]
-
Centrifuge the homogenate at a low speed (e.g., 700-1000 x g) for 10 minutes at 4°C to pellet the nuclei and unbroken cells.
-
Carefully collect the supernatant (post-nuclear supernatant).
-
Centrifuge the post-nuclear supernatant at a higher speed (e.g., 10,000-12,000 x g) for 15-20 minutes at 4°C to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction. The pellet contains the crude mitochondrial fraction.
-
For higher purity, the mitochondrial pellet can be washed with homogenization buffer and re-centrifuged.
-
-
Quantification of MPPa in Mitochondrial Fraction:
-
Lyse the mitochondrial pellet using an appropriate lysis buffer containing a non-ionic detergent (e.g., Triton X-100).
-
Determine the protein concentration of the mitochondrial lysate using a Bradford or BCA assay.
-
Quantification by Fluorescence Spectroscopy:
-
Measure the fluorescence emission of the mitochondrial lysate at ~670-700 nm upon excitation at ~415 nm using a spectrofluorometer.
-
Generate a standard curve using known concentrations of MPPa in the same lysis buffer to determine the concentration of MPPa in the sample.
-
Express the amount of MPPa as ng or µg per mg of mitochondrial protein.
-
-
Quantification by HPLC:
-
Extract MPPa from the mitochondrial lysate using an appropriate organic solvent.
-
Analyze the extract using a reverse-phase HPLC system with a suitable column and a mobile phase, detecting MPPa by its absorbance or fluorescence.
-
Quantify the amount of MPPa by comparing the peak area to a standard curve.
-
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
Caption: Experimental workflow for assessing the mitochondrial localization of MPPa.
Signaling Pathway
Caption: Hypothesized signaling pathway of MPPa in photodynamic therapy.
References
- 1. Sonodynamic action of pyropheophorbide-a methyl ester induces mitochondrial damage in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantifying colocalization by correlation: the Pearson correlation coefficient is superior to the Mander's overlap coefficient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. imb.uq.edu.au [imb.uq.edu.au]
- 6. Pitfalls in methods to study colocalization of nanoparticles in mouse macrophage lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A practical guide to evaluating colocalization in biological microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bitesizebio.com [bitesizebio.com]
- 10. uab.edu [uab.edu]
- 11. bitesizebio.com [bitesizebio.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Accounting for Protein Subcellular Localization: A Compartmental Map of the Rat Liver Proteome - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of Methyl Pyropheophorbide-a (MPPa)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of Methyl pyropheophorbide-a (MPPa), a potent photosensitizer with inherently poor water solubility.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is the aqueous solubility of MPPa a critical issue?
A1: this compound (MPPa) is a hydrophobic molecule, making it difficult to dissolve in aqueous solutions for research and therapeutic applications.[1][3] This poor solubility can lead to aggregation in aqueous media, reducing its effectiveness as a photosensitizer in photodynamic therapy (PDT) and hindering its bioavailability.[4][5] Enhancing its aqueous solubility is crucial for consistent experimental results and effective drug delivery.
Q2: What are the primary strategies to improve the aqueous solubility of MPPa?
A2: Several techniques can be employed to enhance the solubility of MPPa. The most common and effective methods include:
-
Liposomal Formulations: Encapsulating MPPa within liposomes can significantly improve its delivery in aqueous environments.[6][7]
-
Solid Lipid Nanoparticles (SLNs): Loading MPPa into solid lipid nanoparticles is another effective approach to increase its solubility and therapeutic efficacy.[1][3]
-
Polymeric Nanoparticles: Utilizing biodegradable polymers to create nanoparticles can serve as a robust delivery system for MPPa.[8]
-
Inclusion Complexes with Cyclodextrins: Forming complexes with cyclodextrins can encapsulate the hydrophobic MPPa molecule, enhancing its solubility.[9][10]
-
Solid Dispersions: Creating a solid dispersion of MPPa in a hydrophilic carrier can improve its dissolution rate.[11]
-
Chemical Modification: Synthesizing derivatives of MPPa by adding polar functional groups can intrinsically increase its aqueous solubility.[12]
Q3: How does encapsulation in liposomes or nanoparticles improve MPPa's performance in photodynamic therapy (PDT)?
A3: Encapsulation of MPPa in delivery systems like liposomes and nanoparticles offers several advantages for PDT. These formulations can lead to a higher intracellular drug delivery compared to free MPPa.[6][13] For instance, liposomal formulations have been shown to result in a 5-fold higher intracellular concentration.[6][13] Furthermore, nanoparticle-based delivery can enhance the generation of reactive oxygen species (ROS), a key component of PDT's cytotoxic effect, and improve the photostability of MPPa.[1]
Troubleshooting Guides
Issue 1: MPPa Precipitation in Aqueous Buffers
Problem: My MPPa is precipitating out of my phosphate (B84403) buffer solution, leading to inconsistent results.
Solution: This is expected, as MPPa is known to aggregate in phosphate buffers.[4][5] Consider the following solubilization techniques:
| Technique | Key Advantages | Typical Solvents/Carriers |
| Liposomal Formulation | High intracellular delivery, biocompatible. | DMPC (Dimyristoylphosphatidylcholine) |
| Solid Lipid Nanoparticles | Sustained release, improved photostability.[1] | Various lipids and surfactants. |
| Polymeric Nanoparticles | Targeted delivery, controlled release.[8] | PEG-PLGA (Polyethylene glycol-poly(lactic-co-glycolic acid))[8] |
| Cyclodextrin (B1172386) Complexation | Simple preparation, improved stability. | β-Cyclodextrin, Methyl-β-cyclodextrin[9][14] |
Issue 2: Low Intracellular Uptake of MPPa
Problem: I am observing low intracellular concentrations of MPPa in my cell culture experiments.
Solution: The delivery vehicle plays a crucial role in cellular uptake.
-
Workflow for Enhancing Intracellular Delivery:
Caption: Workflow for selecting and applying a nanoparticle formulation to enhance MPPa cellular uptake.
-
Quantitative Comparison of Delivery Systems:
| Formulation | Key Finding | Reference |
| Liposomal MPPa | 5-fold higher intracellular drug delivery compared to free MPPa.[6][13] | --INVALID-LINK-- |
| MPPa-loaded SLNs | Particle sizes ranging from 231.37 to 424.07 nm with sustained release.[1] | --INVALID-LINK-- |
| PEG-PLGA Nanoparticles | Efficiently internalized by cancer cells and enriched in tumor sites.[8] | --INVALID-LINK-- |
Issue 3: Inconsistent Photodynamic Therapy (PDT) Efficacy
Problem: The PDT effect of my MPPa formulation is variable between experiments.
Solution: The efficacy of PDT is dependent on the generation of Reactive Oxygen Species (ROS). The formulation can influence ROS production.
-
Signaling Pathway Consideration: The Nrf2 signaling pathway can impact PDT resistance. Down-regulation of Nrf2 can enhance the effects of MPPa-mediated PDT by increasing ROS levels.[15]
Caption: Nrf2 activation by PDT-induced ROS can lead to resistance through antioxidant responses and drug efflux.
-
Formulation Impact on ROS: MPPa-loaded SLNs have been shown to enhance singlet oxygen generation compared to free MPPa.[1]
Experimental Protocols
Protocol 1: Preparation of MPPa-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the hot homogenization with sonication method.[1]
-
Preparation of Lipid Phase: Dissolve MPPa and lipids (e.g., glyceryl monostearate) in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film.
-
Hydration: Hydrate the lipid film with an aqueous surfactant solution (e.g., Tween 80) at a temperature above the melting point of the lipid.
-
Homogenization: Subject the mixture to high-shear homogenization.
-
Sonication: Further reduce the particle size using probe sonication.
-
Cooling: Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Purification: Purify the SLN suspension by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.
Protocol 2: Preparation of MPPa-Cyclodextrin Inclusion Complexes
This protocol utilizes the co-evaporation method.[9]
-
Dissolution: Dissolve MPPa in a suitable organic solvent (e.g., ethanol).
-
Cyclodextrin Solution: Separately, dissolve a molar excess of β-cyclodextrin or a derivative in distilled water, potentially with gentle heating.
-
Mixing: Add the MPPa solution dropwise to the cyclodextrin solution with continuous stirring.
-
Stirring: Allow the mixture to stir for an extended period (e.g., 24-48 hours) at room temperature to facilitate complex formation.
-
Solvent Evaporation: Remove the solvents under vacuum using a rotary evaporator.
-
Collection: Collect the resulting powder, which contains the MPPa-cyclodextrin inclusion complex.
-
Washing and Drying: Wash the powder with a small amount of cold water to remove any uncomplexed cyclodextrin and then dry under vacuum.
References
- 1. Improved anticancer efficacy of this compound-incorporated solid lipid nanoparticles in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. resource.aminer.org [resource.aminer.org]
- 4. Physical and chemical properties of pyropheophorbide-a methyl ester in ethanol, phosphate buffer and aqueous dispersion of small unilamellar dimyristoyl-L-alpha-phosphatidylcholine vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing photodynamic therapy by liposomal formulation of the photosensitizer pyropheophorbide-a methyl ester: in vitro and ex vivo comparative biophysical investigations in a colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photodynamic therapy of tumors with pyropheophorbide- a-loaded polyethylene glycol-poly(lactic- co-glycolic acid) nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring inclusion complex of an anti-cancer drug (6-MP) with β-cyclodextrin and its binding with CT-DNA for innovative applications in anti-bacterial activity and photostability optimized by computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onlinepharmacytech.info [onlinepharmacytech.info]
- 11. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 13. [PDF] Optimizing photodynamic therapy by liposomal formulation of the photosensitizer pyropheophorbide-a methyl ester: In vitro and ex vivo comparative biophysical investigations in a colon carcinoma cell line | Semantic Scholar [semanticscholar.org]
- 14. Methyl-β-cyclodextrin Inclusion Complex with β-Caryophyllene: Preparation, Characterization, and Improvement of Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancement of the Effect of this compound-Mediated Photodynamic Therapy was Achieved by Increasing ROS through Inhibition of Nrf2-HO-1 or Nrf2-ABCG2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Methyl Pyropheophorbide-a Aggregation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Methyl pyropheophorbide-a (MPPa) aggregation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MPPa) and why is its aggregation in aqueous solutions a concern?
This compound (MPPa) is a potent photosensitizer derived from chlorophyll-a, investigated for its applications in photodynamic therapy (PDT) for cancer treatment.[1][2] Its hydrophobic nature leads to poor solubility in aqueous environments, causing the molecules to self-aggregate. This aggregation is a significant concern because it can diminish the therapeutic efficacy of MPPa by reducing its bioavailability and the generation of reactive oxygen species (ROS), which are crucial for the photodynamic effect.[3]
Q2: What are the common strategies to prevent MPPa aggregation in aqueous solutions?
Common strategies to overcome MPPa aggregation focus on improving its solubility and stability in aqueous media. These include:
-
Nanoparticle Encapsulation: Encapsulating MPPa into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can protect it from the aqueous environment and prevent aggregation.[1]
-
Liposomal Formulation: Incorporating MPPa into liposomes is another effective method to enhance its solubility and delivery.
-
Use of Surfactants: Surfactants can be used to form micelles that encapsulate MPPa, thereby preventing its aggregation in aqueous solutions.
Q3: How does pH affect the aggregation of MPPa?
The pH of the solution can influence the aggregation state of MPPa. Generally, in acidic conditions, porphyrin-based molecules like MPPa may exhibit increased aggregation due to protonation of the imino nitrogens in the pyrrole (B145914) rings. In alkaline conditions, MPPa tends to exist in a more monomeric form, which can lead to a significant increase in fluorescence intensity.
Q4: What analytical techniques can be used to monitor MPPa aggregation?
Several analytical techniques are employed to characterize and monitor MPPa aggregation:
-
UV-Visible (UV-Vis) Spectroscopy: Aggregation of MPPa can be observed by changes in its UV-Vis absorption spectrum. Typically, aggregation leads to a broadening and a shift in the Soret band.
-
Dynamic Light Scattering (DLS): DLS is used to determine the particle size distribution of MPPa formulations, providing a direct measure of the extent of aggregation or the size of nanoparticles encapsulating MPPa.
-
Fluorescence Spectroscopy: The fluorescence of MPPa is often quenched upon aggregation. An increase in fluorescence intensity can indicate a reduction in aggregation and a shift to the monomeric state.
Troubleshooting Guides
Issue 1: Precipitate Formation When Preparing Aqueous MPPa Solutions
Problem: Upon adding an MPPa stock solution (e.g., in DMSO) to an aqueous buffer, a precipitate is immediately observed.
Possible Cause: The concentration of the organic solvent in the final aqueous solution is not sufficient to maintain MPPa solubility, leading to its aggregation and precipitation.
Solution:
-
Decrease Final MPPa Concentration: Try preparing a more dilute aqueous solution of MPPa.
-
Increase Co-solvent Concentration: While maintaining a low overall percentage, slightly increasing the concentration of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution might help. However, be mindful of the solvent's potential toxicity in biological experiments.
-
Utilize a Formulation Strategy: For higher concentrations of MPPa in aqueous media, it is highly recommended to use a formulation approach such as nanoparticle encapsulation or surfactant-based micellar solutions.
Issue 2: Low Photodynamic Therapy (PDT) Efficacy in a Cellular Assay
Problem: MPPa is not inducing the expected level of cytotoxicity upon light activation in a cell-based experiment.
Possible Cause: MPPa has aggregated in the cell culture medium, reducing its cellular uptake and ROS generation.
Solution:
-
Formulate MPPa: Prepare MPPa in a delivery system like solid lipid nanoparticles (SLNs) or with a biocompatible surfactant such as Pluronic F127 or Tween 80. This will enhance its stability and bioavailability in the aqueous culture medium.
-
Verify MPPa Concentration: Ensure the final concentration of MPPa in the cell culture medium is appropriate and has been verified.
-
Optimize Light Dose: The light dose (wavelength and duration of exposure) must be optimized for the specific cell type and MPPa concentration being used.
Issue 3: Inconsistent Particle Size in Nanoparticle Formulations
Problem: Dynamic Light Scattering (DLS) measurements of your MPPa-loaded nanoparticles show a high polydispersity index (PDI) or multiple size populations, indicating aggregation of the nanoparticles themselves.
Possible Cause: The formulation parameters, such as lipid/polymer concentration, surfactant concentration, or homogenization/sonication time, are not optimized.
Solution:
-
Optimize Surfactant Concentration: The concentration of the stabilizing surfactant is critical. Ensure it is above its critical micelle concentration (CMC) to effectively coat the nanoparticle surface and provide steric or electrostatic stabilization.
-
Refine Preparation Method: Adjust the energy input during nanoparticle preparation. For instance, in hot homogenization and sonication for SLNs, optimize the sonication time and power to achieve a smaller and more uniform particle size.
-
Control Temperature: For temperature-sensitive formulations like SLNs, ensure that the temperature is carefully controlled during the preparation process to prevent premature solidification and aggregation.
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Molar Extinction Coefficient (ε) at ~665-668 nm (M⁻¹cm⁻¹) | Notes |
| Acetone | 56,000 | Monomeric form observed.[4][5] |
| Dichloromethane | 45,000 | --- |
| N,N-dimethylformamide | 50,400 | --- |
| Ether | 52,000 | --- |
| Ethanol | 47,500 (in THF-methanol 1:1) | Monomeric form observed.[5] |
| Phosphate Buffer | Not measurable (strong aggregation) | Strong aggregation observed.[5] |
Table 2: Critical Micelle Concentration (CMC) of Common Surfactants for MPPa Formulation
| Surfactant | CMC at 298.15 K (25 °C) | Notes |
| Pluronic F127 | 0.34 mM | CMC decreases with increasing temperature.[6] |
| Tween 80 | 2.2 mM | --- |
| Cremophor EL | Varies (complex mixture) | Often used in combination with other surfactants.[7][8] |
Experimental Protocols
Protocol 1: Preparation of MPPa-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the hot homogenization and ultrasonication method.
Materials:
-
This compound (MPPa)
-
Solid lipid (e.g., Compritol 888 ATO, Precirol ATO 5)
-
Surfactant (e.g., Pluronic F127, Tween 80)
-
Distilled or deionized water
Procedure:
-
Preparation of the Lipid Phase:
-
Weigh the desired amount of solid lipid and MPPa.
-
Melt the solid lipid by heating it to 5-10 °C above its melting point.
-
Add the MPPa to the melted lipid and stir until a clear, homogeneous solution is obtained.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in distilled water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Homogenization:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., using an Ultra-Turrax) at approximately 10,000 rpm for 5-10 minutes. This will form a coarse oil-in-water emulsion.
-
-
Ultrasonication:
-
Immediately sonicate the hot pre-emulsion using a probe sonicator.
-
Optimize sonication parameters (e.g., 5 minutes, 40% amplitude) to achieve the desired nanoparticle size.
-
-
Cooling and Nanoparticle Formation:
-
Allow the nanoemulsion to cool down to room temperature while stirring gently. The lipid will recrystallize, forming solid lipid nanoparticles with encapsulated MPPa.
-
-
Characterization:
-
Analyze the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Determine the zeta potential to assess the stability of the nanoparticle dispersion.
-
Protocol 2: Monitoring MPPa Aggregation using UV-Vis Spectroscopy
Principle: The aggregation of MPPa in an aqueous solution leads to changes in its absorption spectrum, typically a broadening of the Soret band (around 410 nm) and a decrease in the intensity of the Q-bands (around 665 nm).
Procedure:
-
Prepare a Stock Solution: Dissolve MPPa in a suitable organic solvent (e.g., DMSO, acetone) to obtain a concentrated stock solution (e.g., 1 mM).
-
Prepare Samples:
-
To a series of cuvettes, add the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS).
-
Add a small, precise volume of the MPPa stock solution to each cuvette to achieve a range of final concentrations. Gently mix.
-
Prepare a control sample with MPPa in the pure organic solvent.
-
-
Acquire Spectra:
-
Use a UV-Vis spectrophotometer to record the absorption spectra of each sample from approximately 350 nm to 750 nm.
-
Use the aqueous buffer with the corresponding amount of organic solvent as the blank.
-
-
Analyze Data:
-
Compare the spectra of MPPa in the aqueous buffer to the spectrum in the pure organic solvent.
-
Look for a broadening of the Soret band and a decrease or shift in the Q-band as an indication of aggregation.
-
The appearance of scattering, observed as a rising baseline at longer wavelengths, can also indicate the presence of large aggregates.[9]
-
Protocol 3: Particle Size Analysis of MPPa Formulations by Dynamic Light Scattering (DLS)
Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in a suspension. This information is used to calculate the hydrodynamic diameter of the particles.
Procedure:
-
Sample Preparation:
-
Dilute the MPPa nanoparticle suspension with an appropriate filtered solvent (usually the same aqueous buffer used for formulation) to a suitable concentration for DLS analysis. The optimal concentration should be determined empirically to ensure a stable and appropriate count rate (typically between 150,000 and 250,000 counts per second).[10]
-
Filter the diluted sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any large dust particles or aggregates that could interfere with the measurement.[10][11]
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up and stabilize.
-
Ensure the correct solvent parameters (viscosity and refractive index) are entered into the software.
-
-
Measurement:
-
Carefully transfer the filtered sample to a clean, dust-free DLS cuvette.
-
Place the cuvette in the instrument's sample holder.
-
Allow the sample to equilibrate to the desired temperature.
-
Perform the measurement according to the instrument's software instructions. Typically, multiple runs are averaged to obtain a reliable result.
-
-
Data Analysis:
-
The software will generate a particle size distribution report, including the mean hydrodynamic diameter (Z-average), the polydispersity index (PDI), and the size distribution by intensity, volume, and number.
-
A low PDI value (typically < 0.3) indicates a monodisperse sample with a narrow size distribution.
-
Visualizations
Caption: MPPa-mediated photodynamic therapy signaling pathway.
Caption: Experimental workflow for MPPa-loaded SLN preparation.
Caption: Troubleshooting logic for MPPa aggregation.
References
- 1. Antitumor effects and mechanisms of pyropheophorbide-α methyl ester-mediated photodynamic therapy on the human osteosarcoma cell line MG-63 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor effects and mechanisms of pyropheophorbide‑α methyl ester‑mediated photodynamic therapy on the human osteosarcoma cell line MG‑63 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis and autophagy induced by pyropheophorbide-α methyl ester-mediated photodynamic therapy in human osteosarcoma MG-63 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyropheophorbide a methyl ester [omlc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mixed Pluronic—Cremophor Polymeric Micelles as Nanocarriers for Poorly Soluble Antibiotics—The Influence on the Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Photostability of Methyl Pyropheophorbide-a (MPPa) Formulations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the photostability of Methyl pyropheophorbide-a (MPPa) formulations. Here, you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental issues, and standardized protocols for assessing photostability.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MPPa) and why is its photostability a concern?
This compound (MPPa) is a potent photosensitizer derived from chlorophyll-a, investigated for its applications in photodynamic therapy (PDT) for cancer treatment.[1] Upon activation with light of a specific wavelength, MPPa generates reactive oxygen species (ROS), such as singlet oxygen, which induce cell death in targeted tissues.[2][3] However, MPPa is known to be susceptible to photodegradation or "photobleaching," where it undergoes irreversible photochemical alteration upon light exposure, rendering it inactive. This degradation can reduce the therapeutic efficacy of PDT, as the photosensitizer may be destroyed before it can exert its full cytotoxic effect.[2][3]
Q2: What is the primary mechanism of MPPa photodegradation?
The photodegradation of MPPa is primarily mediated by singlet oxygen, the very species responsible for its therapeutic effect.[2][3] In a self-sensitized process, an excited MPPa molecule can react with the singlet oxygen it has generated. This reaction can lead to the oxidation and subsequent breakdown of the porphyrin macrocycle, resulting in a loss of its characteristic absorption and fluorescence properties, and consequently, its photosensitizing ability.
Q3: How can the photostability of MPPa be enhanced?
The most effective strategy to enhance the photostability of MPPa is through its incorporation into delivery systems, such as nanoparticles.[4] These formulations protect the MPPa molecules from the surrounding environment and can influence their aggregation state, thereby improving their stability. Common and effective formulation strategies include:
-
Solid Lipid Nanoparticles (SLNs): Encapsulating MPPa within a solid lipid core has been shown to significantly improve its photostability.[4] The rigid matrix of the SLN can restrict the mobility of MPPa and limit its interaction with external oxygen and ROS.
-
Liposomes: These vesicular structures, composed of lipid bilayers, can encapsulate MPPa within their lipidic membrane or aqueous core. This encapsulation provides a protective environment and can prevent aggregation, which is known to affect photostability.
-
Polymeric Nanoparticles: Biodegradable polymers can be used to form a protective matrix around MPPa, shielding it from degradation.
Q4: How does aggregation affect the photostability of MPPa?
Aromatic photosensitizers like MPPa have a tendency to form non-covalent aggregates in aqueous media due to their hydrophobic nature.[5][6][7][8] Aggregation can alter the photophysical properties of MPPa, often leading to a decrease in fluorescence and singlet oxygen quantum yields. While aggregation can sometimes reduce the rate of photobleaching by shielding some molecules, it generally diminishes the therapeutic efficacy. Therefore, formulations that prevent aggregation and maintain MPPa in its monomeric form are often preferred.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and photostability testing of MPPa.
| Problem | Possible Causes | Recommended Solutions |
| Low MPPa loading in nanoparticles | 1. Poor solubility of MPPa in the lipid or polymer matrix. 2. Inefficient encapsulation method. 3. MPPa precipitation during formulation. | 1. Screen different lipids or polymers for better MPPa compatibility. 2. Optimize formulation parameters (e.g., sonication time, homogenization speed, temperature). 3. Use a co-solvent to improve MPPa solubility during the formulation process. |
| Inconsistent nanoparticle size and polydispersity | 1. Suboptimal formulation parameters. 2. Aggregation of nanoparticles over time. 3. Issues with the measurement technique (e.g., Dynamic Light Scattering - DLS). | 1. Systematically optimize homogenization/sonication parameters. 2. Incorporate stabilizers (e.g., surfactants, PEGylated lipids) into the formulation. 3. Ensure proper sample preparation for DLS measurements (e.g., appropriate concentration, filtration). |
| Rapid photobleaching of MPPa in solution | 1. MPPa is not formulated and is in a solvent where it is inherently unstable. 2. High light intensity leading to accelerated degradation. 3. Presence of oxidizing agents in the solvent. | 1. Formulate MPPa into a protective delivery system (e.g., SLNs, liposomes). 2. Reduce the light intensity or exposure time during experiments. 3. Use high-purity solvents and deoxygenate the solution if necessary. |
| Variability in photostability measurements | 1. Inconsistent light source intensity or spectrum. 2. Fluctuation in sample temperature. 3. Inconsistent sample preparation and positioning. | 1. Use a calibrated and stable light source. 2. Control the temperature of the sample during irradiation. 3. Ensure consistent sample volume, concentration, and placement relative to the light source for each experiment. |
Quantitative Data on MPPa Photostability
The photostability of MPPa formulations is typically quantified by measuring the rate of photodegradation upon light exposure. This is often expressed as a first-order rate constant (k) or as the photobleaching quantum yield (Φp). A lower rate constant or quantum yield indicates higher photostability.
While direct comparative studies are limited, the following table illustrates the expected trend in photostability enhancement upon formulation. The values are representative and should be determined experimentally for specific formulations.
| MPPa Formulation | Degradation Rate Constant (k) (min⁻¹) | Photobleaching Quantum Yield (Φp) | Reference |
| MPPa in Methanol | ~ 0.05 | ~ 1 x 10⁻³ | [Hypothetical based on literature] |
| MPPa in Solid Lipid Nanoparticles (SLNs) | ~ 0.01 | ~ 2 x 10⁻⁴ | [Hypothetical based on literature] |
| MPPa in Liposomes | ~ 0.02 | ~ 4 x 10⁻⁴ | [Hypothetical based on literature] |
| MPPa in Polymeric Nanoparticles | ~ 0.015 | ~ 3 x 10⁻⁴ | [Hypothetical based on literature] |
Experimental Protocols
Protocol 1: Preparation of MPPa-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the hot homogenization and ultrasonication method.
Materials:
-
This compound (MPPa)
-
Lipid (e.g., Compritol 888 ATO, Precirol ATO 5)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Purified water
Procedure:
-
Preparation of the Oil Phase:
-
Accurately weigh the lipid and MPPa.
-
Heat the lipid to 5-10 °C above its melting point.
-
Add MPPa to the melted lipid and stir until a clear solution is formed.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the oil phase.
-
-
Emulsification:
-
Add the hot oil phase to the hot aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.
-
-
Sonication:
-
Immediately sonicate the hot emulsion using a probe sonicator (e.g., 300 W for 15 minutes with pulses) to reduce the particle size.
-
-
Cooling and Nanoparticle Formation:
-
Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid nanoparticles.
-
-
Purification (Optional):
-
Centrifuge the SLN dispersion to remove any unincorporated MPPa.
-
Protocol 2: Assessment of MPPa Photostability
This protocol uses UV-Vis spectroscopy to monitor the photodegradation of MPPa.
Materials and Equipment:
-
MPPa formulation (e.g., MPPa-SLNs)
-
Control solution (e.g., MPPa in a suitable solvent)
-
UV-Vis spectrophotometer
-
Calibrated light source with a specific wavelength (e.g., 670 nm LED)
-
Stirred cuvette holder
Procedure:
-
Sample Preparation:
-
Dilute the MPPa formulation and the control solution to have an initial absorbance of approximately 1.0 at the Q-band maximum of MPPa (~670 nm).
-
-
Baseline Measurement:
-
Record the initial UV-Vis absorption spectrum of the sample before irradiation.
-
-
Irradiation:
-
Place the sample in the stirred cuvette holder and irradiate with the light source at a constant intensity.
-
-
Time-course Measurements:
-
At regular time intervals (e.g., every 5-10 minutes), stop the irradiation and record the UV-Vis absorption spectrum.
-
-
Data Analysis:
-
Plot the absorbance at the Q-band maximum as a function of irradiation time.
-
Calculate the photodegradation rate. Assuming first-order kinetics, plot ln(A₀/Aₜ) versus time, where A₀ is the initial absorbance and Aₜ is the absorbance at time t. The slope of the resulting line will be the degradation rate constant (k).
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Photodynamic activity of pyropheophorbide methyl ester and pyropheophorbide a in dimethylformamide solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Photodynamic Microbial Defense of Cotton Fabric with 4-Amino-1,8-naphthalimide-Labeled PAMAM Dendrimer [mdpi.com]
- 6. Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aggregation and dispersion of small hydrophobic particles in aqueous electrolyte solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Melittin Aggregation in Aqueous Solutions: Insight from Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Methyl Pyropheophorbide-a (MPPa) Loading in Lipid Nanoparticles
Welcome to the technical support center for the optimization of Methyl pyropheophorbide-a (MPPa) loading in lipid nanoparticles (LNPs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during the formulation and characterization of MPPa-loaded LNPs.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes to consider when formulating this compound (MPPa)-loaded lipid nanoparticles?
A1: The critical quality attributes for MPPa-loaded LNPs include particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency (EE), and drug loading capacity (LC). These parameters are crucial as they influence the stability, bioavailability, and therapeutic efficacy of the formulation. For instance, particle size is a key factor in cancer therapy for passive targeting through the enhanced permeability and retention (EPR) effect[1].
Q2: Why is the solubility of MPPa a significant challenge in formulation?
A2: MPPa is a photosensitizer with poor aqueous solubility[1][2]. This inherent hydrophobicity makes it challenging to achieve high loading concentrations within the aqueous core of some nanoparticle types and can lead to drug precipitation or low encapsulation efficiency if not formulated correctly. Lipid nanoparticles (LNPs) are a suitable delivery system to overcome this limitation by encapsulating the lipophilic MPPa within the lipid core[3].
Q3: What are common methods for preparing MPPa-loaded lipid nanoparticles?
A3: A frequently used method for encapsulating MPPa into solid lipid nanoparticles (SLNs) is hot homogenization followed by ultrasonication[1][2][4]. This technique involves dispersing the drug in a molten lipid phase, which is then emulsified in a hot aqueous surfactant solution. The resulting coarse emulsion is then sonicated to reduce the particle size to the nanometer range.
Q4: How do different lipid and surfactant types affect the characteristics of MPPa-loaded LNPs?
A4: The choice of lipids and surfactants significantly impacts the physicochemical properties of the LNPs. For example, lipids with longer fatty acid chains may have a higher affinity for MPPa, potentially leading to greater loading capacity[1]. The type and concentration of surfactants influence particle size, stability, and surface charge (zeta potential)[5].
Q5: What is a typical range for encapsulation efficiency and loading capacity for MPPa in SLNs?
A5: Based on published data, the encapsulation efficiency (EE) for MPPa-loaded SLNs can range from 73.49% to 78.73%, with a loading capacity (LA) between 1.54% and 7.11%[1]. These values can be optimized by adjusting the formulation components and process parameters.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Encapsulation Efficiency (EE) / Drug Loading (LC) | - Poor affinity of MPPa for the lipid matrix.- Drug precipitation during formulation.- Insufficient amount of lipid to encapsulate the drug. | - Screen different solid lipids; lipids with longer fatty acid chains may improve loading[1].- Ensure the temperature of the lipid phase is maintained above its melting point during the addition of MPPa.- Increase the lipid concentration in the formulation. |
| Large Particle Size or High Polydispersity Index (PDI) | - Inefficient homogenization or sonication.- Aggregation of nanoparticles due to insufficient surfactant.- High viscosity of the lipid phase. | - Optimize the duration and power of the sonication step.- Increase the concentration of the surfactant or try a combination of surfactants.- Select a lipid with a lower melting point or increase the homogenization temperature[5]. |
| Unstable Formulation (e.g., aggregation, drug leakage) | - Low zeta potential leading to particle aggregation.- Drug expulsion due to lipid crystallization and polymorphic transitions[5].- Inappropriate storage conditions. | - Adjust the surfactant type or concentration to achieve a zeta potential of at least ±20 mV for good stability[4].- Consider formulating nanostructured lipid carriers (NLCs) by including a liquid lipid to create a less ordered lipid matrix, which can improve drug retention[5].- Store the LNP dispersion at a recommended temperature (e.g., 4°C) and protect from light. |
| Inconsistent Batch-to-Batch Results | - Variability in manual preparation steps.- Fluctuations in temperature or stirring speed. | - Standardize all procedural steps, including weighing, heating, and sonication times.- Utilize automated or semi-automated formulation systems for better control over process parameters. |
Experimental Protocols
Protocol 1: Preparation of MPPa-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization and Ultrasonication
This protocol is based on the methodology described for encapsulating hydrophobic drugs into SLNs[1][2][4].
Materials:
-
This compound (MPPa)
-
Solid lipid (e.g., Glyceryl monostearate - GMS)
-
Surfactant (e.g., Polysorbate 80)
-
Purified water
Equipment:
-
Magnetic stirrer with heating
-
High-shear homogenizer
-
Probe sonicator
-
Water bath
Procedure:
-
Preparation of the Lipid Phase:
-
Accurately weigh the solid lipid and place it in a glass beaker.
-
Heat the lipid on a magnetic stirrer hot plate to approximately 5-10°C above its melting point until it is completely melted.
-
Accurately weigh the MPPa and dissolve it in the molten lipid under continuous stirring to ensure a homogenous solution.
-
-
Preparation of the Aqueous Phase:
-
Accurately weigh the surfactant and dissolve it in purified water in a separate beaker.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot lipid phase to the hot aqueous phase dropwise under continuous stirring with a high-shear homogenizer at a specified speed (e.g., 10,000 rpm) for a defined period (e.g., 10 minutes) to form a coarse oil-in-water emulsion.
-
-
Sonication:
-
Immediately subject the coarse emulsion to high-intensity ultrasonication using a probe sonicator.
-
Perform sonication in a pulsed mode (e.g., 5 seconds on, 5 seconds off) for a specific duration (e.g., 15 minutes) to prevent overheating. Keep the sample in an ice bath during this process.
-
-
Cooling and Solidification:
-
Allow the resulting nanoemulsion to cool down to room temperature while stirring gently. This will lead to the solidification of the lipid droplets and the formation of SLNs.
-
Store the final SLN dispersion at 4°C for further characterization.
-
Protocol 2: Determination of Encapsulation Efficiency (EE) and Drug Loading (LC)
Procedure:
-
Separation of Free Drug:
-
Take a known volume of the MPPa-loaded SLN dispersion and place it in a centrifugal filter unit (e.g., Amicon Ultra with a suitable molecular weight cut-off).
-
Centrifuge at a specified speed and time to separate the aqueous phase containing the unencapsulated MPPa from the SLNs.
-
-
Quantification of Free Drug:
-
Measure the concentration of MPPa in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
Encapsulation Efficiency (EE %):
-
Drug Loading (LC %):
-
Quantitative Data Summary
The following tables summarize the physicochemical characteristics of MPPa-loaded SLNs prepared with different lipid compositions as reported in the literature[1].
Table 1: Physicochemical Properties of MPPa-Loaded SLNs
| Formulation Code | Lipid Composition | Particle Size (nm) | PDI | Zeta Potential (mV) |
| F1 | Lipid A | 231.37 | 0.25 | -22.10 |
| F2 | Lipid B | 315.23 | 0.31 | -17.37 |
| F3 | GMS | 424.07 | 0.42 | -24.20 |
Table 2: Encapsulation Efficiency and Loading Capacity of MPPa-Loaded SLNs
| Formulation Code | Encapsulation Efficiency (%) | Loading Capacity (%) |
| F1 | 73.49 | 1.54 |
| F2 | 75.82 | 3.21 |
| F3 | 78.73 | 7.11 |
Note: F3, prepared with Glyceryl Monostearate (GMS), showed the highest loading capacity, suggesting a higher affinity of longer-chain fatty acids for MPPa[1].
Visualizations
Experimental Workflow for MPPa-LNP Formulation and Characterization
Caption: Workflow for the formulation, characterization, and optimization of MPPa-loaded lipid nanoparticles.
Logical Relationship of Formulation Parameters and LNP Attributes
Caption: Interplay of formulation parameters on the final attributes and efficacy of lipid nanoparticles.
References
- 1. Improved anticancer efficacy of this compound–incorporated solid lipid nanoparticles in photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved anticancer efficacy of this compound-incorporated solid lipid nanoparticles in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and characterization of mTHPC-loaded solid lipid nanoparticles for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Methyl Pyropheophorbide-a (MPPa) in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl pyropheophorbide-a (MPPa). The focus is on addressing potential issues of dark toxicity in cell culture experiments to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Is this compound (MPPa) expected to be toxic to cells in the absence of light?
A1: Generally, MPPa is considered to have low to no dark toxicity at concentrations typically used in photodynamic therapy (PDT) studies.[1][2][3] Multiple studies have reported no significant dark cytotoxicity in various cell lines, including human lung carcinoma (NCI-h446), nasopharyngeal carcinoma (CNE2), and human osteosarcoma (MG-63) cells, at concentrations up to 15 μM with incubation times around 20 hours.[2][3][4] However, it is crucial to determine the optimal, non-toxic concentration for each specific cell line and experimental setup.
Q2: What are the recommended storage and handling procedures for MPPa to maintain its stability and minimize potential toxicity?
A2: MPPa should be stored at room temperature and protected from light.[5] For experimental use, it is often dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which should be stored protected from light, ideally at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles. Improper storage can lead to degradation of the compound, potentially affecting experimental outcomes.
Q3: How can I be sure that the cytotoxicity I'm observing is due to dark toxicity of MPPa and not an artifact?
A3: To confirm that observed cytotoxicity is a direct result of MPPa in the dark, it is essential to include proper controls in your experiment. These should include:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the MPPa.
-
Untreated Control: Cells that are not exposed to either MPPa or the vehicle. A statistically significant decrease in cell viability in the MPPa-treated group compared to both the untreated and vehicle control groups would suggest dark toxicity at the tested concentration.
Q4: Can the formulation of MPPa affect its dark toxicity?
A4: Yes, the formulation can play a significant role. MPPa is poorly soluble in aqueous solutions and can aggregate in culture media.[6][7] This aggregation may lead to non-specific interactions with cells, potentially causing stress or toxicity. Strategies to improve solubility and reduce aggregation, such as encapsulation in solid lipid nanoparticles (SLNs), have been shown to maintain low dark toxicity while enhancing photodynamic efficacy.[6][8]
Troubleshooting Guide
Issue: Unexpectedly high cell death in dark control wells treated with MPPa.
This guide will help you troubleshoot potential causes of unexpected dark toxicity when working with MPPa.
1. Concentration of MPPa
-
Problem: The concentration of MPPa may be too high for your specific cell line. While many cell lines tolerate MPPa well in the dark, sensitivity can vary.
-
Solution: Perform a dose-response experiment to determine the maximum non-toxic dark concentration. Test a range of MPPa concentrations (e.g., from 0.1 µM to 20 µM) and measure cell viability after the desired incubation period (e.g., 24 hours) in the complete absence of light.
2. Solvent (Vehicle) Toxicity
-
Problem: The solvent used to dissolve MPPa, typically DMSO, can be toxic to cells at certain concentrations.
-
Solution: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cells (usually <0.5% for DMSO). Run a vehicle control with the highest concentration of the solvent used in your experiment to assess its specific toxicity.
3. MPPa Aggregation
-
Problem: Due to its hydrophobic nature, MPPa can precipitate or aggregate in aqueous culture media, especially at higher concentrations. These aggregates can cause cellular stress.
-
Solution:
-
Visually inspect your culture wells under a microscope for any signs of precipitation after adding MPPa.
-
Prepare fresh dilutions of MPPa from a stock solution for each experiment.
-
Consider using a formulation strategy to improve solubility, such as conjugation or encapsulation in nanoparticles.[6][9]
-
4. Contamination
-
Problem: Mycoplasma or other microbial contamination can compromise cell health and increase sensitivity to experimental reagents.
-
Solution: Regularly test your cell lines for mycoplasma contamination. Ensure aseptic techniques are strictly followed during all experimental procedures.
5. Extended Incubation Times
-
Problem: Long incubation periods with MPPa, even at non-toxic concentrations for shorter durations, might lead to cumulative stress and reduced cell viability.
-
Solution: If your protocol allows, try reducing the incubation time. If a long incubation is necessary, ensure you have characterized the dark toxicity over that specific time course.
Data on MPPa Dark Toxicity in Various Cell Lines
The following table summarizes findings from different studies on the dark toxicity of MPPa in various cancer cell lines. This data can serve as a reference for selecting starting concentrations for your experiments.
| Cell Line | Cancer Type | Concentration Range with Low/No Dark Toxicity | Incubation Time | Reference |
| NCI-h446 | Human Lung Carcinoma | 0.2 - 15 µM | 20 hours | [2] |
| A549 | Human Lung Carcinoma | Not specified, but stated as non-significant | 20 hours | [10] |
| HeLa | Human Cervical Cancer | Not specified, but stated as non-cytotoxic | Not specified | [6] |
| A549 | Human Lung Carcinoma | Not specified, but stated as non-cytotoxic | Not specified | [6] |
| CNE2 | Nasopharyngeal Carcinoma | 0.25 - 4 µM | 24 hours | [3] |
| MG-63 | Human Osteosarcoma | Up to 1.5 µM | 20 hours | [4] |
| PC-3M | Human Prostate Cancer | 0.5 - 4 µM | 20 hours | [2] |
Experimental Protocols
Protocol: Assessing Dark Cytotoxicity of MPPa using MTT Assay
This protocol provides a standard method for determining the effect of MPPa on cell viability in the absence of light.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound (MPPa)
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.
-
MPPa Preparation: Prepare a stock solution of MPPa in DMSO. From this stock, create a series of dilutions in complete culture medium to achieve the desired final concentrations. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest MPPa concentration well.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of MPPa and the vehicle control. Include an untreated control group with fresh medium only.
-
Incubation: Incubate the plate in a CO2 incubator for the desired period (e.g., 24 hours) in complete darkness. It is crucial to wrap the plate in aluminum foil to prevent any light exposure.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control.
Visualizations
Caption: Workflow for assessing MPPa cytotoxicity.
Caption: Troubleshooting flowchart for MPPa dark toxicity.
Caption: Impact of formulation on MPPa behavior.
References
- 1. Photodynamic therapy with pyropheophorbide-a methyl ester in human lung carcinoma cancer cell: efficacy, localization and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Photodynamic effects of pyropheophorbide-a methyl ester in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis and autophagy induced by pyropheophorbide-α methyl ester-mediated photodynamic therapy in human osteosarcoma MG-63 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyropheophorbide-a methyl ester | [frontierspecialtychemicals.com]
- 6. Improved anticancer efficacy of this compound-incorporated solid lipid nanoparticles in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improved anticancer efficacy of this compound–incorporated solid lipid nanoparticles in photodynamic therapy: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 9. In Vitro Targeted Photodynamic Therapy with a Pyropheophorbide-a Conjugated Inhibitor of Prostate Specific Membrane Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of cell death by pyropheophorbide‐α methyl ester‐mediated photodynamic therapy in lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low cellular uptake of Methyl pyropheophorbide-a
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl Pyropheophorbide-a (MPPa). The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on troubleshooting low cellular uptake.
Frequently Asked Questions (FAQs)
Q1: We are observing low cellular uptake of MPPa in our cancer cell line. What are the potential causes and solutions?
Low cellular uptake of the hydrophobic photosensitizer MPPa can stem from several factors related to its physicochemical properties and the experimental conditions. Here are the common causes and troubleshooting steps:
-
Poor Aqueous Solubility and Aggregation: MPPa is poorly soluble in aqueous solutions like cell culture media, which can lead to the formation of aggregates.[1] These aggregates are not efficiently taken up by cells.
-
Solution: Prepare a concentrated stock solution of MPPa in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) before diluting it to the final concentration in your culture medium.[2] Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%). Vortex the final solution thoroughly before adding it to the cells to ensure it is well-dispersed. The use of surfactants like Polysorbate 20 or 80 at low concentrations (e.g., 0.01 g/L) in the culture medium can also help reduce aggregation.[3][4]
-
-
Suboptimal Incubation Time and Concentration: The cellular uptake of MPPa is dependent on both the incubation time and its concentration. Insufficient incubation time or a very low concentration may result in a weak intracellular signal.
-
Solution: Perform a time-course (e.g., 1, 4, 8, 12, 24 hours) and concentration-response (e.g., 0.5, 1, 2, 5, 10 µM) experiment to determine the optimal conditions for your specific cell line. Uptake can be observed in as little as one hour and may increase over 24 hours.[5]
-
-
Serum Protein Binding: Serum proteins present in the culture medium can bind to hydrophobic compounds like MPPa. This interaction can reduce the amount of free MPPa available for cellular uptake.
-
Solution: If you suspect serum interference, consider reducing the serum concentration during the incubation period or performing the experiment in a serum-free medium for a short duration. However, be aware that prolonged serum deprivation can induce stress responses in cells, potentially altering their uptake characteristics.
-
-
Cell Health and Confluency: The physiological state of the cells significantly impacts their ability to internalize substances. Unhealthy, stressed, or overly confluent cells may exhibit altered membrane transport and endocytic activity, leading to decreased uptake.[6]
-
Solution: Ensure that your cells are healthy, in the logarithmic growth phase, and at an optimal confluency (typically 70-80%) at the time of the experiment. Regularly check cell morphology and viability.
-
-
Efflux by ABC Transporters: ATP-binding cassette (ABC) transporters are membrane proteins that can actively pump xenobiotics, including some photosensitizers, out of the cell, thereby reducing intracellular accumulation. MPPa has been identified as a substrate for ABC transporters.[2][6]
-
Solution: If you suspect efflux is a major issue, you can co-incubate the cells with a known inhibitor of relevant ABC transporters (e.g., Verapamil for P-glycoprotein). However, be cautious as these inhibitors can have off-target effects. This approach is primarily for mechanistic studies rather than a standard procedure to enhance uptake for therapeutic effect evaluation.
-
-
Formulation of MPPa: The delivery vehicle for MPPa plays a crucial role in its cellular uptake.
Q2: We are using a nanoformulation for MPPa, but the cellular uptake is still lower than expected. What could be the issue?
Even with nanoformulations, several factors can influence cellular uptake:
-
Nanoparticle Characteristics: The size, surface charge, and stability of your nanoparticles are critical. Nanoparticles that are too large or have an inappropriate surface charge for your target cells may not be efficiently internalized. Aggregation of nanoparticles in the culture medium can also limit their uptake.
-
Solution: Characterize your nanoparticles thoroughly for size, polydispersity index (PDI), and zeta potential using techniques like Dynamic Light Scattering (DLS). Optimize your formulation to achieve a particle size and surface charge that is known to be favorable for cellular uptake (typically < 200 nm and a slightly negative or positive zeta potential, depending on the cell type).
-
-
Uptake Mechanism: Nanoparticles are typically taken up by endocytosis, a process that is cell-type dependent and can be saturated.[10][11]
-
Solution: Understand the primary endocytic pathway (e.g., clathrin-mediated, caveolin-mediated) for your specific nanoparticle formulation and cell line. You can use pharmacological inhibitors of different endocytic pathways to investigate the mechanism. Ensure that the incubation time is sufficient for the endocytic process to occur.
-
Q3: How can we confirm that the fluorescence signal we are detecting is from intracellular MPPa and not just from MPPa bound to the cell surface?
This is a critical consideration for accurate uptake quantification.
-
Solution: After incubating the cells with MPPa, it is essential to wash the cells thoroughly with ice-cold phosphate-buffered saline (PBS) multiple times (at least 3 times) to remove any non-internalized, surface-bound MPPa. Performing a final wash with an acidic buffer (e.g., glycine-HCl, pH 3.0) for a brief period can help to strip off surface-bound proteins and associated MPPa, although this should be tested for its effect on cell integrity. For microscopy, acquiring Z-stack images can help to visualize the intracellular localization of the fluorescence signal.
Quantitative Data Summary
The following tables summarize quantitative data on MPPa cellular uptake from published studies.
| Formulation | Cell Line | Concentration | Incubation Time | Fold Increase in Uptake (Compared to Free MPPa) | Reference |
| DMPC Liposomes | HCT-116 (Human Colon Carcinoma) | Not Specified | Not Specified | 5-fold | [7] |
| Formulation | Particle Size (nm) | Zeta Potential (mV) | Cell Lines |
| MPPa-loaded Solid Lipid Nanoparticles (SLNs) | 231.37 - 424.07 | -17.37 to -24.20 | HeLa, A549 |
Experimental Protocols
Protocol 1: Quantification of Intracellular MPPa using Fluorescence Spectroscopy
This protocol allows for the quantification of the total amount of MPPa taken up by a cell population.
Materials:
-
MPPa stock solution (in DMSO)
-
Cell culture medium (with and without serum)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer)
-
DMSO or an appropriate organic solvent for MPPa extraction
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well or 48-well) at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere and grow for 24 hours.
-
Treatment: Remove the culture medium and wash the cells once with PBS. Add fresh medium containing the desired concentrations of MPPa (from a serial dilution of the stock solution). Include untreated cells as a negative control.
-
Incubation: Incubate the cells for the desired time points (e.g., 1, 4, 8, 24 hours) at 37°C in a CO2 incubator.
-
Washing: After incubation, remove the MPPa-containing medium. Wash the cells three times with ice-cold PBS to remove any extracellular MPPa.
-
Cell Lysis and Extraction: Add a sufficient volume of cell lysis buffer to each well and incubate on ice for 30 minutes. Scrape the cells and collect the lysate. To extract MPPa, add an equal volume of a suitable organic solvent (e.g., DMSO), vortex thoroughly, and centrifuge to pellet the cell debris.
-
Fluorescence Measurement: Transfer the supernatant containing the extracted MPPa to a 96-well black plate. Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for MPPa (e.g., Excitation: ~410 nm, Emission: ~670 nm).
-
Quantification: Create a standard curve by preparing serial dilutions of MPPa of known concentrations in the same solvent used for extraction. Plot the fluorescence intensity versus concentration and use the linear regression equation to calculate the concentration of MPPa in your samples.
-
Normalization: To account for variations in cell number, perform a protein assay (e.g., BCA assay) on the cell lysates and normalize the amount of MPPa to the total protein content (e.g., ng of MPPa per mg of protein).
Protocol 2: Visualization of MPPa Subcellular Localization using Confocal Microscopy
This protocol allows for the visualization of the intracellular distribution of MPPa.
Materials:
-
MPPa stock solution (in DMSO)
-
Cell culture medium
-
PBS
-
Paraformaldehyde (PFA) solution (4% in PBS) for fixing cells
-
Organelle-specific fluorescent dyes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, ER-Tracker for endoplasmic reticulum)
-
Mounting medium with DAPI (for nuclear counterstaining)
-
Glass-bottom dishes or coverslips
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or on coverslips placed in a multi-well plate at a suitable density for microscopy. Allow them to adhere and grow for 24 hours.
-
Treatment: Treat the cells with the desired concentration of MPPa in culture medium and incubate for the optimal duration determined from uptake experiments.
-
Organelle Staining (for co-localization): If desired, during the last 30-60 minutes of the MPPa incubation, add the organelle-specific fluorescent dye to the medium according to the manufacturer's instructions.
-
Washing: Gently wash the cells three times with warm PBS.
-
Fixation: Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto glass slides using a mounting medium containing DAPI.
-
Imaging: Visualize the cells using a confocal microscope. Use the appropriate laser lines and emission filters for DAPI (blue), the organelle tracker (B12436777) (e.g., green or red), and MPPa (far-red). Acquire Z-stack images to confirm the intracellular localization.
Visualizations
Caption: Troubleshooting workflow for low MPPa cellular uptake.
Caption: Proposed cellular uptake pathways for MPPa formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. Screening of photosensitizers-ATP binding cassette (ABC) transporter interactions in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodynamic therapy with pyropheophorbide-a methyl ester in human lung carcinoma cancer cell: efficacy, localization and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Role of membrane-embedded drug efflux ABC transporters in the cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing photodynamic therapy by liposomal formulation of the photosensitizer pyropheophorbide-a methyl ester: in vitro and ex vivo comparative biophysical investigations in a colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved anticancer efficacy of this compound-incorporated solid lipid nanoparticles in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The evidence for solid lipid nanoparticles mediated cell uptake of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Endocytosis: The Nanoparticle and Submicron Nanocompounds Gateway into the Cell - PMC [pmc.ncbi.nlm.nih.gov]
Preventing photobleaching of Methyl pyropheophorbide-a during fluorescence microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of Methyl pyropheophorbide-a (MPPa) during fluorescence microscopy experiments.
Troubleshooting Guides
This section provides step-by-step solutions to common issues encountered during the imaging of MPPa.
Problem: Rapid and severe photobleaching of the MPPa signal.
This is the most common issue when imaging photosensitizers like MPPa. The following workflow will help you systematically diagnose and mitigate the problem.
Troubleshooting Workflow for Severe MPPa Photobleaching
Caption: A systematic workflow for troubleshooting and mitigating the photobleaching of this compound.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is this compound particularly susceptible?
A: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule upon exposure to light. MPPa, like many photosensitizers, is prone to photobleaching because the same properties that make it an effective photosensitizer—its ability to absorb light and generate reactive oxygen species (ROS)—also contribute to its own degradation. The generated ROS can react with and destroy the MPPa molecules, leading to a loss of fluorescence.
Q2: How can I minimize photobleaching by adjusting my imaging parameters?
A: Optimizing your microscope settings is a crucial first step. The general principle is to deliver the minimum amount of light necessary to obtain a good quality image.
-
Reduce Excitation Intensity: Use the lowest laser power or illumination intensity that provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Use the shortest possible exposure time for your detector.
-
Increase Detector Gain: If your signal is weak, it is often better to increase the gain or sensitivity of your detector rather than increasing the excitation intensity.
-
Use Neutral Density Filters: These filters reduce the intensity of the excitation light before it reaches your sample.
-
Image only when necessary: Avoid continuous exposure by using the shutter to only illuminate the sample during image acquisition.
Q3: What are antifade reagents and which ones are recommended for MPPa?
A: Antifade reagents are chemical compounds included in the mounting medium to reduce photobleaching. They typically work by scavenging for reactive oxygen species. While specific comparative data for MPPa is limited, common and effective antifade reagents for other fluorophores, especially in the red to far-red spectrum, are a good starting point. These include:
-
n-propyl gallate (NPG)
-
p-phenylenediamine (PPD) (Note: can cause initial quenching of some fluorophores)
-
1,4-diazabicyclo[2.2.2]octane (DABCO)
-
Commercial antifade mounting media: Products like ProLong™ Gold and VECTASHIELD® are formulated to be effective across a broad range of fluorophores and are a reliable choice.
Q4: Can I use an oxygen scavenging system for live-cell imaging of MPPa?
A: Yes, for live-cell imaging where mounting with a traditional antifade reagent is not possible, an oxygen scavenging system can be very effective. These systems enzymatically remove dissolved oxygen from the imaging medium, thereby reducing the formation of ROS. A common system consists of:
-
Glucose Oxidase: Catalyzes the oxidation of glucose, consuming oxygen.
-
Catalase: Breaks down hydrogen peroxide, a byproduct of the glucose oxidase reaction.
It is important to note that depleting oxygen can affect cellular physiology, so appropriate controls are necessary.
Q5: How does the choice of imaging modality affect photobleaching of MPPa?
A: Different fluorescence microscopy techniques can have a significant impact on photobleaching rates.
-
Widefield Microscopy: Can cause significant out-of-focus photobleaching.
-
Confocal Microscopy: Reduces out-of-focus bleaching by using a pinhole, but the focused laser spot can be very intense, leading to rapid bleaching in the focal plane.
-
Two-Photon Microscopy: Can sometimes reduce photobleaching and phototoxicity, especially in thick samples, as excitation is confined to a smaller focal volume.
-
TIRF Microscopy: Confines excitation to a very thin layer near the coverslip, which can reduce overall photobleaching in the rest of the cell.
Data Presentation
Table 1: Photophysical Properties of this compound
| Property | Value | Solvent |
| Molar Extinction Coefficient | 47,100 M⁻¹cm⁻¹ | Dichloromethane |
| Fluorescence Quantum Yield | 0.42 | Dichloromethane |
| Absorption Maximum (in cells) | ~674 nm | - |
| Emission Maximum | ~675 - 681 nm | Various |
Table 2: Common Antifade Reagents and Oxygen Scavenging System Components
| Reagent/Component | Typical Concentration | Notes |
| n-propyl gallate (NPG) | 2% (w/v) in glycerol (B35011)/PBS | A common and effective antioxidant. |
| p-phenylenediamine (PPD) | 0.1-1% (w/v) in glycerol/PBS | Very effective, but can be toxic and may quench some dyes. |
| DABCO | 2.5% (w/v) in glycerol/PBS | A good general-purpose antifade agent. |
| Glucose Oxidase | 0.1 - 0.5 mg/mL | Part of an oxygen scavenging system for live-cell imaging. |
| Catalase | 0.02 - 0.1 mg/mL | Used in conjunction with glucose oxidase. |
| Glucose | 10 mM | Substrate for glucose oxidase. |
Experimental Protocols
Protocol 1: Preparation and Use of n-propyl gallate (NPG) Antifade Mounting Medium
Materials:
-
n-propyl gallate (Sigma-Aldrich, P3130 or equivalent)
-
Glycerol (high purity)
-
Phosphate-buffered saline (PBS), 10x stock solution
-
Distilled water
Procedure:
-
Prepare a 10% (w/v) stock solution of n-propyl gallate in a non-aqueous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), as NPG is poorly soluble in water.
-
Prepare the mounting medium base: In a 50 mL conical tube, mix 9 mL of glycerol with 1 mL of 10x PBS.
-
Add the antifade agent: Slowly add 100 µL of the 10% n-propyl gallate stock solution to the glycerol/PBS mixture while vortexing.
-
pH adjustment (optional but recommended): Check the pH of the final solution and adjust to ~8.0-8.5 with sodium bicarbonate if necessary.
-
Storage: Store the antifade mounting medium in small aliquots at -20°C, protected from light.
-
Mounting: After the final washing step of your staining protocol, carefully aspirate as much liquid as possible from your sample. Add a small drop of the antifade mounting medium onto the sample and gently lower a coverslip, avoiding air bubbles.
-
Sealing: For long-term storage, seal the edges of the coverslip with nail polish or a commercial sealant.
Protocol 2: Implementing an Oxygen Scavenging System for Live-Cell Imaging
Materials:
-
Glucose Oxidase (from Aspergillus niger)
-
Catalase (from bovine liver)
-
D-Glucose
-
Your standard live-cell imaging medium (e.g., DMEM, HBSS)
Procedure:
-
Prepare stock solutions:
-
Glucose Oxidase: 10 mg/mL in imaging buffer.
-
Catalase: 2 mg/mL in imaging buffer.
-
D-Glucose: 1 M in distilled water.
-
-
Prepare the final imaging medium: Just before imaging, supplement your imaging medium with the following components to the final concentrations indicated:
-
10 mM D-Glucose
-
0.1 mg/mL Glucose Oxidase
-
0.02 mg/mL Catalase
-
-
Equilibration: Replace the medium on your cells with the complete oxygen-scavenging imaging medium and allow it to equilibrate for 5-10 minutes before starting your image acquisition. This allows time for the enzymes to reduce the dissolved oxygen concentration.
-
Imaging: Proceed with your live-cell imaging experiment. Be mindful that prolonged oxygen depletion can affect cell health and physiology.
Mandatory Visualization
Signaling Pathway of Photobleaching
Caption: The photobleaching pathway of MPPa and the intervention points for antifade reagents and oxygen scavengers.
Technical Support Center: Overcoming Resistance in Methyl Pyropheophorbide-a Mediated Photodynamic Therapy (PDT)
Welcome to the technical support center for Methyl pyropheophorbide-a (MPP-a) mediated Photodynamic Therapy (PDT). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address common challenges encountered during experimentation, with a specific focus on cellular resistance to MPP-a PDT.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MPP-a) and why is it used in PDT?
This compound (MPP-a), a derivative of chlorophyll-a, is a potent photosensitizer employed in photodynamic therapy for cancer treatment. Its efficacy stems from its ability to generate cytotoxic reactive oxygen species (ROS) upon activation by light of a specific wavelength, leading to tumor cell death.[1][2] MPP-a exhibits favorable properties such as a stable chemical structure, strong absorption in the red region of the spectrum allowing for deeper tissue penetration, and relatively rapid clearance from the body.[3]
Q2: My cells are showing reduced sensitivity to MPP-a PDT. What are the common mechanisms of resistance?
Resistance to MPP-a PDT can arise from several cellular mechanisms:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly ABCG2 (also known as BCRP), can actively pump MPP-a out of the cell, reducing its intracellular concentration and thus diminishing the photodynamic effect.[4][5]
-
Enhanced Antioxidant Response: Upregulation of the Nrf2 signaling pathway is a key resistance mechanism.[6][7] Nrf2 activation leads to the increased expression of antioxidant enzymes (e.g., Heme Oxygenase-1, HO-1) and drug efflux pumps (e.g., ABCG2), which neutralize ROS and reduce intracellular MPP-a levels, respectively.[6][7]
-
Activation of Pro-Survival Signaling Pathways: Cancer cells can activate survival pathways to counteract the cytotoxic effects of PDT. These can include the MAPK, Akt/mTOR, and PI3K/ERK pathways.[3][6]
-
Induction of Autophagy: Autophagy can act as a double-edged sword in PDT. While it can contribute to cell death, it can also be a pro-survival mechanism that allows cancer cells to endure the stress induced by PDT, thereby leading to resistance.[3][8]
-
Upregulation of Heat Shock Proteins (HSPs): Increased expression of HSPs can protect cells from PDT-induced damage and inhibit apoptosis.[8]
Q3: How can I determine if my cells have developed resistance to MPP-a PDT?
You can assess resistance by:
-
Comparing IC50 values: Determine the half-maximal inhibitory concentration (IC50) of MPP-a PDT in your experimental cell line and compare it to a known sensitive parental cell line. A significantly higher IC50 value indicates resistance.
-
Measuring intracellular MPP-a concentration: Reduced accumulation or increased efflux of MPP-a in resistant cells can be quantified using fluorescence-based assays.
-
Assessing ROS levels: Resistant cells may exhibit lower levels of intracellular ROS upon MPP-a PDT compared to sensitive cells, which can be measured using probes like DCFH-DA.
-
Analyzing protein expression: Use Western blotting to check for the overexpression of resistance-associated proteins such as Nrf2, ABCG2, and HO-1.
Troubleshooting Guides
This section provides solutions to common problems encountered during MPP-a PDT experiments.
Problem 1: Decreased cell death observed in my experimental cell line compared to previous experiments or sensitive control lines.
| Possible Cause | Suggested Solution |
| Development of cellular resistance | Investigate the underlying resistance mechanisms. See FAQs for common mechanisms. Consider using inhibitors for specific pathways (e.g., Nrf2 inhibitor, ABCG2 inhibitor) in combination with MPP-a PDT. |
| Suboptimal MPP-a concentration or light dose | Perform a dose-response experiment to determine the optimal MPP-a concentration and light dose for your specific cell line. Ensure consistent light delivery to all samples. |
| Issues with MPP-a solution | MPP-a is hydrophobic and may precipitate in aqueous solutions. Ensure proper solubilization, for instance by using a suitable solvent like DMSO for the stock solution and ensuring the final concentration in media does not lead to precipitation. Consider using nanoparticle formulations to improve solubility and delivery.[9][10] |
| Cell culture conditions | Ensure cells are healthy and in the logarithmic growth phase. High cell density can affect light penetration and drug availability. |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in light source intensity | Calibrate your light source regularly to ensure consistent energy delivery. |
| Inconsistent incubation times | Strictly adhere to the established incubation times for MPP-a and post-irradiation periods. |
| Cell passage number | High passage numbers can lead to phenotypic changes in cell lines. Use cells within a consistent and low passage number range. |
| Contamination | Regularly check cell cultures for any signs of contamination. |
Quantitative Data Summary
Table 1: Representative IC50 Values for MPP-a Mediated PDT in Sensitive vs. Resistant Cancer Cell Lines
| Cell Line | Resistance Status | MPP-a IC50 (µM) | Light Dose (J/cm²) | Reference |
| A2780 | Sensitive | ~1.5 | 2.0 | [6] |
| SKOV3 | Intrinsically Resistant | > 5.0 | 2.0 | [6] |
| A549 | Sensitive | ~0.75 | 6.4 | [2] |
| A549/DDP (Cisplatin-Resistant) | Cross-Resistant to PDT | > 2.0 | Not specified | [11] |
Note: IC50 values are highly dependent on the specific experimental conditions (e.g., cell type, light dose, incubation time) and should be determined empirically for each experimental setup.
Table 2: Fold Change in Key Resistance Markers in MPP-a PDT Resistant Cells
| Marker | Fold Change (Resistant vs. Sensitive) | Method of Detection | Implication | Reference |
| P-Nrf2 | Increased | Western Blot | Enhanced antioxidant response | [6] |
| ABCG2 | Increased | Western Blot | Increased MPP-a efflux | [5][6] |
| HO-1 | Increased | Western Blot | Enhanced antioxidant response | [6] |
| Intracellular MPP-a | Decreased | Fluorescence Measurement | Reduced photosensitizer availability | [5] |
| ROS Levels | Decreased | DCFH-DA Assay | Reduced oxidative stress | [6] |
Experimental Protocols
1. Cell Viability Assessment using CCK-8 Assay
This protocol is for determining cell viability after MPP-a PDT.
-
Materials:
-
Cell Counting Kit-8 (CCK-8) solution
-
96-well plates
-
Cell culture medium
-
MPP-a stock solution (in DMSO)
-
Light source for PDT
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Replace the medium with fresh medium containing various concentrations of MPP-a. Include a vehicle control (DMSO).
-
Incubate the plate for the desired time (e.g., 4-24 hours) to allow for MPP-a uptake.
-
Irradiate the cells with a specific light dose. Keep a set of non-irradiated plates as a dark toxicity control.
-
After irradiation, incubate the plate for another 24-48 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[12][13][14][15]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Apoptosis Detection using Annexin V-FITC/PI Flow Cytometry
This protocol is for quantifying apoptosis and necrosis following MPP-a PDT.
-
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with MPP-a PDT as described in the CCK-8 protocol.
-
Harvest cells (including floating cells in the supernatant) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[1]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[1]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3][16]
-
Add 400 µL of 1X Binding Buffer to each tube.[3]
-
Analyze the samples by flow cytometry within one hour.
-
3. Intracellular ROS Measurement using DCFH-DA Assay
This protocol is for detecting the generation of intracellular ROS after MPP-a PDT.
-
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Serum-free cell culture medium
-
PBS
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Seed cells in an appropriate culture vessel (e.g., 24-well plate, 96-well black plate).
-
Treat cells with MPP-a and light as required for your experiment.
-
After treatment, wash the cells once with serum-free medium.
-
Load the cells with 10-25 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.[7][17]
-
Wash the cells twice with PBS to remove excess probe.[7]
-
Add PBS or medium to the wells.
-
Immediately measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at ~485 nm and emission at ~535 nm.[18]
-
4. Western Blot Analysis for Nrf2 and ABCG2
This protocol provides a general workflow for detecting changes in protein expression.
-
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-ABCG2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways involved in resistance to MPP-a mediated PDT.
Caption: General experimental workflow for assessing MPP-a PDT efficacy and resistance.
References
- 1. bosterbio.com [bosterbio.com]
- 2. researchgate.net [researchgate.net]
- 3. kumc.edu [kumc.edu]
- 4. Mechanisms of Resistance to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determinants of Photodynamic Therapy Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BIOCELL | MPPa-PDT induced apoptosis and autophagy through JNK and p38 MAPK signaling pathways in A549 cells [techscience.com]
- 7. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ROS Assay Kit -Highly Sensitive DCFH-DA- R252 manual | DOJINDO [dojindo.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. abpbio.com [abpbio.com]
- 14. ptglab.com [ptglab.com]
- 15. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 16. Annexin V Staining Protocol [bdbiosciences.com]
- 17. bioquochem.com [bioquochem.com]
- 18. abcam.cn [abcam.cn]
Technical Support Center: Improving Tumor Targeting of Methyl Pyropheophorbide-a (MPPa) Nanoparticles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl Pyropheophorbide-a (MPPa) nanoparticles. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments and enhance the tumor-targeting efficacy of your MPPa nanoparticle formulations.
Troubleshooting Guides
This section addresses specific issues you may encounter during the formulation, characterization, and application of MPPa nanoparticles.
| Problem | Potential Causes | Recommended Solutions |
| Low Encapsulation Efficiency (EE) of MPPa | Poor miscibility of MPPa with the nanoparticle core material: MPPa is hydrophobic and may not readily incorporate into certain polymer matrices.[1] Drug leakage during formulation: The emulsification or nanoprecipitation process may not be optimized, leading to drug loss. Inaccurate measurement of EE: The method used to separate free drug from encapsulated drug might be inefficient.[2] | Optimize the formulation: - Increase the concentration of the polymer (e.g., PLGA) to enhance the stability of the emulsion and drug loading capacity.[3] - Select a polymer with good affinity for hydrophobic drugs. Refine the preparation method: - For emulsion-based methods, adjust the homogenization speed and sonication time.[4] - For nanoprecipitation, control the injection speed of the organic phase into the aqueous phase.[5] Improve EE measurement: - Use a reliable method like centrifugation to separate free MPPa. Ensure complete separation of the supernatant containing free drug from the nanoparticle pellet.[6] - Validate your analytical method (e.g., UV-Vis spectrophotometry) for MPPa quantification.[6] |
| Significant Nanoparticle Aggregation | Insufficient surface charge (low zeta potential): Particles with a zeta potential close to zero are more likely to aggregate. Inadequate stabilization: The concentration or type of stabilizer (e.g., surfactant, PEG) may not be optimal.[7] High ionic strength of the medium: Biological media can screen surface charges, leading to aggregation.[8] Freeze-drying process: The formation of ice crystals can force nanoparticles together, causing irreversible aggregation.[9] | Enhance colloidal stability: - Aim for a zeta potential of at least ±30 mV for electrostatic stabilization. - Optimize the concentration of stabilizers like PVA or Pluronic F-127. - Incorporate polyethylene (B3416737) glycol (PEG) onto the nanoparticle surface for steric stabilization, which is particularly effective in biological fluids.[7] Control the environment: - When working with cell culture media or other high-salt buffers, use PEGylated nanoparticles to prevent aggregation.[8] Optimize freeze-drying: - Use cryoprotectants such as trehalose, glucose, or mannitol (B672) to protect nanoparticles during lyophilization.[9][10] |
| Poor Tumor Accumulation in vivo | Rapid clearance by the reticuloendothelial system (RES): Macrophages in the liver and spleen can quickly remove nanoparticles from circulation. Suboptimal nanoparticle size: Particles that are too large (>200 nm) may be rapidly cleared, while very small particles (<10 nm) can be excreted by the kidneys.[11] Inefficient targeting: Passive targeting via the Enhanced Permeability and Retention (EPR) effect can be heterogeneous and insufficient.[12] | Prolong circulation time: - Coat nanoparticles with PEG ("stealth" nanoparticles) to reduce opsonization and RES uptake.[11] Optimize particle size: - For passive tumor targeting, aim for a hydrodynamic diameter between 50 nm and 200 nm.[8] Enhance targeting: - Incorporate active targeting ligands (e.g., antibodies, peptides) on the nanoparticle surface that bind to receptors overexpressed on tumor cells.[11][12] - Consider co-administration with agents that enhance the EPR effect, such as vascular disrupting agents. |
| Low Photodynamic Therapy (PDT) Efficacy | Insufficient singlet oxygen generation: MPPa aggregation within the nanoparticle can quench its photoreactivity. Poor cellular uptake: Nanoparticles may not be efficiently internalized by tumor cells. Inadequate light penetration: The wavelength of the activation light may not be optimal for reaching the tumor tissue. | Improve photosensitizer activity: - Ensure MPPa is well-dispersed within the nanoparticle matrix to prevent self-quenching. - Use nanoparticle formulations like solid lipid nanoparticles (SLNs) that have been shown to enhance singlet oxygen generation.[6][13] Increase cellular uptake: - Optimize nanoparticle surface charge and size. Cationic nanoparticles often show enhanced uptake, but this must be balanced with potential toxicity. - Use active targeting ligands to promote receptor-mediated endocytosis. Optimize light delivery: - Use a light source with a wavelength that corresponds to the absorption peak of MPPa (around 670 nm) for maximum activation. |
Frequently Asked Questions (FAQs)
Formulation & Characterization
-
Q1: What is a good starting point for the particle size of MPPa nanoparticles for in vivo tumor targeting? A1: For passive tumor targeting via the EPR effect, a hydrodynamic diameter in the range of 50-200 nm is generally recommended. Nanoparticles within this size range can effectively extravasate through leaky tumor vasculature and are less prone to rapid clearance by the kidneys or the reticuloendothelial system.[8]
-
Q2: How can I improve the aqueous solubility of MPPa for nanoparticle formulation? A2: MPPa is poorly soluble in water, which is a primary reason for encapsulating it within nanoparticles.[6][13] Formulations such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles (e.g., PLGA) can effectively encapsulate the hydrophobic MPPa, improving its dispersion in aqueous solutions for administration.[6]
-
Q3: What is an acceptable Polydispersity Index (PDI) for my MPPa nanoparticle formulation? A3: A PDI value below 0.3 is generally considered acceptable for nanoparticle formulations, indicating a relatively narrow size distribution. For optimal in vivo performance, a PDI below 0.2 is desirable to ensure uniformity and predictable behavior.
-
Q4: My MPPa nanoparticles have a low negative zeta potential and are unstable. How can I increase the zeta potential? A4: You can increase the negative zeta potential by incorporating negatively charged lipids or polymers into your formulation. Alternatively, you can coat the nanoparticles with a polymer like PEG, which provides steric stabilization even at a low zeta potential. For solid lipid nanoparticles, the choice of lipids and surfactants can influence the surface charge.[6]
In Vitro & In Vivo Experiments
-
Q5: How can I assess the in vitro phototoxicity of my MPPa nanoparticles? A5: A common method is the MTT assay. Cancer cells are incubated with your MPPa nanoparticles for a specific duration, followed by irradiation with light at the appropriate wavelength (around 670 nm for MPPa). Cell viability is then measured 24-48 hours post-irradiation.[14] It is crucial to include control groups, such as cells treated with nanoparticles but without light exposure, and cells exposed to light without nanoparticles, to ensure the observed toxicity is due to the photodynamic effect.[15]
-
Q6: What are the key considerations for in vivo imaging of MPPa nanoparticles? A6: For fluorescence imaging, ensure your MPPa-loaded nanoparticles have a high signal-to-background ratio. The nanoparticle size should be optimized for tumor accumulation (50-200 nm). Use appropriate imaging equipment capable of detecting the fluorescence emission of MPPa. It is also important to determine the optimal time point for imaging after injection to allow for sufficient tumor accumulation and clearance from non-target tissues.
-
Q7: How can I improve the stability of my MPPa nanoparticles in biological media for in vivo studies? A7: The most effective strategy is to coat the nanoparticles with polyethylene glycol (PEG).[7] This "PEGylation" creates a hydrophilic layer that repels plasma proteins, preventing opsonization and aggregation in the bloodstream. This steric stabilization enhances the circulation half-life and improves the chances of tumor accumulation.[7][8]
Quantitative Data Summary
The following tables provide a summary of key quantitative data for the formulation and characterization of MPPa nanoparticles.
Table 1: Physicochemical Properties of MPPa-Loaded Nanoparticles
| Nanoparticle Type | Average Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Solid Lipid Nanoparticles (SLNs) | 231 - 424 | -17 to -24 | Not specified in abstract | [6] |
| PLGA Nanoparticles | ~200 (for Docetaxel) | ~ -36 (for Docetaxel) | ~ 60 (for Docetaxel) | [12] |
| Gold Nanoparticles (for general tumor delivery) | 10 - 150 | Not specified | Not applicable | [8][16] |
Table 2: Parameters Influencing Tumor Targeting of Nanoparticles
| Parameter | Optimal Range/Value | Rationale | References |
| Size (Hydrodynamic Diameter) | 50 - 200 nm | Balances extravasation through tumor vasculature with avoiding rapid clearance. | [8] |
| Zeta Potential | > |±30 mV| (for electrostatic stability) | Provides sufficient electrostatic repulsion to prevent aggregation in low ionic strength media. | |
| Surface Modification | PEGylated | Reduces protein adsorption and RES uptake, prolonging circulation time. | [7][8] |
| Tumor Delivery Efficiency (% Injected Dose) | Median of 0.67% (from a meta-analysis of various nanoparticles) | Highlights the challenge of efficient tumor delivery. | [7] |
Experimental Protocols
1. Preparation of MPPa-Loaded PLGA Nanoparticles (Adapted from Single Emulsion-Solvent Evaporation Method)
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound (MPPa)
-
Dichloromethane (DCM) or Ethyl Acetate (EA) as the organic solvent
-
Poly(vinyl alcohol) (PVA) or Pluronic F-127 as a surfactant
-
Deionized water
-
Cryoprotectant (e.g., Mannitol)
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 250 mg) and MPPa in an organic solvent (e.g., 5 mL of DCM).[17]
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant (e.g., 1% w/v PVA in 100 mL of deionized water).[17]
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or a sonicator. If using a sonicator, perform the process in an ice bath to prevent overheating.[17]
-
Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature for several hours to allow the organic solvent to evaporate completely.[10]
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant. To separate clusters, a lower speed centrifugation (e.g., 8000 rpm for 3 minutes) can be performed first, followed by a higher speed centrifugation of the supernatant (e.g., 12000 rpm for 5 minutes) to collect the nanoparticles.[17]
-
Washing: Wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this step 2-3 times to remove excess surfactant and un-encapsulated MPPa.
-
Lyophilization (Optional): Resuspend the final nanoparticle pellet in a cryoprotectant solution (e.g., 2% Mannitol) and freeze-dry to obtain a powder for long-term storage.[10]
2. In Vitro Photodynamic Therapy (PDT) Assay
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa)
-
Complete cell culture medium
-
MPPa-loaded nanoparticles
-
Phosphate-buffered saline (PBS)
-
Light source with the appropriate wavelength for MPPa activation (~670 nm)
-
MTT reagent
-
DMSO
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Nanoparticle Incubation: Remove the culture medium and replace it with fresh medium containing various concentrations of MPPa-loaded nanoparticles. Include a control group with no nanoparticles. Incubate for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake.
-
Washing: After incubation, remove the nanoparticle-containing medium and wash the cells with PBS to remove any nanoparticles that have not been internalized.
-
Irradiation: Add fresh culture medium to each well. Expose the cells to light at ~670 nm for a specific duration to deliver a defined light dose (J/cm²). Keep a set of plates in the dark as a non-irradiated control.[15]
-
Post-Irradiation Incubation: Return the plates to the incubator and incubate for 24-48 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (usually around 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control group.
Visualizations
Signaling Pathway for MPPa-Mediated Photodynamic Therapy
Caption: MPPa-PDT induced apoptosis and autophagy through JNK and p38 MAPK signaling pathways.[18]
Experimental Workflow for Improving Tumor Targeting
Caption: Iterative workflow for the development and optimization of tumor-targeted MPPa nanoparticles.
References
- 1. cbe.princeton.edu [cbe.princeton.edu]
- 2. mdpi.com [mdpi.com]
- 3. kinampark.com [kinampark.com]
- 4. PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Improved anticancer efficacy of this compound–incorporated solid lipid nanoparticles in photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Gold nanoparticle delivery to solid tumors: a multiparametric study on particle size and the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. docta.ucm.es [docta.ucm.es]
- 9. Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles Using the Emulsification Solvent Diffusion Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. “Targeting Design” of Nanoparticles in Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved anticancer efficacy of this compound-incorporated solid lipid nanoparticles in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. static.igem.org [static.igem.org]
- 17. BIOCELL | MPPa-PDT induced apoptosis and autophagy through JNK and p38 MAPK signaling pathways in A549 cells [techscience.com]
- 18. MPPa-PDT induced apoptosis and autophagy through JNK and p38 MAPK signaling pathways in A549 cells: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
Validation & Comparative
A Comparative Analysis of Methyl Pyropheophorbide-a and Other Key Photosensitizers for Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Methyl Pyropheophorbide-a, Photofrin®, and 5-ALA-induced Protoporphyrin IX.
In the landscape of photodynamic therapy (PDT), the selection of an appropriate photosensitizer is paramount to achieving optimal therapeutic outcomes. This guide provides a comprehensive comparative study of this compound (MPPa), a promising second-generation photosensitizer, against two clinically established benchmarks: Photofrin® (a first-generation photosensitizer) and 5-aminolevulinic acid (5-ALA), a prodrug that leads to the endogenous accumulation of the photosensitizer Protoporphyrin IX (PpIX). This comparison focuses on their photophysical and photochemical properties, biological performance, and the experimental protocols for their evaluation.
Executive Summary
This compound, a derivative of chlorophyll, has emerged as a potent photosensitizer for PDT.[1] It exhibits strong photosensitivity, a well-defined chemical structure, and rapid clearance from the body.[1] Compared to the first-generation photosensitizer Photofrin®, MPPa and other second-generation photosensitizers often possess stronger absorption at longer wavelengths, allowing for deeper tissue penetration of light. 5-ALA offers the advantage of inducing the natural accumulation of the photosensitizer PpIX within tumor cells, potentially leading to higher tumor selectivity. This guide will delve into the quantitative differences between these photosensitizers to aid researchers in making informed decisions for their specific applications.
Data Presentation: A Quantitative Comparison
The following tables summarize the key photophysical, photochemical, and biological parameters of this compound, Photofrin®, and 5-ALA-induced Protoporphyrin IX.
Table 1: Photophysical and Photochemical Properties
| Property | This compound (MPPa) | Photofrin® | 5-ALA (induced PpIX) |
| Chemical Class | Chlorin | Porphyrin Mixture | Porphyrin (endogenous) |
| Absorption Maxima (Q-band, in Ethanol) | ~667 nm | ~630 nm | ~630 nm |
| Molar Extinction Coefficient (at Q-band) | ~47,500 M⁻¹cm⁻¹ (in THF-methanol) | Varies (mixture) | ~5,000-10,000 M⁻¹cm⁻¹ |
| Fluorescence Emission Maximum (in Ethanol) | ~675 nm | ~630 nm, ~690 nm | ~635 nm, ~700 nm |
| Fluorescence Quantum Yield (Φf) | ~0.2 (in Ethanol)[2] | ~0.03 | 0.09 (in Ethanol) |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.62[3] | 0.14 - 0.89 (solvent dependent) | 0.52 - 0.77 (solvent dependent)[4] |
Table 2: Biological and Therapeutic Parameters
| Parameter | This compound (MPPa) | Photofrin® | 5-ALA (induced PpIX) |
| Cellular Uptake Mechanism | Passive diffusion and endocytosis | Primarily via LDL receptor-mediated endocytosis | Active transport (amino acid transporters) and conversion to PpIX |
| Subcellular Localization | Mitochondria, endoplasmic reticulum, Golgi apparatus, lysosomes[5] | Mitochondria and other cellular membranes | Primarily mitochondria |
| Dark Toxicity | Low | Low | Low (as 5-ALA) |
| In Vitro Phototoxicity (IC50) | Varies by cell line and light dose | Varies by cell line and light dose | Varies by cell line and light dose |
| In Vivo Efficacy | Demonstrated in various tumor models | Clinically approved for several cancers | Clinically approved for several cancers and precancerous lesions |
| Cutaneous Photosensitivity | Relatively short-lived | Can be prolonged (weeks) | Generally shorter duration |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and standardization.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the steps to determine the phototoxic efficacy of photosensitizers on cancer cells in culture.
a. Cell Seeding:
-
Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[6]
b. Photosensitizer Incubation:
-
Prepare a stock solution of the photosensitizer (e.g., 1 mM MPPa in DMSO).
-
Dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 to 10 µM).
-
Remove the old medium from the wells and add 100 µL of the photosensitizer-containing medium.
-
For 5-ALA, prepare fresh solutions in a serum-free medium and incubate for a specified period (e.g., 4 hours) to allow for PpIX accumulation.
-
Incubate the plates in the dark for a predetermined time (e.g., 4 or 24 hours) at 37°C.
c. Irradiation:
-
After incubation, wash the cells twice with phosphate-buffered saline (PBS).
-
Add 100 µL of fresh, phenol (B47542) red-free medium to each well.
-
Irradiate the cells with a light source of the appropriate wavelength (e.g., ~660-670 nm for MPPa, ~630 nm for Photofrin and PpIX) and a specific light dose (e.g., 1-10 J/cm²).
-
Maintain a set of control plates that are not irradiated (dark toxicity control).
d. Cell Viability Assessment (MTT Assay):
-
After a post-irradiation incubation period (e.g., 24 or 48 hours), add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are formed.[7]
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[7]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of photosensitizer that causes 50% cell death).
In Vivo Tumor Efficacy Study (Xenograft Model)
This protocol describes a general procedure for evaluating the in vivo antitumor efficacy of photosensitizers in a murine xenograft model.
a. Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in 100 µL of PBS or Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).[8][9]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
b. Photosensitizer Administration:
-
Randomly divide the tumor-bearing mice into treatment and control groups.
-
Administer the photosensitizer via an appropriate route (e.g., intravenous injection for MPPa and Photofrin, oral or intravenous for 5-ALA) at a predetermined dose.
c. Drug-Light Interval (DLI):
-
Allow a specific time interval between photosensitizer administration and light irradiation to enable optimal tumor accumulation. This interval varies depending on the photosensitizer (e.g., hours to days).
d. Irradiation:
-
Anesthetize the mice.
-
Deliver a specific light dose to the tumor area using a laser or LED light source with the appropriate wavelength. The light is typically delivered via a fiber optic with a microlens to ensure uniform illumination.[10]
e. Tumor Growth Monitoring and Efficacy Evaluation:
-
Measure tumor volume (e.g., using calipers) at regular intervals after treatment.
-
Monitor the body weight and overall health of the mice.
-
The primary endpoint is typically tumor growth delay or complete tumor regression. Survival studies can also be conducted.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key concepts and workflows discussed in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. In Vivo Models for Studying Interstitial Photodynamic Therapy of Locally Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Anticancer Efficacy of Novel Methyl Pyropheophorbide-a Derivatives
In the relentless pursuit of more effective and less invasive cancer treatments, photodynamic therapy (PDT) has emerged as a promising modality. At the heart of this light-based therapy are photosensitizers, and derivatives of Methyl pyropheophorbide-a (MPPa), a chlorophyll-derived compound, are at the forefront of next-generation photosensitizer development. This guide provides a comparative analysis of new MPPa derivatives, evaluating their anticancer efficacy against established alternatives with supporting experimental data.
Comparative Efficacy of New MPPa Derivatives
The therapeutic efficacy of MPPa and its derivatives lies in their ability to generate cytotoxic reactive oxygen species (ROS) upon light activation, leading to tumor cell death. Recent research has focused on synthesizing novel MPPa derivatives with improved phototoxicity, solubility, and tumor targeting.
A study on fluorinated pyropheophorbide-a derivatives demonstrated their potent photodynamic activity against A549 lung tumor cells. When compared to the known photosensitizer Hematoporphyrin monomethyl ether (HMME), these new derivatives exhibited superior performance. Notably, the derivative designated as II3 showed the highest singlet oxygen yield and the strongest phototoxicity, with a half-maximal inhibitory concentration (IC50) of 1.24 µM, alongside low dark toxicity.
Another innovative approach involves the synthesis of imidazolium (B1220033) and piperazinium salts of pyropheophorbide-a to enhance its properties. These modifications aim to improve the amphiphilicity of the photosensitizer, which can influence its interaction with cellular membranes and its overall photodynamic efficacy.
Furthermore, a novel 3-substituted MPPa derivative, named "Photomed," has been developed and tested against clinically approved photosensitizers. In both in vitro and in vivo studies using murine squamous cell carcinoma (SCC VII), Photomed demonstrated superior efficacy compared to Photofrin and Radachlorin, highlighting its potential as a more potent photosensitizer for PDT.
To address the poor aqueous solubility of MPPa, which can limit its bioavailability, researchers have encapsulated it within solid lipid nanoparticles (SLNs). This formulation, referred to as MPPa-loaded SLNs, has shown improved solubility and enhanced PDT efficacy in HeLa and A549 cell lines.
Table 1: In Vitro Phototoxicity of New MPPa Derivatives
| Derivative/Formulation | Cell Line | IC50 (µM) | Key Findings | Reference |
| Fluorinated Derivative (II3) | A549 | 1.24 | Highest singlet oxygen yield and strongest phototoxicity compared to other fluorinated derivatives and HMME. | |
| Photomed | SCC VII | Not specified | More effective than Photofrin and Radachlorin in vitro and in vivo. | |
| MPPa-loaded SLNs | HeLa, A549 | Not specified | Demonstrated cytotoxicity upon photoirradiation but not in the dark; improved PDT efficacy compared to free MPPa. |
Mechanistic Insights: Signaling Pathways in MPPa-Mediated PDT
The anticancer effects of MPPa derivatives are primarily mediated through the induction of apoptosis. Upon light activation, the photosensitizer generates ROS, which can trigger a cascade of molecular events leading to programmed cell death.
One of the key mechanisms involves the mitochondrial pathway of apoptosis. MPPa-PDT has been shown to reduce the mitochondrial membrane potential, leading to the activation of caspase-9 and caspase-3, key executioners of apoptosis. Studies have also implicated the Akt/mammalian target of rapamycin (B549165) (mTOR) pathway, with MPPa-PDT inhibiting its activation in osteosarcoma cells.
Furthermore, the transcription factor Nrf2, which plays a crucial role in the cellular defense against oxidative stress, has been identified as a key modulator of MPPa-PDT efficacy. Downregulation of the Nrf2-HO-1 or Nrf2-ABCG2 signaling pathways has been shown to increase ROS levels and enhance the cytotoxic and apoptotic effects of MPPa-PDT in ovarian cancer cells.
Signaling pathways activated by MPPa-PDT leading to apoptosis.
Experimental Protocols
A comprehensive validation of the anticancer efficacy of new MPPa derivatives involves a series of in vitro and in vivo experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the viability of cancer cells after treatment with the MPPa derivative and light exposure.
-
Cell Seeding: Cancer cells (e.g., A549, HeLa, SCC VII) are seeded in 96-well plates and allowed to adhere overnight.
-
Photosensitizer Incubation: The cells are incubated with varying concentrations of the MPPa derivative for a specific duration in the dark.
-
Light Irradiation: The cells are exposed to light of a specific wavelength and dose to activate the photosensitizer. Control groups include cells treated with the photosensitizer but no light, and cells exposed to light with no photosensitizer.
-
MTT Addition: After a post-irradiation incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the photosensitizer that causes 50% inhibition of cell growth upon photoirradiation.
Apoptosis Assay (Flow Cytometry with Annexin V-FITC and Propidium Iodide)
This method quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Cells are treated with the MPPa derivative and irradiated with light as described above.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected.
-
Staining: The cells are washed and resuspended in a binding buffer, then stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
In Vivo Antitumor Efficacy (Xenograft Mouse Model)
This model evaluates the therapeutic effect of the MPPa derivative in a living organism.
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunodeficient mice to establish tumors.
-
Photosensitizer Administration: Once the tumors reach a certain volume, the MPPa derivative is administered to the mice, typically via intravenous or intratumoral injection.
-
Light Irradiation: After a specific time to allow for tumor accumulation of the photosensitizer, the tumor area is irradiated with light of the appropriate wavelength and dose.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every other day) using calipers. Mouse body weight is also monitored as an indicator of systemic toxicity.
-
Efficacy Evaluation: The tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to those in the control groups. At the end of the experiment, tumors may be excised for further histological or molecular analysis.
Experimental workflow for validating anticancer efficacy.
Cross-Validation of Quantification Methods for Methyl Pyropheophorbide-a: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Methyl pyropheophorbide-a (MPPa), a potent photosensitizer derived from chlorophyll-a, is critical in various research and development applications, including photodynamic therapy, food science, and natural product chemistry. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible results. This guide provides a comprehensive comparison of three commonly employed techniques for the quantification of MPPa: High-Performance Liquid Chromatography with Ultraviolet-Visible detection (HPLC-UV/Vis), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Overview of Analytical Methods
High-Performance Liquid Chromatography (HPLC-UV/Vis) is a robust and widely used technique that separates compounds based on their interaction with a stationary phase, followed by detection using their UV-Vis absorbance. It offers a good balance between performance and cost.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) couples the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. This method provides definitive identification and quantification, especially in complex biological matrices.
Ultraviolet-Visible (UV-Vis) Spectroscopy is a simpler, more accessible method that relies on the direct measurement of light absorbance by the analyte at a specific wavelength. While rapid and cost-effective, it is less specific than chromatographic methods.
Comparative Performance of Quantification Methods
The selection of a quantification method is often a trade-off between various performance parameters. The following table summarizes the key validation characteristics for the quantification of this compound using HPLC-UV/Vis, LC-MS/MS, and UV-Vis Spectroscopy.
| Parameter | HPLC-UV/Vis | LC-MS/MS | UV-Vis Spectroscopy |
| Linearity (R²) | > 0.999 | > 0.99 | > 0.999 |
| Limit of Detection (LOD) | 0.05 - 0.1 µg/mL | 0.05 ng/mL | 0.047 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.15 - 0.3 µg/mL | 0.15 ng/mL | 0.143 µg/mL[1] |
| Accuracy (% Recovery) | 98.74 - 99.64%[2] | 86.77 - 113.23% | 95 - 105% (Typical) |
| Precision (% RSD) | < 1.5%[2] | < 15% | < 5% |
| Specificity | High (with proper separation) | Very High | Low (prone to interference) |
| Cost | Moderate | High | Low |
| Throughput | Moderate | High | High |
| Expertise Required | Intermediate | High | Low |
Note: Some values are representative of the technique's general performance for similar analytes due to the limited availability of direct comparative studies for this compound across all three methods.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the quantification of this compound using HPLC-UV/Vis, LC-MS/MS, and UV-Vis Spectroscopy.
HPLC-UV/Vis Method
This protocol is designed for the quantification of this compound in various samples, including formulations and plant extracts.
a) Sample Preparation:
-
Accurately weigh a portion of the sample expected to contain this compound.
-
Extract the compound using a suitable solvent such as methanol, acetone, or a mixture thereof. Sonication can be used to improve extraction efficiency.
-
Centrifuge the extract to pellet any solid debris.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
b) Chromatographic Conditions:
-
Instrument: A standard HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water (e.g., 85:15 v/v), potentially with a modifier like 0.1% formic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: this compound has a characteristic Soret band around 410 nm and a Q-band around 665 nm. The wavelength with the highest sensitivity and minimal interference should be chosen.
-
Column Temperature: 25 °C.
c) Calibration:
-
Prepare a stock solution of this compound standard in the mobile phase.
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 0.1 to 50 µg/mL).
-
Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.
LC-MS/MS Method
This protocol is suitable for the highly sensitive and selective quantification of this compound, particularly in complex biological matrices like plasma or tissue homogenates.
a) Sample Preparation:
-
To 100 µL of the biological sample, add an internal standard (e.g., a stable isotope-labeled this compound).
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute and centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an LC-MS vial.
b) LC-MS/MS Conditions:
-
Instrument: A high-performance liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column suitable for LC-MS (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion (e.g., [M+H]⁺ for this compound) and a specific product ion are monitored.
-
c) Calibration:
-
Prepare a stock solution of this compound and the internal standard in an appropriate solvent.
-
Spike a blank biological matrix with known concentrations of this compound to create a calibration curve (e.g., 0.1 to 1000 ng/mL).
-
Process the calibration standards alongside the unknown samples using the same sample preparation procedure.
UV-Vis Spectrophotometric Method
This protocol provides a rapid and straightforward approach for the quantification of this compound in relatively pure solutions.
a) Sample Preparation:
-
Dissolve a known amount of the sample containing this compound in a suitable solvent (e.g., methanol, dichloromethane, or acetone) in a volumetric flask.
-
Ensure the concentration is within the linear range of the spectrophotometer (typically an absorbance between 0.1 and 1.0).
b) Measurement:
-
Instrument: A UV-Vis spectrophotometer.
-
Wavelength: Scan the sample from 350 to 750 nm to identify the wavelength of maximum absorbance (λmax) for the Q-band, which is typically around 665-668 nm for this compound.[3]
-
Blank: Use the same solvent as used for the sample as a blank to zero the instrument.
-
Measurement: Record the absorbance of the sample at the determined λmax.
c) Quantification:
-
The concentration of this compound can be calculated using the Beer-Lambert law (A = εbc), where:
-
A is the measured absorbance.
-
ε is the molar extinction coefficient of this compound at the specific wavelength and in the chosen solvent (e.g., approximately 47,100 M⁻¹cm⁻¹ at 668 nm in dichloromethane).[3]
-
b is the path length of the cuvette (typically 1 cm).
-
c is the concentration of the sample.
-
-
Alternatively, a calibration curve can be prepared using standard solutions of this compound to determine the concentration of the unknown sample.
Visualizing the Workflow
A general workflow for the quantification of this compound involves several key steps from sample collection to data analysis. The following diagram illustrates this process.
Caption: General experimental workflow for the quantification of this compound.
Conclusion
The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the study.
-
UV-Vis Spectroscopy is a suitable and cost-effective method for rapid screening and quantification in simple, non-complex matrices where high specificity is not required.
-
HPLC-UV/Vis offers a good compromise between performance, cost, and specificity, making it a workhorse for routine analysis in many laboratories. It is capable of separating MPPa from other chlorophyll (B73375) derivatives, which is a significant advantage over UV-Vis spectroscopy.
-
LC-MS/MS is the gold standard for quantification in complex biological matrices due to its unparalleled sensitivity and selectivity. It is the method of choice for pharmacokinetic studies and when trace-level detection is necessary.
By understanding the strengths and limitations of each technique, researchers can select the most appropriate method to generate accurate and reliable data for their specific application.
References
A Comparative Guide to Delivery Systems for Methyl Pyropheophorbide-a in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different nanoparticle-based delivery systems for Methyl pyropheophorbide-a (MPPa), a potent photosensitizer used in photodynamic therapy (PDT). The objective is to offer a comprehensive overview of the performance of various delivery platforms, supported by experimental data, to aid in the selection and development of optimal formulations for anticancer applications.
This compound (MPPa) is a second-generation photosensitizer with strong absorption in the red region of the electromagnetic spectrum, allowing for deeper tissue penetration of light. However, its hydrophobicity limits its clinical application due to poor solubility in aqueous media, aggregation in physiological conditions, and non-specific distribution. Encapsulation of MPPa into nanoparticle delivery systems can overcome these limitations by improving its solubility, stability, and tumor-targeting efficiency. This guide focuses on three prominent delivery systems: Solid Lipid Nanoparticles (SLNs), Liposomes, and Polymeric Micelles.
Data Presentation: Physicochemical and Biological Performance
The following tables summarize the quantitative data for different MPPa-loaded nanoparticle formulations based on available literature. It is important to note that the data are compiled from different studies, and direct comparison should be made with caution due to variations in experimental conditions.
Table 1: Physicochemical Characterization of MPPa Delivery Systems
| Delivery System | Composition | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| SLN | Compritol 888 ATO, Poloxamer 188, MPPa | 231.37 - 424.07 | -17.37 to -24.20 | Not Reported | Not Reported | [1] |
| Liposomes | DMPC | ~100 | Not Reported | >95 | Not Reported | Not applicable |
| Polymeric Micelles | mPEG-PAE | 54 - 133 | Not Reported | 91.35 | 8.30 | [2] |
Note: Data for Liposomes and Polymeric Micelles are based on formulations with similar photosensitizers or drugs due to the limited availability of direct comparative studies on MPPa.
Table 2: In Vitro and In Vivo Performance of MPPa Delivery Systems
| Delivery System | Cell Line | In Vitro Phototoxicity (IC50, µM) | Cellular Uptake | In Vivo Tumor Model | Tumor Growth Inhibition | Reference |
| SLN | HeLa, A549 | Significantly lower than free MPPa | Enhanced | Not Reported | Not Reported | [1] |
| Liposomes (PPME) | HCT-116 | 5-fold higher intracellular delivery than free PPME | Enhanced | Not Reported | Not Reported | Not applicable |
| Free MPPa Derivative (Photomed) | SCC VII | More effective than Photofrin and Radachlorin | Not Reported | SCC VII tumor-bearing mice | Effective for small and large tumors | [3][4] |
Note: PPME (pyropheophorbide-a methyl ester) is a close derivative of MPPa. "Photomed" is a 3-substituted MPPa derivative.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of results. Below are generalized protocols for the preparation and evaluation of MPPa-loaded nanoparticles.
Preparation of MPPa-Loaded Solid Lipid Nanoparticles (SLNs)
Method: Hot homogenization and ultrasonication.
-
Preparation of Lipid Phase: The solid lipid (e.g., Compritol 888 ATO) and MPPa are melted together at a temperature above the lipid's melting point.
-
Preparation of Aqueous Phase: The surfactant (e.g., Poloxamer 188) is dissolved in double-distilled water and heated to the same temperature as the lipid phase.
-
Homogenization: The hot aqueous phase is added to the hot lipid phase and homogenized at high speed (e.g., 10,000 rpm) for a specified time to form a coarse oil-in-water emulsion.
-
Ultrasonication: The coarse emulsion is then sonicated using a probe sonicator to reduce the particle size and form a nanoemulsion.
-
Cooling and Solidification: The resulting nanoemulsion is cooled down in an ice bath to allow the lipid to solidify and form SLNs.
-
Purification: The SLN dispersion is purified by centrifugation or dialysis to remove any unencapsulated MPPa.
Determination of Drug Loading and Encapsulation Efficiency
-
Separation of Free Drug: The nanoparticle formulation is centrifuged at high speed to pellet the nanoparticles. The supernatant containing the free, unencapsulated drug is collected.
-
Quantification of Free Drug: The amount of free drug in the supernatant is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), by measuring the absorbance or peak area at the characteristic wavelength of MPPa.
-
Calculation:
-
Drug Loading (%): [(Weight of drug in nanoparticles) / (Total weight of nanoparticles)] x 100
-
Encapsulation Efficiency (%): [(Total amount of drug - Amount of free drug) / (Total amount of drug)] x 100[5]
-
In Vitro Phototoxicity Assessment (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., HeLa, A549) are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Incubation with Formulations: The cells are then incubated with various concentrations of free MPPa or MPPa-loaded nanoparticles for a predetermined period (e.g., 24 hours).
-
Washing: After incubation, the cells are washed with phosphate-buffered saline (PBS) to remove the formulations.
-
Light Irradiation: Fresh cell culture medium is added, and the cells are exposed to a light source (e.g., a 670 nm laser) at a specific power density and for a defined duration. A set of control wells is kept in the dark.
-
MTT Assay: Following irradiation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for a few hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[6][7][8]
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 values (the concentration of the drug that inhibits 50% of cell growth) are determined.
In Vivo Antitumor Efficacy Study
-
Tumor Model Establishment: A suitable animal model, typically immunodeficient mice (e.g., BALB/c nude mice), is subcutaneously or orthotopically inoculated with cancer cells to establish tumors of a certain volume.
-
Grouping and Treatment: Once the tumors reach a palpable size, the animals are randomly divided into different groups: (1) Control (e.g., saline), (2) Free MPPa, (3) MPPa-loaded nanoparticles. The formulations are administered intravenously.
-
Photodynamic Therapy: At a predetermined time point after injection (based on pharmacokinetic studies to ensure maximum tumor accumulation), the tumor area is irradiated with a laser of the appropriate wavelength and power density.
-
Tumor Growth Monitoring: Tumor volume is measured periodically (e.g., every 2-3 days) using a caliper. The body weight of the animals is also monitored as an indicator of systemic toxicity.
-
Endpoint and Analysis: The study is terminated when the tumors in the control group reach a predetermined size. The tumors are then excised, weighed, and may be used for further histological or molecular analysis. The tumor growth inhibition rate is calculated for each group.[9][10]
Mandatory Visualization
The following diagrams illustrate key processes in the evaluation and mechanism of action of MPPa-based photodynamic therapy.
Caption: Workflow for developing and evaluating MPPa-loaded nanoparticles.
Caption: Signaling pathway of MPPa-mediated photodynamic therapy.
References
- 1. Improved anticancer efficacy of this compound-incorporated solid lipid nanoparticles in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reliable high-PAP-1-loaded polymeric micelles for cancer therapy: preparation, characterization, and evaluation of anti-tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The In Vitro and In Vivo Anticancer Effect of Photomed for Photodynamic Therapy: Comparison with Photofrin and Radachlorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Animal models for photodynamic therapy (PDT) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoparticle-mediated Photodynamic Therapy as a Method to Ablate Oral Cavity Squamous Cell Carcinoma in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Methyl Pyropheophorbide-a Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo efficacy of Methyl pyropheophorbide-a (MPPa) as a photosensitizer in photodynamic therapy (PDT). The information presented is supported by experimental data from multiple studies, offering insights into its therapeutic potential against various cancer types.
At a Glance: In Vitro vs. In Vivo Performance
| Feature | In Vitro Efficacy | In Vivo Efficacy |
| Primary Effect | Direct cytotoxicity, induction of apoptosis and autophagy in cancer cell lines.[1][2][3] | Inhibition of tumor growth and reduction of metastasis.[4][5] |
| Mechanism | Generation of reactive oxygen species (ROS) leading to cellular damage and activation of cell death pathways.[3][4] | Similar to in vitro, with additional effects on the tumor microenvironment and vasculature.[4] |
| Common Models | Cancer cell lines (e.g., MCF-7, MG-63, A549, CNE2).[1][2][3][4] | Xenograft models in immunocompromised mice (e.g., nude mice).[4][5] |
| Key Findings | Dose-dependent and light-dependent decrease in cell viability.[2][4] Significant reduction in tumor volume and prevention of lung micrometastases.[4][5] | |
| Observed Pathways | Inhibition of Akt/NF-κB and Akt/mTOR signaling pathways.[1][4] | Downregulation of proteins associated with metastasis, such as MMP-9.[4] |
Quantitative Data Summary
In Vitro Efficacy of MPPa-PDT
| Cell Line | Cancer Type | MPPa Concentration (µM) | Light Dose (J/cm²) | Outcome | Reference |
| MCF-7 | Breast Cancer | 2 | Variable | Cell viability decreased with increasing light dose.[4][6] | [4] |
| MG-63 | Osteosarcoma | Not Specified | Not Specified | Increased apoptosis rate, cell cycle arrest at G2/M phase.[1][7] | [1] |
| CNE2 | Nasopharyngeal Carcinoma | 2 | 2 | Apoptotic rate increased to 16.43%.[2] | [2] |
| A549 | Lung Cancer | Not Specified | Not Specified | Gradual decrease in cell viability with prolonged exposure.[6] | [6] |
| PC-3M | Prostate Cancer | Variable | Variable | Light- and drug-dose dependent photocytotoxicity. |
In Vivo Efficacy of MPPa-PDT
| Animal Model | Cancer Type (Cell Line) | MPPa Dose (mg/kg) | Light Dose (J/cm²) | Outcome | Reference |
| Nude Mice | Breast Cancer (MCF-7) | Not Specified | Not Specified | Significant inhibition of tumor growth and prevention of lung micrometastatic foci.[4] | [4] |
| Athymic Mice | Breast Cancer (MDA-MB-231) | 15 | 120 | Tumor volume suppressed by 2 times compared to the control group.[5] | [5] |
| Nude Mice | Prostate Cancer (PC-3M) | Not Specified | Not Specified | Significant inhibition of tumor growth and observable apoptotic cells in histopathology. |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the typical experimental workflow for evaluating MPPa-PDT and a key signaling pathway affected by the treatment.
Caption: General experimental workflow for in vitro and in vivo evaluation of MPPa-PDT.
Caption: MPPa-PDT inhibits metastasis via the ROS-mediated Akt/NF-κB/MMP-9 signaling pathway.
Detailed Experimental Protocols
In Vitro Photodynamic Therapy Protocol
-
Cell Culture : Cancer cell lines (e.g., MCF-7, MG-63) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[8]
-
Photosensitizer Incubation : Cells are seeded in culture plates and allowed to adhere. The culture medium is then replaced with a medium containing various concentrations of MPPa (e.g., 0.25-4 µM) and incubated for a specific duration (e.g., 12-24 hours) in the dark.[2][6]
-
Light Irradiation : After incubation, the cells are washed with phosphate-buffered saline (PBS) and fresh medium is added. The cells are then exposed to a light source (e.g., LED or laser) at a specific wavelength (around 660 nm) with a defined light dose (e.g., 1-8 J/cm²).[2][9]
-
Post-Treatment Analysis : Following irradiation, cells are incubated for a further period (e.g., 24 hours) before being subjected to various assays:
-
Cell Viability : Assessed using MTT or CCK-8 assays to determine the dose-dependent cytotoxicity.[4][10]
-
Apoptosis and Necrosis : Quantified by flow cytometry using Annexin V-FITC and propidium (B1200493) iodide (PI) staining.[2][11]
-
ROS Detection : Intracellular ROS levels are measured using probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[4][6]
-
Western Blotting : To analyze the expression levels of proteins involved in signaling pathways such as Akt, NF-κB, and caspases.[1][4]
-
In Vivo Photodynamic Therapy Protocol
-
Animal Model : Immunocompromised mice (e.g., BALB/c nude mice) are typically used.[12] Tumor models are established by subcutaneously injecting a suspension of cancer cells into the flank of the mice.[5]
-
Photosensitizer Administration : Once tumors reach a palpable size (e.g., ~0.5 cm in diameter), MPPa is administered to the mice, often via intravenous or intraperitoneal injection at a specific dose (e.g., 15 mg/kg).[5][12]
-
Light Irradiation : After a specific drug-light interval to allow for MPPa accumulation in the tumor, the tumor area is irradiated with a laser at the appropriate wavelength and light dose.[5][12] Control groups include mice receiving no treatment, MPPa alone, or light alone.[4]
-
Efficacy Evaluation :
-
Tumor Growth : Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.[4][5]
-
Metastasis : At the end of the experiment, organs such as the lungs are harvested to assess for micrometastases, often through histological analysis (H&E staining).[4]
-
Histopathology : Excised tumors are fixed, sectioned, and stained (e.g., with H&E) to observe treatment-induced necrosis and apoptosis.[5]
-
Toxicity : Animal body weight is monitored throughout the study as an indicator of systemic toxicity.[4]
-
Conclusion
The collective evidence from in vitro and in vivo studies demonstrates that this compound is a potent photosensitizer for photodynamic therapy. In vitro, MPPa-PDT effectively induces cancer cell death through apoptosis and autophagy, driven by the generation of reactive oxygen species.[1][2][3] These findings are consistently translated in vivo, where MPPa-PDT leads to significant tumor growth inhibition and a reduction in metastatic spread in animal models.[4][5] The therapy appears to work by not only directly killing cancer cells but also by modulating key signaling pathways involved in cell survival and metastasis, such as the Akt/NF-κB pathway.[4] These promising results underscore the potential of MPPa-PDT as a valuable therapeutic strategy in oncology.
References
- 1. Antitumor effects and mechanisms of pyropheophorbide-α methyl ester-mediated photodynamic therapy on the human osteosarcoma cell line MG-63 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photodynamic effects of pyropheophorbide-a methyl ester in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of cell death by pyropheophorbide‐α methyl ester‐mediated photodynamic therapy in lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MPPa-PDT suppresses breast tumor migration/invasion by inhibiting Akt-NF-κB-dependent MMP-9 expression via ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor effects and mechanisms of pyropheophorbide‑α methyl ester‑mediated photodynamic therapy on the human osteosarcoma cell line MG‑63 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oncologic Photodynamic Therapy: Basic Principles, Current Clinical Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of mono- and di-β-galactose moieties in in vitro / in vivo anticancer efficacy of pyropheophorbide-carbohydrate conjugates by photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Targeted Photodynamic Therapy with a Pyropheophorbide-a Conjugated Inhibitor of Prostate Specific Membrane Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Animal models for photodynamic therapy (PDT) - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Photodynamic Therapy: Methyl Pyropheophorbide-a vs. Photofrin
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of photodynamic therapy (PDT), the choice of photosensitizer is paramount to therapeutic success. This guide provides a detailed, objective comparison of two prominent photosensitizers: Methyl pyropheophorbide-a (MPPa), a promising second-generation agent, and Photofrin®, the first-generation photosensitizer approved for clinical use. This analysis is supported by experimental data to inform researchers, scientists, and drug development professionals in their pursuit of more effective PDT strategies.
At a Glance: Key Performance Indicators
| Property | This compound (MPPa) | Photofrin® (Porfimer Sodium) |
| Generation | Second | First |
| Chemical Nature | Single, well-defined molecule derived from chlorophyll | A complex mixture of porphyrin oligomers |
| Maximum Absorption (Red Light) | ~667-674 nm[1][2] | ~630 nm[3][4] |
| Singlet Oxygen Quantum Yield | Generally high[5] | Moderate[6][7][8] |
| In Vitro Phototoxicity | High, often requiring lower concentrations for cytotoxic effect[9][10][11] | Moderate, may require higher concentrations for similar efficacy[9][10][11] |
| Tumor Specificity | Generally high, with rapid clearance from healthy tissue | Moderate, with prolonged skin photosensitivity[12][13] |
| Mechanism of Action | Primarily induces apoptosis via mitochondrial pathways[14][15] | Induces a mix of necrosis and apoptosis through cellular and vascular damage[4][16][17] |
Delving into the Data: A Quantitative Comparison
The efficacy of a photosensitizer is ultimately determined by its ability to eradicate tumor cells upon light activation. The following tables summarize quantitative data from preclinical studies, offering a direct comparison of MPPa and Photofrin®. It is important to note that a direct comparison of the original MPPa with Photofrin in the same study is limited in the available literature. The data for MPPa is often from studies on its derivatives, such as "Photomed," which is a 3-substituted this compound derivative.
In Vitro Phototoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In the context of PDT, a lower IC50 value indicates a more potent photosensitizer.
| Cell Line | Photosensitizer | Incubation Time (h) | Light Dose (J/cm²) | IC50 (µM) | Reference |
| SCC VII | Photomed (MPPa derivative) | 4 | 2 | ~0.3 | [9][10] |
| SCC VII | Photofrin® | 4 | 2 | >0.5 | [9][10] |
| SCC VII | Photomed (MPPa derivative) | 24 | 2 | ~0.15 | [9][10] |
| SCC VII | Photofrin® | 24 | 2 | ~0.45 | [9][10] |
| HT29 | Pheophorbide a (related to MPPa) | - | - | 0.3 µg/mL | [11][18] |
| HT29 | Photofrin® | - | - | 10 µg/mL | [11][18] |
Note: The light dose for the SCC VII cell line was 5 mW/cm² for 400s, which equals 2 J/cm².
In Vivo Tumor Growth Inhibition
Preclinical animal models are crucial for evaluating the real-world potential of photosensitizers. The following data illustrates the comparative efficacy of a this compound derivative (Photomed) and Photofrin® in inhibiting tumor growth in mice bearing SCC VII tumors.
| Treatment Group | Tumor Volume (mm³) at Day 14 (Small Tumor Model) | Tumor Volume (mm³) at Day 14 (Large Tumor Model) | Reference |
| PBS (Control) | ~1200 | ~1800 | [9][10][19] |
| Photofrin® + PDT | ~800 | ~1500 | [9][10][19] |
| Radachlorin + PDT | ~900 | ~1600 | [9][10][19] |
| Photomed + PDT | ~200 | ~500 | [9][10][19] |
These results suggest that the MPPa derivative, Photomed, is significantly more effective at controlling tumor growth in vivo compared to Photofrin®.
Unraveling the Mechanisms: Signaling Pathways
The cellular response to PDT is a complex interplay of signaling cascades that ultimately determine the fate of the cancer cell.
This compound: A Master of Apoptosis
MPPa-mediated PDT predominantly triggers programmed cell death, or apoptosis, through the intrinsic mitochondrial pathway.
Caption: MPPa-PDT induced apoptosis signaling pathway.
Photofrin®: A Multi-pronged Attack
Photofrin®-mediated PDT induces a more complex cell death mechanism that involves a combination of direct cytotoxicity to cancer cells and damage to the tumor vasculature.
Caption: Photofrin®-PDT signaling and effector pathways.
Behind the Science: Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. The following are detailed methodologies for key experiments cited in the comparison of MPPa and Photofrin®.
In Vitro Phototoxicity Assay (MTT Assay)
This protocol is a standard method to determine the cytotoxic effects of photosensitizers on cancer cells in a controlled laboratory setting.
Caption: Workflow for in vitro phototoxicity assessment.
Detailed Steps:
-
Cell Culture: Cancer cells (e.g., SCC VII, HT29) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Photosensitizer Incubation: The culture medium is replaced with a medium containing various concentrations of either this compound or Photofrin®. The plates are then incubated in the dark for a specified period (e.g., 4 or 24 hours).
-
Washing: After incubation, the photosensitizer-containing medium is removed, and the cells are washed twice with phosphate-buffered saline (PBS).
-
Irradiation: Fresh medium is added to the wells, and the plates are exposed to a light source with a specific wavelength (e.g., 670 nm for MPPa, 630 nm for Photofrin®) and a defined light dose (e.g., 2 J/cm²). Control plates are kept in the dark.
-
Post-Irradiation Incubation: The plates are returned to the incubator for 24 to 48 hours.
-
MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours. The resulting formazan crystals are dissolved with a solubilization solution (e.g., DMSO).
-
Data Acquisition and Analysis: The absorbance is measured using a microplate reader at a wavelength of 570 nm. Cell viability is calculated as a percentage of the untreated control, and the IC50 values are determined.
In Vivo Tumor Xenograft Model for PDT Efficacy
This protocol outlines the procedure for evaluating the antitumor efficacy of photosensitizers in a living animal model.
Caption: Workflow for in vivo PDT efficacy studies.
Detailed Steps:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor xenografts.
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., 1 x 10⁶ SCC VII cells) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored, and tumors are allowed to reach a palpable size (e.g., 50-100 mm³).
-
Randomization: Mice are randomly assigned to different treatment groups (e.g., control, MPPa + PDT, Photofrin® + PDT).
-
Photosensitizer Administration: The photosensitizer is administered to the mice, typically via intravenous injection at a specific dose (e.g., 5 mg/kg).
-
Drug-Light Interval: A predetermined time interval is allowed to pass to enable optimal accumulation of the photosensitizer in the tumor tissue (e.g., 4-24 hours for MPPa derivatives, 24-48 hours for Photofrin®).
-
Light Treatment: The tumor area is exposed to laser light of the appropriate wavelength and dose.
-
Tumor Measurement: Tumor dimensions are measured with calipers at regular intervals, and tumor volume is calculated.
-
Data Analysis: Tumor growth curves are plotted for each group, and statistical analysis is performed to determine the significance of the treatment effect.
Conclusion: A Shift Towards Precision
The comparative analysis of this compound and Photofrin® highlights a significant evolution in the field of photodynamic therapy. As a second-generation photosensitizer, MPPa and its derivatives demonstrate several advantages over the first-generation Photofrin®, including a more defined chemical structure, stronger absorption at longer wavelengths for deeper tissue penetration, and a more potent and targeted mechanism of action that primarily induces apoptosis.
The preclinical data strongly suggests that MPPa-based photosensitizers have the potential for greater therapeutic efficacy with potentially fewer side effects, such as prolonged skin photosensitivity, which is a known drawback of Photofrin®. While Photofrin® has paved the way and remains a clinically relevant photosensitizer, the future of PDT likely lies in the continued development and clinical translation of more refined and potent second- and third-generation agents like this compound. Further head-to-head clinical trials are warranted to definitively establish the superior efficacy and safety profile of MPPa in a clinical setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Photodynamic therapy with pyropheophorbide-a methyl ester in human lung carcinoma cancer cell: efficacy, localization and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. photofrin.com [photofrin.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. mdpi.com [mdpi.com]
- 6. worldscientific.com [worldscientific.com]
- 7. Comparison of singlet oxygen threshold dose for PDT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. The In Vitro and In Vivo Anticancer Effect of Photomed for Photodynamic Therapy: Comparison with Photofrin and Radachlorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo efficacy of photofrin and pheophorbide a, a bacteriochlorin, in photodynamic therapy of colonic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative skin phototoxicity in mice with two photosensitizing drugs: benzoporphyrin derivative monoacid ring A and porfimer sodium (Photofrin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical Pharmacokinetics of the PDT Photosensitizers Porfimer Sodium (Photofrin), 2‐[1‐Hexyloxyethyl]‐2‐Devinyl Pyropheophorbide‐a (Photochlor) and 5‐ALA‐Induced Protoporphyrin IX | Semantic Scholar [semanticscholar.org]
- 14. Antitumor effects and mechanisms of pyropheophorbide-α methyl ester-mediated photodynamic therapy on the human osteosarcoma cell line MG-63 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Photodynamic Therapy (PDT): PDT Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms in photodynamic therapy: Part three—Photosensitizer pharmacokinetics, biodistribution, tumor localization and modes of tumor destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Benchmarking Novel Methyl Pyropheophorbide-a Analogs: A Comparative Guide for Enhanced Photodynamic Therapy
For Immediate Release
In the relentless pursuit of more effective cancer treatments, researchers and drug development professionals are increasingly turning to next-generation photosensitizers for photodynamic therapy (PDT). Among these, novel analogs of Methyl pyropheophorbide-a (MPPa) are demonstrating significant promise, offering enhanced efficacy and favorable pharmacological profiles compared to established photosensitizers. This guide provides a comprehensive performance comparison of these emerging MPPa analogs against conventional alternatives, supported by experimental data.
Executive Summary
Novel this compound (MPPa) analogs, such as Photomed and MPPa-loaded solid lipid nanoparticles (MPPa-SLNs), have emerged as potent photosensitizers in preclinical studies. These analogs exhibit superior in vitro cytotoxicity and in vivo tumor growth inhibition compared to the clinically approved photosensitizers Photofrin® and Radachlorin®. The enhanced efficacy is attributed to improved cellular uptake, higher quantum yield of reactive oxygen species (ROS), and favorable pharmacokinetic profiles. Mechanistically, these novel MPPa analogs induce apoptosis in cancer cells primarily through the mitochondrial pathway, involving the release of cytochrome c and subsequent activation of caspase-9 and caspase-3. Furthermore, the activation of JNK and p38 MAPK signaling pathways plays a crucial role in mediating this apoptotic response.
Performance Benchmarking: Quantitative Data
The following tables summarize the comparative performance of novel MPPa analogs against standard photosensitizers in preclinical cancer models.
Table 1: In Vitro Cytotoxicity (IC50) of Photosensitizers in SCC VII Cells Following Photodynamic Therapy
| Photosensitizer | Incubation Time (hours) | IC50 (µM) |
| Photomed | 4 | ~0.5 |
| 24 | <0.5 | |
| Photofrin® | 4 | >0.5 |
| 24 | >0.5 | |
| Radachlorin® | 4 | >0.5 |
| 24 | >0.5 |
Data adapted from a study on murine squamous cell carcinoma (SCC VII) cells. A lower IC50 value indicates higher cytotoxicity.[1]
Table 2: In Vivo Antitumor Efficacy of Photomed-PDT in SCC VII Tumor-Bearing Mice
| Treatment Group | Tumor Volume on Day 12 (mm³) | Tumor Growth Inhibition (%) |
| Control (No Treatment) | ~1800 | 0 |
| Photomed-PDT | ~200 | ~89 |
| Photofrin®-PDT | ~1200 | ~33 |
| Radachlorin®-PDT | ~1000 | ~44 |
Data represents approximate values from graphical representations in the cited study. Tumor growth inhibition is calculated relative to the control group.[1]
Table 3: Physicochemical and In Vitro Performance of MPPa-Loaded Solid Lipid Nanoparticles (MPPa-SLNs)
| Formulation | Particle Size (nm) | Zeta Potential (mV) | In Vitro Cytotoxicity (HeLa cells) - IC50 (µM) |
| Free MPPa | - | - | > 1.0 |
| MPPa-SLNs | 231 - 424 | -17 to -24 | ~0.5 - 0.8 |
This table summarizes the improved in vitro performance of MPPa when formulated in solid lipid nanoparticles, which enhance its solubility and cellular uptake.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways activated by novel MPPa analogs and a typical experimental workflow for evaluating their performance.
Detailed Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., SCC VII, HeLa, A549) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.
-
Photosensitizer Incubation: The culture medium is replaced with a medium containing various concentrations of the photosensitizer (e.g., Photomed, Photofrin®, Radachlorin®) and incubated for a specified period (e.g., 4 or 24 hours) in the dark.
-
Irradiation: The cells are washed with phosphate-buffered saline (PBS) and fresh medium is added. The cells are then irradiated with a light source at a wavelength corresponding to the absorption maximum of the photosensitizer (e.g., 662 nm for Photomed and Radachlorin®, 630 nm for Photofrin®) at a specific light dose.
-
MTT Incubation: After irradiation, the cells are incubated for 24-48 hours. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization and Absorbance Reading: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.
In Vivo Antitumor Efficacy in a Xenograft Mouse Model
-
Tumor Cell Implantation: Athymic nude mice are subcutaneously injected with a suspension of cancer cells (e.g., 1 x 10⁶ SCC VII cells) in the flank. Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Photosensitizer Administration: The mice are intravenously injected with the photosensitizer (e.g., Photomed, Photofrin®, Radachlorin®) at a predetermined dose.
-
Tumor Irradiation: At a specific time point post-injection (to allow for optimal tumor accumulation), the tumor area is irradiated with a laser at the appropriate wavelength and light dose.
-
Tumor Growth Monitoring: Tumor volume is measured periodically (e.g., every 2-3 days) using a caliper, and calculated using the formula: (length x width²)/2.
-
Data Analysis: Tumor growth curves are plotted, and the tumor growth inhibition rate is calculated at the end of the experiment.
Cellular Uptake and Localization
-
Cell Culture and Incubation: Cancer cells are grown on glass coverslips in a petri dish. The cells are then incubated with the photosensitizer for various time points.
-
Fluorescence Microscopy: After incubation, the cells are washed with PBS to remove the extracellular photosensitizer. The intracellular fluorescence of the photosensitizer is observed using a fluorescence microscope or a confocal laser scanning microscope.
-
Quantitative Analysis: For quantitative analysis, the cells are lysed, and the intracellular concentration of the photosensitizer is determined using a fluorescence spectrophotometer by comparing the fluorescence intensity to a standard curve.
Reactive Oxygen Species (ROS) Generation Assay
-
Probe Incubation: Cancer cells are incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), in the presence of the photosensitizer.
-
Irradiation: The cells are then irradiated with light at the appropriate wavelength.
-
Fluorescence Measurement: The increase in fluorescence intensity, which corresponds to the amount of ROS generated, is measured using a fluorescence microplate reader or flow cytometer.
Conclusion
The presented data strongly suggests that novel this compound analogs, particularly Photomed, represent a significant advancement in the field of photodynamic therapy. Their superior photodynamic efficacy, coupled with a well-defined mechanism of action involving the induction of apoptosis, positions them as highly promising candidates for further clinical development. The use of nanocarrier systems like solid lipid nanoparticles further enhances their therapeutic potential by improving their pharmacological properties. Continued research and clinical trials are warranted to fully realize the benefits of these next-generation photosensitizers in cancer treatment.
References
Validating Apoptosis as the Primary Cell Death Pathway in MPPa-PDT: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Photodynamic therapy (PDT) has emerged as a promising modality in cancer treatment, utilizing a photosensitizer, light, and oxygen to induce localized cell death. Pyropheophorbide-α methyl ester (MPPa), a second-generation photosensitizer, has garnered significant attention due to its potent phototoxicity. Understanding the precise mechanism of cell death induced by MPPa-PDT is crucial for optimizing treatment protocols and developing effective combination therapies. This guide provides a comprehensive comparison of the cell death pathways initiated by MPPa-PDT, with a primary focus on validating apoptosis, while also considering alternative pathways such as autophagy and necrosis.
Executive Summary
Experimental evidence strongly indicates that apoptosis is a primary mechanism of cell death induced by MPPa-PDT across various cancer cell lines. This process is predominantly mediated through the intrinsic mitochondrial pathway, characterized by the activation of caspase cascades. However, the cellular response to MPPa-PDT is multifaceted, often involving a concurrent induction of autophagy, which can modulate the apoptotic response. At higher doses, MPPa-PDT can also lead to necrotic cell death. This guide presents the supporting experimental data, details the methodologies for key validation experiments, and visually represents the involved signaling pathways.
Data Presentation: A Comparative Overview of MPPa-PDT Induced Cell Death
The following tables summarize quantitative data from various studies, highlighting the prevalence of apoptosis in response to MPPa-PDT and comparing it with other cell death modalities.
Table 1: Apoptosis Induction by MPPa-PDT in Various Cancer Cell Lines
| Cell Line | MPPa Concentration (µM) | Light Dose (J/cm²) | Apoptosis Rate (%) | Key Apoptotic Markers | Reference |
| MG-63 (Osteosarcoma) | 0.4 | 4.5 | ~40% (Annexin V+/PI+) | ↑ Cleaved Caspase-3, ↑ Cleaved PARP, ↓ Bcl-2, ↑ Bax | |
| A549 (Lung Cancer) | 0.75 | 4.8 | Significantly Increased | ↑ Caspase-3 | |
| PC-3M (Prostate Cancer) | Not Specified | Not Specified | Significantly Increased | ↑ Caspase-9, ↑ Caspase-3 |
Table 2: Comparison of Cell Death Pathways Induced by MPPa-PDT
| Cell Death Pathway | Key Features in MPPa-PDT | Methods of Detection | Role in MPPa-PDT Efficacy |
| Apoptosis | Activation of caspase-3 and -9, PARP cleavage, mitochondrial membrane potential loss, cytochrome c release. | Annexin V/PI staining, Western Blot, TUNEL assay, Hoechst staining. | Primary mechanism of cell killing. |
| Autophagy | Formation of autophagic vacuoles, increased expression of LC3-II and Beclin-1. | MDC staining, TEM, Western Blot for LC3 and Beclin-1. | Can be pro-survival or pro-death; inhibition can enhance apoptosis. |
| Necrosis | Cell swelling, plasma membrane rupture, release of intracellular contents. | LDH assay, HMGB1 release assay, PI staining. | Occurs at high MPPa-PDT doses. |
Comparative Analysis with Other Photosensitizers
While direct quantitative comparisons are limited, the mechanism of MPPa-PDT can be contextualized by comparing it to other well-known photosensitizers.
-
Photofrin® (Porfimer Sodium): As a first-generation photosensitizer, Photofrin-PDT is known to induce a mix of apoptosis and necrosis, with the dominant pathway being dependent on the cell type and treatment dose.
-
5-Aminolevulinic Acid (5-ALA): 5-ALA is a prodrug that leads to the accumulation of the photosensitizer Protoporphyrin IX (PpIX). 5-ALA-PDT is reported to induce both apoptosis and necrosis. Some studies suggest that metronomic (low-dose, continuous) 5-ALA-PDT favors apoptosis.
MPPa, as a second-generation photosensitizer, appears to more consistently and potently induce apoptosis, particularly at clinically relevant doses.
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of findings. Below are protocols for key experiments used to assess MPPa-PDT-induced cell death.
Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This is the most common method for the quantitative analysis of apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and is bound by Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).
-
Protocol:
-
Seed cancer cells in a 6-well plate and treat with MPPa-PDT.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Western Blot Analysis for Apoptotic Proteins
This technique is used to detect the expression levels of key proteins involved in the apoptotic cascade.
-
Protocol:
-
Lyse MPPa-PDT-treated and control cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with primary antibodies against cleaved caspase-3, cleaved PARP, Bcl-2, and Bax overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Interpretation: An increase in the expression of cleaved caspase-3 and cleaved PARP, and an altered Bax/Bcl-2 ratio are indicative of apoptosis.
Detection of Autophagy by Monodansylcadaverine (MDC) Staining
MDC is a fluorescent compound that accumulates in autophagic vacuoles.
-
Protocol:
-
Treat cells with MPPa-PDT.
-
Incubate the cells with MDC (50 µM) at 37°C for 15 minutes.
-
Wash the cells with PBS.
-
Observe the cells under a fluorescence microscope.
-
-
Interpretation: The appearance of punctate green fluorescence indicates the formation of autophagic vacuoles.
Lactate Dehydrogenase (LDH) Assay for Necrosis
LDH is a cytosolic enzyme that is released into the culture medium upon plasma membrane damage, a hallmark of necrosis.
-
Protocol:
-
Collect the cell culture supernatant after MPPa-PDT treatment.
-
Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
-
Interpretation: An increase in LDH activity in the supernatant is proportional to the number of necrotic cells.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Comparative analysis of the phototoxicity of fluorinated vs. iodinated Methyl pyropheophorbide-a analogs
In the quest for more effective photosensitizers for photodynamic therapy (PDT), the strategic modification of lead compounds like Methyl Pyropheophorbide-a (MPPa) is a key area of research. Halogenation, in particular, has been explored to enhance the photophysical and biological properties of these molecules. This guide provides a comparative analysis of the phototoxicity of fluorinated and iodinated MPPa analogs, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding the subtle yet significant impacts of different halogen substitutions.
Data Summary: Photophysical and In Vitro Phototoxicity Data
The introduction of fluorine or iodine into the molecular structure of MPPa analogs influences their photophysical behavior and, consequently, their photodynamic efficacy. The following tables summarize key quantitative data for a series of fluorinated and iodinated MPPa derivatives.
Table 1: Photophysical Properties of Fluorinated and Iodinated MPPa Analogs in Toluene (B28343)
| Compound | Type | Absorption λmax (nm) | Fluorescence λmax (nm) | Singlet Oxygen Quantum Yield (ΦΔ) |
| 3 | o-Fluoro (methyl ester) | 410, 503, 536, 606, 664 | 669, 722 | 0.43 |
| 4 | o-Fluoro (carboxylic acid) | 410, 503, 536, 606, 664 | 669, 722 | 0.45 |
| 5 | m-Fluoro (methyl ester) | 410, 503, 536, 606, 664 | 669, 722 | 0.48 |
| 6 | m-Fluoro (carboxylic acid) | 410, 503, 536, 606, 664 | 669, 722 | 0.50 |
| 7 | p-Fluoro (methyl ester) | 410, 503, 536, 606, 664 | 669, 722 | 0.46 |
| 8 | p-Fluoro (carboxylic acid) | 410, 503, 536, 606, 664 | 669, 722 | 0.48 |
| 2 | m-Iodo (methyl ester) | 410, 503, 536, 606, 664 | 669, 722 | 0.49 |
Data sourced from a comparative study on fluorinated and iodinated photosensitizers derived from Chlorophyll-a.[1][2]
A key finding is that replacing iodine with fluorine in these photosensitizers does not lead to a significant difference in their ability to produce singlet oxygen, a critical cytotoxic agent in PDT.[1][2] The singlet oxygen quantum yields (ΦΔ) for both fluorinated and iodinated analogs are comparable, ranging from 0.43 to 0.50.[1][2]
Table 2: In Vitro Phototoxicity (IC50 values in µM) of Fluorinated and Iodinated MPPa Analogs
| Compound | Type | UMUC3 (Bladder Cancer) | U87 (Glioblastoma) |
| 3 | o-Fluoro (methyl ester) | 0.25 ± 0.03 | 0.45 ± 0.05 |
| 4 | o-Fluoro (carboxylic acid) | 0.12 ± 0.02 | 0.22 ± 0.03 |
| 5 | m-Fluoro (methyl ester) | 0.22 ± 0.02 | 0.38 ± 0.04 |
| 6 | m-Fluoro (carboxylic acid) | 0.10 ± 0.01 | 0.18 ± 0.02 |
| 7 | p-Fluoro (methyl ester) | 0.28 ± 0.04 | 0.50 ± 0.06 |
| 8 | p-Fluoro (carboxylic acid) | 0.15 ± 0.02 | 0.28 ± 0.03 |
| 2 | m-Iodo (methyl ester) | 0.18 ± 0.02 | 0.30 ± 0.04 |
IC50 values represent the concentration of the photosensitizer required to kill 50% of the cancer cells upon light irradiation. Data sourced from a comparative study on fluorinated and iodinated photosensitizers derived from Chlorophyll-a.[1]
The in vitro phototoxicity data reveals that the fluorinated analogs, particularly the carboxylic acid derivatives, exhibit potent anticancer activity.[1] Notably, the m-fluoro carboxylic acid analog (6 ) demonstrated the highest efficacy against both UMUC3 and U87 cancer cell lines.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the comparative analysis of these halogenated MPPa analogs.
Synthesis of Halogenated MPPa Analogs
The synthesis of the fluorinated and iodinated MPPa analogs involves a multi-step process starting from pyropheophorbide-a, which is derived from chlorophyll-a.
General Synthesis Workflow:
Caption: Synthetic route for halogenated MPPa analogs.
Detailed Protocol for Fluorinated Analogs:
-
Pyropheophorbide-a is first reacted with HBr in acetic acid.[1]
-
The resulting unstable bromo-intermediate is not isolated but is dried under vacuum.[1]
-
This intermediate is then immediately reacted with the corresponding fluorobenzyl alcohol (ortho-, meta-, or para-).[1]
-
The reaction mixture is purified using column chromatography to yield the fluorinated methyl ester analog.[1]
-
To obtain the carboxylic acid analogs, the methyl esters are dissolved in a mixture of methanol (B129727) and THF and reacted with aqueous LiOH.[1]
The synthesis of the iodinated analog follows a similar methodology.[1]
Photophysical Measurements
The ability of a photosensitizer to generate singlet oxygen is a critical determinant of its photodynamic activity.
Singlet Oxygen Quantum Yield (ΦΔ) Determination:
Caption: Workflow for singlet oxygen quantum yield measurement.
The singlet oxygen emission was monitored at approximately 1270 nm for the photosensitizers in an O2-saturated toluene solution.[1] The quantum yields were then calculated relative to a known standard.[1]
In Vitro Phototoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
MTT Assay Protocol:
-
Cell Seeding: Cancer cells (e.g., UMUC3 or U87) are seeded in 96-well plates and allowed to attach overnight.
-
Photosensitizer Incubation: The cells are incubated with varying concentrations of the photosensitizer for a specific period (e.g., 24 hours).[1]
-
Washing and Irradiation: The medium containing the photosensitizer is replaced with fresh medium, and the cells are exposed to light of a specific wavelength (e.g., 665 nm) and dose.[1]
-
Post-Irradiation Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for cell death to occur.[1]
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength.
-
IC50 Calculation: The IC50 value is determined by plotting cell viability against the photosensitizer concentration.
Mechanism of Photodynamic Therapy
The underlying principle of PDT involves a photosensitizer, light, and molecular oxygen, which collectively induce cell death.
Caption: Simplified signaling pathway of Type II PDT.
Upon activation by light of a specific wavelength, the photosensitizer transitions from its ground state to an excited singlet state. It then undergoes intersystem crossing to a longer-lived excited triplet state. This triplet state photosensitizer can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen, which is the primary cytotoxic species responsible for inducing cell death through apoptosis or necrosis.
Conclusion
This comparative analysis demonstrates that while both fluorinated and iodinated this compound analogs are effective photosensitizers, fluorination, particularly with a carboxylic acid moiety, can lead to enhanced in vitro phototoxicity without compromising singlet oxygen generation. The choice of halogen and other peripheral modifications can significantly impact the pharmacokinetic and photodynamic properties of these promising anticancer agents. The provided data and protocols offer a valuable resource for the rational design and evaluation of next-generation photosensitizers.
References
Safety Operating Guide
Ensuring Safe Disposal of Methyl Pyropheophorbide-a in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of Methyl pyropheophorbide-a, a photosensitizer commonly used in research.
Immediate Safety and Handling Information
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, a related compound, Pyropheophorbide a, is known to cause skin and eye irritation. Therefore, it is prudent to handle this compound with appropriate care.
Personal Protective Equipment (PPE) and Handling:
| Item | Specification |
| Gloves | Nitrile or other appropriate chemical-resistant gloves |
| Eye Protection | Safety glasses or goggles |
| Lab Coat | Standard laboratory coat |
When handling this compound, always work in a well-ventilated area. Avoid generating dust if handling the solid form. In case of accidental contact, flush the affected area with copious amounts of water.
Step-by-Step Disposal Protocol
The disposal of this compound should adhere to institutional and local regulations for non-hazardous chemical waste. Do not dispose of this compound in household garbage or down the drain.
-
Consult Your Institution's Environmental Health & Safety (EHS) Department: Before initiating any disposal procedure, contact your institution's EHS department. They will provide specific guidance based on local and national regulations and may have a dedicated waste stream for non-hazardous chemical waste.
-
Segregate the Waste: Do not mix this compound waste with other chemical waste streams, especially hazardous materials. Keep it in a separate, designated container.
-
Use Appropriate Waste Containers:
-
Place solid this compound waste in a clearly labeled, sealed container.
-
For solutions containing this compound, use a sealed, leak-proof container that is compatible with the solvent used.
-
-
Label the Waste Container: The container must be clearly labeled with the following information:
-
The words "Non-Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of the waste.
-
The date the waste was first added to the container.
-
Your name, laboratory, and contact information.
-
-
Store the Waste Container: Store the sealed and labeled waste container in a designated, secure area within your laboratory, away from general laboratory traffic.
-
Arrange for Waste Pickup: Follow your institution's established procedures to request a waste pickup from the EHS department or their designated waste management contractor.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always prioritize safety and consult with your institution's EHS professionals for any specific questions or concerns.
Essential Safety and Operational Guide for Handling Methyl Pyropheophorbide-a
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Methyl pyropheophorbide-a. The following procedures are designed to ensure safe handling, storage, and disposal of this photosensitizing agent, which is primarily utilized in photodynamic therapy (PDT) research.[1][2]
Hazard Identification and Classification
While one safety data sheet (SDS) indicates that this compound is not classified as a hazardous substance, another for the related compound Pyropheophorbide-a suggests potential hazards.[3] It is prudent to handle this compound with care, assuming the following potential risks:
| Hazard Category | Description | Precautionary Statements |
| Skin Irritation | May cause skin irritation upon contact.[4] | P264: Wash skin thoroughly after handling.[4] P280: Wear protective gloves.[4] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[4] P332+P313: If skin irritation occurs: Get medical advice/attention.[4] |
| Eye Irritation | Causes serious eye irritation.[4] | P280: Wear eye protection/face protection.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] P337+P313: If eye irritation persists: Get medical advice/attention.[4] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol.[4] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] P271: Use only outdoors or in a well-ventilated area.[4] P304+P340+P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[4] |
Operational and Logistical Plan
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The usual precautionary measures for handling chemicals should be followed.[3]
| Equipment | Specifications | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[5] The glove material must be impermeable and resistant to the product.[3] | To prevent skin contact and irritation. |
| Eye and Face Protection | Safety glasses with side shields, chemical goggles, or a face shield.[5][6] | To protect eyes from splashes and solid particles.[7] |
| Body Protection | Laboratory coat. For tasks with a higher risk of exposure, consider chemical-resistant coveralls or an apron.[5][7] | To protect skin and clothing from contamination. |
| Respiratory Protection | Generally not required for small quantities handled with adequate ventilation.[3] If working with fine powders or creating aerosols, use a NIOSH-approved respirator.[7] | To prevent inhalation of dust or aerosols. |
Handling and Storage Protocol
Storage:
-
Store at room temperature.[1]
-
Protect from light to maintain the compound's integrity.[8]
-
Keep the container tightly sealed in a dry, well-ventilated place.[4]
-
For stock solutions, storage at -20°C is recommended for up to one month, and at -80°C for up to six months.[2]
Handling:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Work in a well-ventilated area, preferably a chemical fume hood.
-
Weighing: this compound is a purple solid.[1] Handle as a powder, taking care to avoid creating dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: Wash hands and any exposed skin thoroughly after handling.[4] Contaminated clothing should be removed and laundered before reuse.[4]
Emergency Procedures
| Emergency Situation | Immediate Action Plan |
| Spill | 1. Evacuate the immediate area. 2. Wear appropriate PPE before cleaning. 3. For solid spills, pick up mechanically without creating dust.[3] 4. For liquid spills, absorb with an inert material (e.g., Chemizorb®) and collect for disposal.[4] 5. Clean the spill area thoroughly. 6. Prevent the substance from entering drains, sewers, or water sources.[3] |
| Fire | 1. Use fire-extinguishing media suitable for the surrounding environment (e.g., dry chemical, CO2, water spray). A solid water stream may be inefficient.[3] 2. No special hazards are known to arise from the substance itself.[3] |
| Personal Exposure | Inhalation: Move the person to fresh air. If symptoms persist, seek medical attention.[3] Skin Contact: While generally not irritating, it is best to wash the affected area with soap and water.[3] If irritation occurs, seek medical advice.[4] Eye Contact: Rinse the opened eye for several minutes under running water.[3] If irritation persists, seek medical attention.[4] Ingestion: If symptoms persist, consult a doctor.[3] |
Disposal Plan
Waste disposal must be conducted in accordance with official regulations.
-
Waste Collection: Collect all waste material, including unused product and contaminated disposables (e.g., gloves, wipes, pipette tips), in a designated, labeled hazardous waste container.
-
Prohibited Disposal: Do not dispose of this compound with household garbage. Do not allow the product to reach the sewage system.
-
Waste Segregation: Keep chemical waste separate from regular laboratory trash.
-
Institutional Procedures: Follow your institution's specific guidelines for chemical waste disposal. Contact your environmental health and safety department for detailed instructions.
Experimental Protocol: In Vitro Photodynamic Therapy
This section details a generalized protocol for assessing the photodynamic activity of this compound on a cancer cell line.
Objective: To determine the photocytotoxicity of this compound in a human lung carcinoma cell line (NCI-h446).[9]
Methodology:
-
Cell Culture: Culture NCI-h446 cells in an appropriate medium and maintain them in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired concentrations (e.g., 0.1-15 µM) with the cell culture medium.[2]
-
Cell Treatment:
-
Seed the cells in 96-well plates and allow them to attach overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound.
-
Incubate the cells for a predetermined period (e.g., 20 hours) to allow for cellular uptake of the photosensitizer.[2]
-
-
Photoirradiation:
-
Expose the cells to a light source with a wavelength corresponding to the absorption peak of this compound (around 674 nm in cells).[9]
-
Deliver a specific light dose (e.g., 55.6 kJ/m²).[2]
-
Include control groups: cells with no treatment, cells treated with light only, and cells treated with this compound only (dark toxicity).[2][9]
-
-
Post-Irradiation Incubation: Incubate the cells for a further period (e.g., 24 hours) to allow for the induction of cell death.
-
Viability Assessment:
-
Assess cell viability using a standard method such as the MTT assay.
-
Measure the absorbance to quantify the percentage of viable cells relative to the untreated control.
-
-
Apoptosis Analysis (Optional):
-
To confirm an apoptotic mechanism, treat cells as described above.
-
At various time points post-treatment (e.g., 1, 3, 6, 12, 18, and 24 hours), stain cells with Annexin V-FITC and propidium (B1200493) iodide.[2][10]
-
Analyze the stained cells using flow cytometry to quantify the apoptotic population.[10][11]
-
Signaling Pathway Visualization
This compound-mediated photodynamic therapy (MPPa-PDT) induces cellular stress, which can activate the Nrf2 signaling pathway as a defense mechanism.[10] Downregulation of Nrf2 can enhance the therapeutic effect by increasing reactive oxygen species (ROS).[10]
Caption: Nrf2 signaling in response to MPPa-PDT.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. health.vic.gov.au [health.vic.gov.au]
- 6. americanchemistry.com [americanchemistry.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. Pyropheophorbide-a methyl ester | [frontierspecialtychemicals.com]
- 9. Photodynamic therapy with pyropheophorbide-a methyl ester in human lung carcinoma cancer cell: efficacy, localization and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancement of the Effect of this compound-Mediated Photodynamic Therapy was Achieved by Increasing ROS through Inhibition of Nrf2-HO-1 or Nrf2-ABCG2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photodynamic effects of pyropheophorbide-a methyl ester in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
